molecular formula C3H8O<br>C3H8O<br>CH3CHOHCH3<br>(CH3)2CHOH B3434983 Isopropyl alcohol CAS No. 8003-15-4

Isopropyl alcohol

Cat. No.: B3434983
CAS No.: 8003-15-4
M. Wt: 60.10 g/mol
InChI Key: KFZMGEQAYNKOFK-UHFFFAOYSA-N
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Description

Volatile, colorless liquid with a sharp musty odor like rubbing alcohol. Flash point of 53°F. Vapors are heavier than air and mildly irritating to the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, soaps, window cleaners. Sold in 70% aqueous solution as rubbing alcohol.
Propan-2-ol is a secondary alcohol that is propane in which one of the hydrogens attached to the central carbon is substituted by a hydroxy group. It has a role as a protic solvent. It is a secondary fatty alcohol and a secondary alcohol.
An isomer of 1-propanol. It is a colorless liquid having disinfectant properties. It is used in the manufacture of acetone and its derivatives and as a solvent. Topically, it is used as an antiseptic.
Isopropyl alcohol is a natural product found in Mycoacia uda, Malus domestica, and other organisms with data available.
This compound is an isomer of propyl alcohol with antibacterial properties. Although the exact mechanism of isopropanol's disinfecting action is not known, it might kill cells by denaturing cell proteins and DNA, interfering with cellular metabolism, and dissolving cell lipo-protein membranes. Isopropanol is used in soaps and lotions as an antiseptic.
An isomer of 1-PROPANOL. It is a colorless liquid having disinfectant properties. It is used in the manufacture of acetone and its derivatives and as a solvent. Topically, it is used as an antiseptic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-ol
Source PubChem
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InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KFZMGEQAYNKOFK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O, Array, (CH3)2CHOH
Record name ISOPROPANOL
Source CAMEO Chemicals
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Record name isopropyl alcohol
Source Wikipedia
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DSSTOX Substance ID

DTXSID7020762
Record name Isopropanol
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Molecular Weight

60.10 g/mol
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Physical Description

Volatile, colorless liquid with a sharp musty odor like rubbing alcohol. Flash point of 53 °F. Vapors are heavier than air and mildly irritating to the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, soaps, window cleaners. Sold in 70% aqueous solution as rubbing alcohol., Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with the odor of rubbing alcohol; [NIOSH], Liquid, COLOURLESS LIQUID., clear, colourless, flammable liquid with a characteristic odour, Colorless liquid with the odor of rubbing alcohol.
Record name ISOPROPANOL
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Record name Isopropyl alcohol
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Record name ISOPROPYL ALCOHOL (2-PROPANOL)
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Boiling Point

180.5 °F at 760 mmHg (NTP, 1992), 82.3 °C at 760 mm Hg, 83 °C, 181 °F
Record name ISOPROPANOL
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Record name ISOPROPYL ALCOHOL (2-PROPANOL)
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Record name Isopropyl alcohol
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URL https://www.cdc.gov/niosh/npg/npgd0359.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

53 °F (NTP, 1992), 12 °C, 12 °C, 53 °F (Closed cup), 75 °F (open cup) /91% isopropanol/, 11.7 °C c.c., 53 °F
Record name ISOPROPANOL
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Record name Isopropyl alcohol
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Record name ISOPROPYL ALCOHOL
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Record name ISOPROPYL ALCOHOL (2-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0359.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with alcohol, ether, chloroform; insoluble in salt solution, Very soluble in benzene, Miscible with most organic solvents, > 10% in alcohol, ether, and acetone, In water, infinitely soluble at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, ether and organic solvents, Miscible
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Record name Isopropyl alcohol
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URL https://www.drugbank.ca/drugs/DB02325
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Record name Isopropyl alcohol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Record name Isopropyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/405/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isopropyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0359.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.78509 at 25 °C, Freezing point -89.5 °C; forms azeotrope with water (bp 80.37 °C, 760 mm Hg, density 0.83361 at 0 °C/4 °C) /Isopropanol 87.7% (wt/wt)/, % in saturated air: 5.8 (25 °C); density of saturated air: 1.06 (Air = 1); 1 mg/L = 408 ppm and 1 ppm = 2.45 mg/cu m at 25 °C, 760 mm Hg, Coefficient of expansion: 0.00107 per °C; density correction: 0.00082 per °C, Liquid heat capacity: 0.605 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.937 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.00717 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.352 BTU/lb-F at 75 °F, Relative density (water = 1): 0.79, 0.785 (20°), 0.79
Record name ISOPROPANOL
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554
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Record name Isopropyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/405/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ISOPROPYL ALCOHOL (2-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/475
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0359.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.07
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ISOPROPYL ALCOHOL (2-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

33 mmHg at 68 °F ; 40 mmHg at 74.8 °F (NTP, 1992), 45.4 [mmHg], 45.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.4, 33 mmHg
Record name ISOPROPANOL
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URL https://cameochemicals.noaa.gov/chemical/946
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isopropyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/533
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOPROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Record name ISOPROPYL ALCOHOL (2-PROPANOL)
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Impurities

Anhydrous: acidity (0.002 wt%); alkalinity (0.0001 meq/l); water (0.1 wt% max).
Record name ISOPROPANOL
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Color/Form

Colorless liquid

CAS No.

67-63-0
Record name ISOPROPANOL
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Melting Point

-127.3 °F (NTP, 1992), -87.9 °C, -90 °C, -127 °F
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Foundational & Exploratory

Isopropyl alcohol's role as a polar protic solvent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl Alcohol as a Polar Protic Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IPA), systematically named propan-2-ol, is a secondary alcohol with the chemical formula (CH₃)₂CHOH.[1] It is a colorless, flammable, and volatile liquid with a characteristic pungent odor.[1][2][3] Within the landscape of organic chemistry and pharmaceutical sciences, IPA is classified as a polar protic solvent.[2][4][5] This classification stems from the presence of a hydroxyl (-OH) group, where the hydrogen atom is directly bonded to a highly electronegative oxygen atom. This structural feature allows IPA to donate a hydrogen bond, a defining characteristic of protic solvents.[4][6] Its moderate polarity and ability to engage in hydrogen bonding make it an indispensable tool in synthesis, purification, formulation, and analysis, rendering it a subject of significant interest to professionals in research and drug development.[7][8][9][10]

Core Physicochemical Properties of this compound

The utility of this compound as a solvent is fundamentally governed by its molecular structure. The molecule consists of a nonpolar isopropyl group and a polar hydroxyl group.[11] This amphiphilic nature allows it to dissolve a wide array of both polar and non-polar compounds.[1][12][13] The hydroxyl group is the primary driver of its protic characteristics, enabling it to act as both a hydrogen bond donor and acceptor.[6][14] This capacity for hydrogen bonding is responsible for its complete miscibility with water and many other organic solvents, as well as its relatively high boiling point compared to non-polar compounds of similar molecular weight.[1][3][13][15]

Table 1: Key Physicochemical Properties of this compound
PropertyValue
IUPAC NamePropan-2-ol
SynonymsIsopropanol, 2-Propanol, Rubbing Alcohol
Molecular FormulaC₃H₈O
Molecular Weight60.10 g/mol [16]
Boiling Point82.2 - 82.6°C[15][16][17]
Melting Point-89°C[15][16]
Density (at 20°C)~0.786 g/cm³[16][17]
Dielectric Constant (at 25°C)19.92[18]
Dipole Moment1.66 D[5]
pKa17.1[15]
Viscosity (at 20°C)2.4 cP[17]
Maximal UV Absorbance205 nm[1]
Table 2: Comparative Properties of Common Solvents
SolventBoiling Point (°C)Dielectric ConstantDipole Moment (D)Class
Water10080.11.85Polar Protic
This compound 82 19.92 1.66 Polar Protic
Ethanol7924.551.69Polar Protic
Methanol6532.701.70Polar Protic
Acetone (B3395972)56.520.72.88Polar Aprotic
Acetonitrile81.637.53.92Polar Aprotic
Dimethyl Sulfoxide (DMSO)18946.683.96Polar Aprotic
(Data sourced from multiple references for comparison)[5][18][19]

The Role of IPA in Chemical Reactions and Mechanisms

As a polar protic solvent, this compound plays a crucial role in influencing the pathways of many organic reactions. Its ability to solvate both cations and anions through ion-dipole interactions and hydrogen bonding is particularly significant.

In nucleophilic substitution reactions, IPA can stabilize the formation of charged intermediates. For example, in a unimolecular nucleophilic substitution (Sₙ1) reaction, the protic nature of IPA is highly effective at stabilizing the carbocation intermediate and the leaving group anion, thereby facilitating the reaction.[4]

SN1_Mechanism cluster_ipa IPA molecules stabilize ions sub R-LG (Substrate) ts1 Transition State 1 [R---LG]‡ sub->ts1 Slow, Rate- Determining Step carbocation R+ (Carbocation) ts1->carbocation lg LG- (Leaving Group) ts1->lg ipa_solv_c IPA Solvation carbocation->ipa_solv_c product R-Nu (Product) carbocation->product Fast, +Nu- ipa_solv_lg IPA Solvation lg->ipa_solv_lg nuc Nu- (Nucleophile) ipa1 δ- O-H δ+ ipa2 δ+ H-O δ-

Caption: Sₙ1 reaction pathway showing IPA's role in stabilizing intermediates.

Beyond solvation, IPA can also act as a reagent. In the Meerwein-Ponndorf-Verley reduction, it serves as both the solvent and the hydride source for the reduction of ketones and aldehydes.[1] Conversely, it can be oxidized to acetone using strong oxidizing agents like chromic acid.[15][20][21]

Applications in Research and Drug Development

This compound's favorable properties lead to its widespread use in pharmaceutical and research settings, from initial synthesis to final formulation.

Recrystallization and Purification

Recrystallization is a fundamental technique for purifying solid compounds. IPA is an excellent solvent for this purpose, particularly for moderately polar organic compounds, due to its ability to dissolve a wide range of substances at its boiling point and a significantly lower solubility at cooler temperatures.[22][23][24]

Recrystallization_Workflow A 1. Dissolution Dissolve impure solid in minimum hot IPA. B 2. Hot Filtration (Optional) Remove insoluble impurities. A->B C 3. Cooling Allow solution to cool slowly to induce crystallization. B->C D 4. Crystal Collection Isolate pure crystals via vacuum filtration. C->D E 5. Washing Wash crystals with a small amount of cold IPA. D->E F 6. Drying Dry crystals to remove residual solvent. E->F

Caption: A generalized workflow for the purification of a solid via recrystallization.

  • Solvent Preparation: Place a volume of this compound in an Erlenmeyer flask with a few boiling chips and heat it to a gentle boil on a hot plate.[24]

  • Dissolution: Place the impure solid compound in a separate Erlenmeyer flask. Add the minimum amount of boiling this compound dropwise while stirring until the solid just dissolves completely.[24]

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or activated carbon, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the receiving flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Cooling may be completed in an ice bath to maximize crystal yield.[24]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[24]

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold this compound to remove any adhering soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for at least 15 minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a drying oven.[24]

Extraction and Precipitation

IPA's solvency for a range of non-polar compounds makes it useful for extracting natural products like essential oils, fats, and alkaloids from biological materials.[1][8][25] A prominent laboratory application is in molecular biology for the precipitation of DNA. DNA is insoluble in this compound, causing it to aggregate and precipitate out of aqueous solution, allowing for its isolation and purification.[1]

DNA_Precipitation A Aqueous DNA Solution (DNA, Salt, Water) B Add this compound (0.7-1.0 volumes) A->B C Incubation Mix gently and incubate at room temp or -20°C. B->C D Centrifugation Spin to form a DNA pellet. C->D E Supernatant Removal Carefully decant the supernatant. D->E F Wash Pellet Wash with 70% Ethanol to remove salts. E->F G Final Pellet Air-dry the pellet and resuspend in buffer. F->G

References

A Comprehensive Technical Guide to Isopropyl Alcohol Safety in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for handling isopropyl alcohol (IPA) in a laboratory environment. Adherence to these guidelines is critical for ensuring a safe working environment and preventing accidents.

Understanding the Hazards

This compound is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[1][2][3] It is crucial to be aware of its physical and chemical properties to handle it safely.

Physical and Chemical Properties
PropertyValue
Synonyms Isopropanol, 2-propanol, sec-propyl alcohol
Chemical Formula (CH₃)₂CHOH
Molecular Weight 60.11 g/mol
Appearance Clear, colorless liquid
Odor Slight alcohol odor
Boiling Point 82.3°C (180.1°F)
Melting Point -88°C (-126.4°F)
Flash Point 12°C (53.6°F) (Closed Cup)
Autoignition Temperature 399°C (750°F)
Vapor Density (air=1) 2.1
Solubility in Water Complete

Source:[4]

Flammability
LimitValue (volume % in air)
Lower Flame Limit (LFL) 2.0%
Upper Flame Limit (UFL) 12.0%

Source:[4]

Exposure Limits and Health Effects

Exposure to this compound can occur through inhalation, skin contact, eye contact, or ingestion.[5] Understanding the permissible exposure limits is fundamental to preventing adverse health effects.

Occupational Exposure Limits
OrganizationTWASTEL
ACGIH 200 ppm400 ppm
NIOSH 400 ppm (980 mg/m³)500 ppm (1225 mg/m³)
OSHA (Final PEL) 400 ppm (980 mg/m³)-

TWA (Time-Weighted Average), STEL (Short-Term Exposure Limit) Source:[4][6]

Health Effects of Exposure
  • Inhalation : High concentrations of vapor can irritate the respiratory tract and cause central nervous system depression, with symptoms like headaches, dizziness, drowsiness, and in severe cases, unconsciousness or coma.[7][8]

  • Eye Contact : Can cause serious irritation, characterized by a burning sensation, redness, tearing, and potential corneal injury.[7][8]

  • Skin Contact : Prolonged contact can lead to dryness and irritation due to its defatting properties.[8]

  • Ingestion : May result in gastrointestinal irritation, nausea, vomiting, diarrhea, and central nervous system depression.[7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure to this compound.

Recommended PPE
Body PartProtectionSpecification
Eyes/Face Safety Goggles/Face ShieldWear chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn when there is a possibility of splashing.[1]
Skin/Body Chemical-resistant Lab Coat, GlovesWear a flame-resistant lab coat, long pants, and closed-toe shoes.[1] Nitrile or neoprene gloves are recommended for hand protection.[5][8]
Respiratory NIOSH-approved RespiratorUse in areas with inadequate ventilation or for high concentrations.[5] A supplied-air respirator or self-contained breathing apparatus (SCBA) may be necessary for high or unknown exposure levels.[5]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to prevent ignition and exposure.

Handling Protocol
  • Work Area Preparation :

    • Ensure the work area is well-ventilated.[5][8] A certified laboratory chemical fume hood is recommended.[1]

    • Confirm that an eyewash station and safety shower are readily accessible and within a 10-second travel distance.[5][7][8]

    • Remove all potential ignition sources, such as open flames, sparks, and hot surfaces.[8][9]

  • Transferring this compound :

    • Use non-sparking tools.[6][9]

    • Ground and bond containers during transfer to prevent static discharge.[7][8][9]

  • During Use :

    • Avoid breathing vapors.[6]

    • Prevent contact with eyes, skin, and clothing.[7]

    • Keep containers tightly closed when not in use.[5][7]

  • Post-Handling :

    • Wash hands thoroughly after handling.[6][7]

    • Remove and wash contaminated clothing before reuse.[7]

Storage Protocol
  • Container Requirements :

    • Store in tightly sealed, properly labeled containers.[1][5][8]

  • Storage Location :

    • Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[5][8]

    • It is recommended to store flammable liquids in a dedicated flammables safety cabinet.[5][9]

  • Incompatible Materials :

    • Segregate from incompatible materials such as strong oxidizers, acids, and certain reactive metals.[4][8]

Emergency Procedures

In the event of a spill, fire, or exposure, prompt and appropriate action is crucial.

Spill Response Protocol
  • Immediate Actions :

    • Evacuate personnel from the immediate area.

    • Shut off all ignition sources.[6]

  • Containment and Cleanup :

    • For small spills (<1 gallon), trained personnel wearing appropriate PPE can clean the spill.[9]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or activated charcoal.[8][9]

    • Collect the absorbed material and contaminated items into a labeled, leak-proof container for hazardous waste disposal.[9]

  • Large Spills :

    • For large spills (>1 gallon), evacuate the area and contact the facility's emergency response team.[9]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately.[5][6] If breathing is difficult or stops, provide artificial respiration or oxygen. Seek medical attention if symptoms persist.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[6] Seek medical attention.
Skin Contact Remove contaminated clothing.[5] Rinse the affected area thoroughly with soap and water.[5] Seek medical attention if irritation develops or persists.
Ingestion Do NOT induce vomiting.[5] If the person is conscious, give 1-2 glasses of water to dilute the substance.[5] Call a poison control center or seek immediate medical attention.[5]
Firefighting Measures
  • Extinguishing Media : Use alcohol-resistant foam, carbon dioxide (CO2), or dry chemical extinguishers.[4][8] Do NOT use a straight stream of water, as it may spread the fire.[7]

  • Protective Gear : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

  • Hazards : this compound is a flammable liquid, and its vapors can travel to an ignition source and flash back.[7] Containers may explode when heated.[7]

Visualized Workflows and Relationships

This compound Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_safety_equip Verify Safety Equipment (Eyewash, Shower) prep_vent->prep_safety_equip handle_transfer Ground and Bond Containers for Transfer prep_safety_equip->handle_transfer handle_use Use in Well-Ventilated Area handle_transfer->handle_use handle_close Keep Container Closed handle_use->handle_close post_wash Wash Hands Thoroughly handle_close->post_wash post_decontam Decontaminate Work Area post_wash->post_decontam post_store Store Properly post_decontam->post_store disp_collect Collect Waste in Labeled Container post_store->disp_collect disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: A workflow for the safe handling of this compound.

Hazard Control Relationship Diagram

cluster_hazards Hazards cluster_controls Control Measures cluster_emergency Emergency Response hazard_flam Flammability control_storage Proper Storage hazard_flam->control_storage mitigated by control_handling Safe Handling Procedures hazard_flam->control_handling mitigated by hazard_health Health Effects control_ppe Personal Protective Equipment hazard_health->control_ppe mitigated by control_vent Ventilation hazard_health->control_vent mitigated by emergency_fire Firefighting control_storage->emergency_fire in case of failure emergency_spill Spill Response control_handling->emergency_spill in case of failure emergency_first_aid First Aid control_ppe->emergency_first_aid in case of failure control_vent->emergency_first_aid in case of failure

Caption: Relationship between hazards and control measures.

References

A Deep Dive into Isopropyl Alcohol Grades: A Technical Guide for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the critical differences between Isopropyl Alcohol (IPA) grades, focusing on the specifications and analytical procedures that define their use in research and pharmaceutical applications.

This compound (IPA) is a widely utilized solvent in scientific research and the pharmaceutical industry, valued for its efficacy as a cleaning agent, disinfectant, and a key component in many chemical processes.[1] However, not all IPA is created equal. The suitability of IPA for a specific application is intrinsically linked to its grade, which dictates its purity and the permissible levels of various impurities. For researchers, scientists, and drug development professionals, understanding the nuanced differences between grades like technical and United States Pharmacopeia (USP) is paramount to ensure the integrity of experiments, the safety of products, and compliance with regulatory standards.[2]

This technical guide provides a comprehensive overview of the key distinctions between common IPA grades, with a focus on the stringent requirements of USP grade. It details the analytical methodologies used to certify these grades and presents the quantitative specifications in a clear, comparative format.

Understanding the Grades: A Hierarchy of Purity

The grading of this compound is primarily determined by its purity and the presence of specific impurities. The intended application dictates the required grade, with higher purity grades mandated for applications where contaminants could have adverse effects.

  • Technical Grade: This is the most common and least pure grade of IPA.[1] It is suitable for general industrial applications such as cleaning, degreasing, and as a solvent in non-critical processes where high purity is not a primary concern.[1]

  • ACS Grade: This grade conforms to the specifications set by the American Chemical Society (ACS). It is of high purity and is suitable for many laboratory and analytical applications.[3]

  • USP Grade: This grade meets the stringent requirements of the United States Pharmacopeia, making it suitable for use in pharmaceutical, medical, and food applications.[4] USP grade IPA must pass specific tests for purity, impurities, and other quality attributes to ensure it is safe for these uses.

  • Semiconductor/Electronic Grade: This is an ultra-pure grade of IPA used in the manufacturing of sensitive electronic components and semiconductors. It has extremely low levels of metallic and particulate impurities to prevent contamination and defects in electronic circuits.

The logical relationship between these grades can be visualized as a hierarchy of purity and application specificity.

cluster_grades This compound Grades Technical Technical Grade (General Industrial Use) ACS ACS Grade (Laboratory & Analytical Use) Technical->ACS Higher Purity USP USP Grade (Pharmaceutical & Medical Use) ACS->USP Stricter Impurity Limits Semiconductor Semiconductor Grade (Electronics Manufacturing) USP->Semiconductor Ultra-High Purity

Figure 1: Hierarchy of this compound Grades

Quantitative Specifications: A Comparative Analysis

The defining characteristics of each IPA grade are the quantitative limits placed on various parameters. These specifications are meticulously tested and documented to ensure quality and consistency. The following tables summarize the key specifications for Technical (as per ASTM D770), USP, and ACS grades.

Table 1: General Specifications for this compound Grades

ParameterTechnical Grade (ASTM D770)[5][6]USP Grade[7][8]ACS Grade[9][10]
Assay (min %) 99.0%99.0%99.5%
Water (max %) 0.2%0.5%0.2%
Color (APHA, max) 10-10
Specific Gravity @ 20°C/20°C 0.785 - 0.7870.785 - 0.787-
Specific Gravity @ 25°C/25°C -0.783 - 0.787-
Refractive Index @ 20°C -1.376 - 1.378-

Table 2: Impurity Limits for this compound Grades

ImpurityTechnical Grade (ASTM D770)[5]USP Grade[11]ACS Grade[9]
Non-Volatile Residue 5 mg/100 mL (max)2.5 mg/50 mL (0.005%) (max)0.001% (max)
Acidity (as Acetic Acid, max) 0.002%Not more than 0.70 mL of 0.020 N NaOH required for neutralization of 50mL0.0001 meq/g
Carbonyl Compounds (as Acetone/Propionaldehyde, max) --0.002%
Volatile Impurities (each, max) -Diethyl Ether: 0.1%, Acetone: 0.1%, Diisopropyl Ether: 0.1%, n-Propyl Alcohol: 0.1%, 2-Butanol: 0.1%-
Total Volatile Impurities (max) -1.0%-

Experimental Protocols for Key Quality Control Tests

The verification of IPA grade specifications relies on a series of well-defined analytical procedures. The following sections detail the methodologies for three critical tests as per the United States Pharmacopeia and relevant ASTM standards.

Assay and Volatile Impurities by Gas Chromatography (GC)

The determination of IPA purity and the quantification of volatile impurities are performed using gas chromatography, as outlined in the USP monograph.[11]

Methodology:

  • Chromatographic System:

    • A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

    • The column is often a capillary column with a suitable stationary phase for separating volatile organic compounds. The USP monograph specifies a 1.8-m × 6.4-mm stainless steel column packed with 10% liquid phase G20 on support S1A.[7]

  • System Suitability:

    • A system suitability solution containing known amounts of this compound and potential impurities (e.g., acetone, n-propanol) is injected to verify the performance of the chromatographic system.

    • Parameters such as resolution, tailing factor, and repeatability of injections are assessed to ensure the system is suitable for the analysis.

  • Sample Preparation:

    • The this compound sample is typically injected directly into the gas chromatograph without dilution.

  • Analysis:

    • A specific volume of the sample is injected into the GC.

    • The resulting chromatogram shows peaks corresponding to this compound and any impurities present. The area of each peak is proportional to the concentration of the compound.

    • The percentage of C₃H₈O is calculated by dividing the area of the this compound peak by the sum of the areas of all peaks.[7]

cluster_gc Gas Chromatography Workflow for IPA Purity start Start prep_system Prepare GC System (Column, Detector, Gases) start->prep_system system_suitability Inject System Suitability Solution prep_system->system_suitability check_suitability Verify System Performance (Resolution, Tailing, Repeatability) system_suitability->check_suitability check_suitability->prep_system Fail prep_sample Prepare IPA Sample check_suitability->prep_sample Pass inject_sample Inject IPA Sample into GC prep_sample->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity and Impurity Levels integrate_peaks->calculate_purity end End calculate_purity->end

Figure 2: GC Analysis Workflow
Acidity Test

The acidity test determines the amount of acidic substances present in the IPA, which is a critical parameter for many applications, especially in pharmaceutical formulations.

Methodology (as per USP): [7]

  • Sample Preparation:

    • To 50 mL of the this compound sample in a suitable flask, add 100 mL of carbon dioxide-free water.

  • Titration:

  • Calculation:

    • The volume of 0.020 N NaOH required for the titration is recorded. For USP grade, not more than 0.70 mL should be required.[7]

Non-Volatile Residue (NVR) Test

The NVR test quantifies the amount of residue remaining after the evaporation of the solvent. This is a crucial measure of purity, as any residue can interfere with chemical reactions or contaminate sensitive surfaces.

Methodology (as per USP): [7]

  • Preparation:

    • A porcelain dish is tared (weighed accurately) after being cleaned and dried.

  • Evaporation:

    • Evaporate 50 mL of the this compound sample to dryness in the tared dish using a steam bath.

  • Drying:

    • Heat the dish containing the residue at 105°C for 1 hour.

  • Weighing:

    • Allow the dish to cool in a desiccator to room temperature and then weigh it accurately.

  • Calculation:

    • The weight of the residue is calculated by subtracting the tare weight of the dish from the final weight. For USP grade, the residue should not exceed 2.5 mg.[7] A similar gravimetric method is detailed in ASTM E1235.[12]

cluster_nvr Non-Volatile Residue (NVR) Test Workflow start Start tare_dish Tare a Clean, Dry Porcelain Dish start->tare_dish add_sample Add 50 mL of IPA Sample to the Dish tare_dish->add_sample evaporate Evaporate to Dryness on a Steam Bath add_sample->evaporate dry_residue Dry the Residue at 105°C for 1 hour evaporate->dry_residue cool_dish Cool Dish in a Desiccator dry_residue->cool_dish weigh_dish Weigh the Dish with Residue cool_dish->weigh_dish calculate_nvr Calculate the Weight of the Non-Volatile Residue weigh_dish->calculate_nvr end End calculate_nvr->end

Figure 3: NVR Test Workflow

Conclusion

The selection of the appropriate grade of this compound is a critical decision in research, development, and manufacturing within the pharmaceutical and scientific fields. While technical grade IPA may be suitable for general cleaning, the stringent purity requirements of USP and ACS grades are essential for applications where impurities can compromise results, affect product safety, or lead to non-compliance with regulatory standards. A thorough understanding of the quantitative specifications and the analytical methods used to verify them is indispensable for ensuring the quality and reliability of scientific work and pharmaceutical products. This guide provides the foundational knowledge for making informed decisions regarding the procurement and application of this compound in a professional setting.

References

Isopropyl Alcohol: A Comprehensive Technical Guide to its Miscibility with Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl alcohol (IPA), also known as 2-propanol or isopropanol, is a versatile solvent with widespread applications in the pharmaceutical, cosmetic, and chemical industries. Its unique amphiphilic nature, possessing both polar and non-polar characteristics, grants it broad miscibility with a diverse range of liquids. This technical guide provides an in-depth exploration of the miscibility of this compound with water and various organic solvents, presenting quantitative data, detailed experimental protocols, and visual representations of its behavior in solution. Understanding these miscibility characteristics is paramount for its effective use in applications ranging from extractions and purifications to formulation development.

Core Concepts in this compound Miscibility

This compound's miscibility is governed by its molecular structure, which features a polar hydroxyl (-OH) group and a non-polar hydrocarbon backbone. The hydroxyl group is capable of forming hydrogen bonds with water and other polar solvents, leading to high miscibility.[1] Concurrently, the alkyl portion of the molecule allows for van der Waals interactions with non-polar organic solvents.

A key characteristic of the IPA-water system is the formation of a minimum boiling azeotrope. This azeotropic mixture, which consists of approximately 87.7% IPA by weight (91% by volume) and 12.3% water by weight, boils at a constant temperature of 80.37°C, lower than the boiling point of either pure component.[2] This phenomenon is critical in distillation processes, as it prevents the complete separation of IPA and water by simple distillation alone.

Furthermore, the miscibility of IPA in aqueous solutions is significantly affected by the presence of dissolved salts. Inorganic salts, such as sodium chloride, can disrupt the hydrogen bonding between IPA and water, leading to a phase separation in a process known as "salting out".[3][4] This property is often exploited to recover IPA from aqueous solutions.

Quantitative Miscibility Data

The following tables summarize the miscibility of this compound with water and a selection of common organic solvents. The data is compiled from various scientific literature and databases.

Table 1: Miscibility of this compound (IPA) with Water and Common Organic Solvents

Solvent ClassSolvent NameMiscibility with IPANotes
Polar Protic WaterMiscible[3][5]Forms a minimum boiling azeotrope.[2]
EthanolMiscible[4]
MethanolMiscible
Polar Aprotic AcetoneSoluble[6][7]
AcetonitrileMiscible
Dimethylformamide (DMF)Miscible
Dimethyl Sulfoxide (DMSO)Miscible
Non-Polar BenzeneMiscible[4]
ToluenePartially Miscible with aqueous IPAForms a ternary system with distinct phase boundaries.
ChloroformMiscible[4]
Diethyl EtherMiscible[4]
HexanePartially Miscible with aqueous IPAForms a ternary system with distinct phase boundaries.
CyclohexanePartially Miscible with aqueous IPAForms a ternary system with distinct phase boundaries.
IsooctanePartially Miscible with aqueous IPAForms a ternary heterogeneous azeotrope with water and IPA.[8]

Table 2: Liquid-Liquid Equilibrium Data for Ternary Systems of this compound (IPA), Water, and Organic Solvents at 298.15 K

This table presents selected tie-line data for ternary systems, illustrating the composition of the two liquid phases in equilibrium.

SystemPhaseIPA (wt%)Water (wt%)Organic Solvent (wt%)
IPA + Water + Cyclohexane Hydrocarbon-rich4.00.395.7
Aqueous-rich21.378.70.0
IPA + Water + Toluene Toluene-rich10.20.889.0
Aqueous-rich55.444.30.3
IPA + Water + Isooctane Isooctane-rich3.60.196.3
Aqueous-rich23.076.70.3

Note: The data in Table 2 is illustrative and represents a single tie line for each system. The full phase diagram provides a complete picture of the equilibrium compositions at various overall concentrations.

Experimental Protocols

The determination of solvent miscibility is crucial for process design and formulation. The following are detailed methodologies for key experiments related to this compound miscibility.

Protocol 1: Determination of Water Miscibility (Based on ASTM D1722)

Objective: To qualitatively determine the miscibility of this compound with water and to detect the presence of water-insoluble contaminants.

Apparatus:

  • 100-mL glass-stoppered graduated cylinder

Procedure:

  • Add 50 mL of the this compound sample to the 100-mL graduated cylinder.

  • Add 50 mL of distilled water to the same cylinder.

  • Stopper the cylinder and invert it ten times to ensure thorough mixing.

  • Allow the cylinder to stand at room temperature for 30 minutes.

  • Visually inspect the solution for any signs of turbidity, haze, or the formation of a separate layer.

Interpretation of Results:

  • Miscible: The solution remains clear and free of any turbidity or phase separation.

  • Immiscible/Partially Miscible: The solution appears cloudy, hazy, or separates into distinct layers.

Protocol 2: Determination of Ternary Liquid-Liquid Equilibria by Cloud Point Titration

Objective: To determine the binodal curve (solubility curve) for a ternary system of this compound, water, and an organic solvent.

Apparatus:

  • Thermostatted vessel with a magnetic stirrer

  • Burette

  • Analytical balance

Procedure:

  • Prepare a binary mixture of known composition (e.g., this compound and the organic solvent) in the thermostatted vessel.

  • While continuously stirring, titrate the binary mixture with the third component (water) from the burette.

  • Observe the solution for the first sign of persistent turbidity. This is the "cloud point," which indicates the boundary of the single-phase region.

  • Record the amounts of all three components at the cloud point.

  • Repeat the procedure with different initial binary mixture compositions to obtain a series of points on the binodal curve.

  • The composition of the coexisting phases (tie lines) can be determined by preparing a mixture within the two-phase region, allowing it to equilibrate, separating the phases, and analyzing their compositions using techniques like gas chromatography or refractometry.[9]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts of this compound miscibility.

Miscibility_Concept cluster_IPA This compound (IPA) cluster_Solvents Solvents IPA CH3-CH(OH)-CH3 Polar_Head Polar Head (-OH) IPA->Polar_Head Hydrogen Bonding Nonpolar_Tail Non-polar Tail (C3H7-) IPA->Nonpolar_Tail van der Waals Forces Water Water (H2O) (Polar) Polar_Head->Water High Miscibility Organic_Solvent Organic Solvents (e.g., Toluene, Hexane) Nonpolar_Tail->Organic_Solvent Good Solubility

Caption: Molecular structure of IPA and its interactions with polar and non-polar solvents.

Salting_Out Start Homogeneous Mixture: IPA + Water Add_Salt Addition of Salt (e.g., NaCl) Start->Add_Salt Phase_Separation Phase Separation Add_Salt->Phase_Separation IPA_Layer IPA-rich Layer Phase_Separation->IPA_Layer Aqueous_Layer Aqueous Salt Solution Phase_Separation->Aqueous_Layer

Caption: The "salting out" process for separating IPA from an aqueous solution.

Caption: Conceptual representation of a ternary phase diagram for an IPA-water-organic solvent system.

References

An In-depth Technical Guide to the Isopropyl Alcohol and Water Azeotrope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azeotropic properties of isopropyl alcohol (IPA) and water, along with detailed experimental protocols for the separation of this mixture. The information is intended to support laboratory and industrial applications where the purification of this compound is critical.

Core Concepts of the this compound-Water Azeotrope

This compound and water form a minimum-boiling homogeneous azeotrope, which means the mixture has a constant boiling point and the vapor phase has the same composition as the liquid phase.[1] This property makes it impossible to separate the two components by simple distillation.[1] At atmospheric pressure (101.3 kPa), the azeotrope consists of approximately 87.7% by mass (67.5-68.1 mole%) of this compound and boils at about 80.3-80.4°C.

Vapor-Liquid Equilibrium (VLE) Data

The composition of the azeotrope is dependent on pressure. Understanding the vapor-liquid equilibrium (VLE) at different pressures is crucial for designing separation processes like pressure-swing distillation. The table below summarizes the azeotropic composition and boiling point of the this compound-water system at various pressures.

Pressure (kPa)Temperature (°C)This compound (mole fraction)This compound (weight %)
60---
80-~0.68-
101.380.370.6887.7
150---
200---
250---
300---

Data compiled from multiple sources, including experimental VLE data collections.[2][3][4][5] A study at 800 mbar (80 kPa) found the minimum temperature azeotrope to occur at approximately 68% mole of 2-Propanol.[4]

Methodologies for Breaking the Azeotrope

Several techniques can be employed to overcome the azeotropic limitation and achieve a high purity of this compound. The choice of method often depends on the desired purity, scale of operation, and economic considerations.

Extractive Distillation

Extractive distillation involves the addition of a high-boiling point solvent, known as an entrainer, to the azeotropic mixture. The entrainer alters the relative volatility of the original components, allowing for their separation. Common entrainers for the IPA-water system include ethylene (B1197577) glycol, dimethyl sulfoxide (B87167) (DMSO), and glycerol.[6]

  • Apparatus Setup: Assemble a distillation apparatus consisting of a reboiler, a packed distillation column, a condenser, and a product collection vessel. For continuous operation, two columns are typically used: the first for the extractive distillation and the second for solvent recovery.

  • Feed Preparation: Prepare a feed mixture of this compound and water, typically at or near the azeotropic composition.

  • Entrainer Introduction: Introduce ethylene glycol into the upper section of the distillation column. A common solvent-to-feed volume ratio is 1:1.[6]

  • Distillation Parameters:

    • Maintain the reboiler at a temperature sufficient to vaporize the IPA-water-entrainer mixture.

    • Control the reflux ratio. In a simulation study, a reflux ratio of 0.5 was found to be optimal with 25 theoretical stages.

    • The feed is introduced at an appropriate stage in the column (e.g., stage 20 in a 25-stage column), while the entrainer is fed at a higher stage (e.g., stage 2).

  • Product Collection: High-purity this compound is collected as the overhead product (distillate). The bottom product will consist of a mixture of water and ethylene glycol.

  • Solvent Recovery: The water-ethylene (B12542467) glycol mixture from the bottom of the first column is fed into a second distillation column to separate the water and recover the ethylene glycol for recycling.

Extractive_Distillation_Workflow feed IPA-Water Azeotrope Feed ext_col Extractive Distillation Column feed->ext_col entrainer_feed Ethylene Glycol (Entrainer) entrainer_feed->ext_col condenser1 Condenser ext_col->condenser1 Vapor bottoms1 Water + Ethylene Glycol ext_col->bottoms1 Bottoms reflux_drum1 Reflux Drum condenser1->reflux_drum1 reflux_drum1->ext_col Reflux distillate High-Purity IPA reflux_drum1->distillate solvent_rec_col Solvent Recovery Column bottoms1->solvent_rec_col condenser2 Condenser solvent_rec_col->condenser2 Vapor recycled_entrainer Recycled Ethylene Glycol solvent_rec_col->recycled_entrainer Bottoms reflux_drum2 Reflux Drum condenser2->reflux_drum2 reflux_drum2->solvent_rec_col Reflux water_product Water reflux_drum2->water_product recycled_entrainer->entrainer_feed

Azeotropic Distillation

In azeotropic distillation, an entrainer is added that forms a new, lower-boiling heterogeneous azeotrope with one or both of the original components. This new azeotrope, upon condensation, separates into two immiscible liquid phases, which can be separated in a decanter. Cyclohexane (B81311) is a common entrainer for the IPA-water system.[7]

  • Apparatus Setup: Assemble a batch distillation apparatus with a reboiler, a distillation column packed with a suitable material (e.g., Raschig rings), a condenser, and a decanter.

  • Charge: Charge the reboiler with the aqueous this compound mixture and the cyclohexane entrainer.

  • Distillation:

    • Heat the reboiler to initiate boiling.

    • The vapor, a ternary azeotrope of IPA, water, and cyclohexane, will rise through the column. This ternary azeotrope has a boiling point of 64.1°C.[8]

    • Condense the vapor and collect it in the decanter.

  • Phase Separation: In the decanter, the condensate will separate into two layers: an upper organic layer rich in cyclohexane and a lower aqueous layer rich in water.

  • Reflux and Product Withdrawal:

    • Return the organic layer (cyclohexane-rich) to the distillation column as reflux.

    • Continuously or intermittently withdraw the aqueous layer.

  • Further Separation: As water is removed, the binary azeotrope of IPA and cyclohexane (boiling point 69.3°C) will begin to distill.[8]

  • Final Product: After the binary azeotrope is removed, high-purity this compound remains in the reboiler and can be collected. Purity as high as 99.96% can be achieved with this method.[8]

Azeotropic_Distillation_Workflow reboiler Reboiler (IPA-Water + Cyclohexane) dist_col Distillation Column reboiler->dist_col Vapor final_product High-Purity IPA (in Reboiler) reboiler->final_product After distillation condenser Condenser dist_col->condenser Ternary Azeotrope Vapor decanter Decanter condenser->decanter organic_layer Organic Layer (Cyclohexane-rich) decanter->organic_layer aqueous_layer Aqueous Layer (Water-rich) decanter->aqueous_layer reflux Reflux organic_layer->reflux water_removal Water Removal aqueous_layer->water_removal reflux->dist_col

Pressure-Swing Distillation

This method utilizes the pressure dependency of the azeotropic composition.[9] The separation is achieved using two distillation columns operated at different pressures.

  • High-Pressure Column: The azeotropic feed is fed to a high-pressure column. At elevated pressure, the azeotropic composition shifts. Distillation in this column produces a bottom product of pure component A (e.g., water) and a top product with a composition close to the high-pressure azeotrope.

  • Low-Pressure Column: The top product from the high-pressure column is then fed to a low-pressure column. At lower pressure, the azeotropic composition shifts again, allowing for the separation of pure component B (e.g., IPA) as the bottom product.

  • Recycle: The top product from the low-pressure column, which has a composition near the low-pressure azeotrope, is recycled back to the high-pressure column.

Pressure_Swing_Distillation feed Azeotropic Feed hp_col High-Pressure Column feed->hp_col prod_a Pure Component A (e.g., Water) hp_col->prod_a Bottoms hp_azeo High-Pressure Azeotrope hp_col->hp_azeo Distillate lp_col Low-Pressure Column prod_b Pure Component B (e.g., IPA) lp_col->prod_b Bottoms lp_azeo Low-Pressure Azeotrope lp_col->lp_azeo Distillate hp_azeo->lp_col recycle Recycle lp_azeo->recycle recycle->feed

Salting Out

The addition of a salt, such as sodium chloride (NaCl) or potassium carbonate, to the IPA-water mixture can induce phase separation.[1] The salt dissolves preferentially in the water, reducing the solubility of the this compound and causing it to form a separate layer.[10]

  • Materials: 70% this compound, non-iodized sodium chloride, a sealable container (e.g., a separatory funnel), and a collection vessel.

  • Procedure:

    • In the sealable container, combine the 70% this compound and sodium chloride. A common ratio is to fill the container about 1/4 full with salt and then add the alcohol until it is about 3/4 full.[11] For a 70 wt.% IPA solution, adding 1 kg of NaCl to 5 L of the solution has been shown to be effective.[12]

    • Seal the container and shake vigorously for several minutes to ensure thorough mixing and dissolution of the salt.

    • Allow the mixture to stand undisturbed for 15-30 minutes.[13] Two distinct layers will form: an upper layer of concentrated this compound and a lower layer of saltwater.[10]

    • Carefully separate the upper this compound layer using a separatory funnel or by decanting.

  • Purification (Optional): The resulting this compound will contain some dissolved salt. If salt-free IPA is required, a simple distillation can be performed to separate the alcohol from the non-volatile salt.[11]

Pervaporation

Pervaporation is a membrane-based separation technique that is particularly effective for breaking azeotropes.[14] The process involves the selective permeation of one component of a liquid mixture through a dense, non-porous membrane, followed by its evaporation into a vacuum or a sweeping gas on the permeate side. For IPA-water separation, hydrophilic membranes are typically used to selectively remove water.

  • Apparatus Setup: A typical pervaporation setup includes a feed tank, a pump to circulate the feed, a membrane module containing the selective membrane (e.g., a polyvinyl alcohol-based membrane), a vacuum pump to maintain a low pressure on the permeate side, and cold traps (using liquid nitrogen) to condense and collect the permeate.[15]

  • Procedure:

    • Heat the IPA-water feed to the desired operating temperature (e.g., 50-80°C).

    • Circulate the heated feed across the surface of the pervaporation membrane.

    • Apply a vacuum to the permeate side of the membrane.

    • Water molecules will preferentially permeate through the hydrophilic membrane and evaporate due to the low pressure.

    • The water vapor is then condensed and collected in the cold traps.

    • The retentate, which is the liquid that does not pass through the membrane, becomes enriched in this compound.

Analytical Methods for Compositional Analysis

Accurate determination of the composition of this compound-water mixtures is essential for process control and quality assurance.

Karl Fischer Titration for Water Content

Karl Fischer (KF) titration is a highly accurate and specific method for determining the water content in organic solvents like this compound.[16] Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being preferred for very low water concentrations (<0.1%).[16]

  • Apparatus: An automated Karl Fischer titrator.

  • Reagents: A Karl Fischer titrant (e.g., a one-component reagent like HYDRANAL™-Composite 5) and a suitable solvent (e.g., anhydrous methanol).

  • Procedure:

    • Add the solvent to the titration cell and perform a pre-titration to neutralize any residual water in the solvent and the cell.

    • Accurately weigh a known amount of the this compound sample and inject it into the titration cell.

    • Start the titration. The titrator will automatically add the KF reagent until all the water in the sample has reacted.

    • The instrument will calculate the water content based on the volume of titrant used and the known titer of the reagent.

Gas Chromatography (GC) for this compound Content

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. It can be used to determine the concentration of this compound in an aqueous solution.

  • Apparatus: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar DB-WAX column).[17]

  • Carrier Gas: An inert gas such as helium or nitrogen.

  • Sample Preparation: Prepare a series of calibration standards with known concentrations of this compound in water. An internal standard, such as acetonitrile, may be used to improve accuracy.[17] Dilute the unknown sample to fall within the calibration range.

  • Injection: Inject a small volume (typically a few microliters) of the prepared sample into the heated injection port of the GC.

  • Separation: The components of the sample are vaporized and carried by the carrier gas through the column, where they are separated based on their boiling points and interactions with the column's stationary phase.

  • Detection and Quantification: As each component elutes from the column, it is detected by the FID. The area of the peak corresponding to this compound is proportional to its concentration. The concentration of IPA in the unknown sample is determined by comparing its peak area to the calibration curve generated from the standards.

References

Isopropyl alcohol as a non-toxic alternative to formaldehyde for specimen preservation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The preservation of biological specimens is a cornerstone of scientific research, enabling detailed morphological, genetic, and proteomic analysis. For over a century, formaldehyde (B43269), typically in the form of a 10% neutral buffered formalin (NBF) solution, has been the gold standard for tissue fixation due to its efficacy in cross-linking proteins and preserving cellular architecture. However, the significant health risks associated with formaldehyde, a known carcinogen and irritant, have necessitated the exploration of safer, non-toxic alternatives.[1] This guide provides a comprehensive technical overview of isopropyl alcohol as a viable alternative to formaldehyde for specimen preservation, detailing its effects on tissue integrity, molecular preservation, and safety, along with experimental protocols and a comparative analysis.

Executive Summary

This compound presents a compelling alternative to formaldehyde for many specimen preservation applications, particularly where molecular integrity is paramount. While formaldehyde offers superior morphological preservation due to its cross-linking mechanism, this compound, a coagulant fixative, excels in preserving nucleic acids and proteins for downstream molecular analyses. The primary trade-off lies in a slight compromise in fine cellular detail and increased tissue shrinkage with this compound. This guide provides the quantitative data, detailed protocols, and conceptual frameworks necessary for researchers to make informed decisions about the most appropriate preservation method for their specific research needs.

Data Presentation: Formaldehyde vs. This compound

The following tables summarize the key quantitative and qualitative differences between formaldehyde and this compound as specimen preservatives.

Table 1: Comparison of Morphological Preservation

ParameterFormaldehyde (10% NBF)This compound (70%)References
Mechanism of Action Cross-linking of proteinsCoagulation and precipitation of proteins[2]
Nuclear Detail Superior (Mean Score: 2.7 ± 0.3)Good (Mean Score: 2.3 ± 0.4)[3]
Cytoplasmic Detail Superior (Mean Score: 2.7 ± 0.3)Good (Mean Score: 2.3 ± 0.4)[3]
Tissue Shrinkage MinimalNoticeable[1]
Architectural Integrity Excellent (Mean Score: 2.6 ± 0.2)Good (Mean Score: 2.1 ± 0.3)[3]
Staining Affinity GoodBetter cellular details with stronger affinity[2]

Table 2: Comparison of Molecular Preservation

ParameterFormaldehyde (10% NBF)This compound (70%)References
DNA Yield LowerSignificantly Higher[2][4]
DNA Quality Fragmented due to cross-linkingSuperior quality, less fragmentation[4]
RNA Yield Significantly LowerSignificantly Higher[2][5]
RNA Quality Highly fragmentedSuperior quality, less fragmentation[5]
Protein Integrity Cross-linked, requires antigen retrievalPreserved by precipitation, better for some analyses[2]
Immunohistochemistry Good, but may require antigen retrievalBetter antigenic stability for some markers[2]

Table 3: Safety and Logistical Comparison

ParameterFormaldehydeThis compoundReferences
Toxicity Carcinogenic, toxic, irritantLess toxic, irritant in high concentrations[6]
Flammability CombustibleFlammable[6]
Disposal Requires specialized hazardous waste disposalGenerally less stringent disposal requirements
Cost Relatively inexpensiveGenerally inexpensive[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following protocols outline the key steps for specimen preservation and subsequent analysis.

Protocol 1: Specimen Fixation and Processing

Objective: To preserve tissue specimens for morphological and molecular analysis.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • 70% this compound

  • Phosphate-Buffered Saline (PBS)

  • Graded series of ethanol (B145695) (50%, 70%, 95%, 100%)

  • Xylene (or a xylene substitute)

  • Paraffin (B1166041) wax

  • Tissue cassettes

  • Processing and embedding equipment

Procedure:

  • Tissue Collection: Immediately after excision, trim the tissue to a thickness of no more than 5 mm to ensure proper fixative penetration.

  • Fixation:

    • Formaldehyde: Place the tissue in a container with at least 10 times its volume of 10% NBF. Fix for 18-24 hours at room temperature.

    • This compound: Place the tissue in a container with at least 10 times its volume of 70% this compound. Fix for 18-24 hours at room temperature.

  • Washing (for Formalin-Fixed Tissue): After fixation, wash the tissue in running tap water to remove excess formalin.

  • Dehydration:

    • Transfer the tissue cassettes through a graded series of alcohols to remove water. A typical sequence is:

      • 70% this compound (1 hour)

      • 90% this compound (1 hour)

      • 100% this compound (3 changes, 1 hour each)

  • Clearing:

    • Transfer the cassettes to a clearing agent, such as xylene, to remove the alcohol. Typically, two changes of xylene for 1 hour each are used.

  • Infiltration:

    • Transfer the cassettes to molten paraffin wax. Two changes of paraffin for 1 hour each are recommended to ensure complete infiltration.

  • Embedding:

    • Embed the infiltrated tissue in a paraffin block.

Protocol 2: Evaluation of Morphological Preservation

Objective: To assess the quality of tissue architecture and cellular detail.

Materials:

  • Paraffin-embedded tissue blocks

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Staining: Deparaffinize and rehydrate the sections, then perform standard H&E staining.

  • Microscopic Evaluation: Examine the stained sections under a microscope. Score the following parameters on a scale of 0-3 (0=poor, 1=fair, 2=good, 3=excellent):

    • Nuclear detail (clarity of chromatin and nuclear membrane)

    • Cytoplasmic clarity

    • Tissue shrinkage (presence of artifacts)

    • Overall architectural integrity

  • Data Analysis: Calculate the mean scores for each parameter for both formaldehyde- and this compound-fixed tissues and compare them statistically.[3]

Protocol 3: Assessment of Nucleic Acid Integrity

Objective: To quantify and qualify DNA and RNA extracted from preserved tissues.

Materials:

  • Paraffin-embedded tissue blocks

  • DNA and RNA extraction kits suitable for FFPE tissues

  • Spectrophotometer (e.g., NanoDrop)

  • Fluorometer (e.g., Qubit)

  • Agilent Bioanalyzer or similar capillary electrophoresis system

  • PCR and RT-qPCR reagents and equipment

Procedure:

  • Nucleic Acid Extraction: Extract DNA and RNA from the paraffin sections using a specialized kit, following the manufacturer's instructions.

  • Quantification:

    • Measure the concentration of the extracted DNA and RNA using a spectrophotometer or fluorometer.

  • Quality Assessment:

    • DNA: Assess the integrity of the DNA by running it on an agarose (B213101) gel or using a Bioanalyzer to determine the degree of fragmentation.

    • RNA: Determine the RNA Integrity Number (RIN) using a Bioanalyzer. A higher RIN value indicates better RNA quality.

  • Functional Analysis:

    • Perform PCR (for DNA) and RT-qPCR (for RNA) using primers for housekeeping genes to assess the amplifiability of the nucleic acids.

Mandatory Visualizations

Signaling Pathways

The choice of preservative can impact the analysis of cellular signaling pathways. Formaldehyde's cross-linking action can mask epitopes and alter protein conformations, while alcohols can extract certain proteins. Below are diagrams of signaling pathways known to be affected by these preservatives.

Formaldehyde_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Effects Formaldehyde Formaldehyde ROS_Production Reactive Oxygen Species (ROS) Production Formaldehyde->ROS_Production induces YAP_Signaling YAP Signaling ROS_Production->YAP_Signaling activates NFkB_Signaling NF-κB Signaling ROS_Production->NFkB_Signaling activates Apoptosis Apoptosis YAP_Signaling->Apoptosis regulates NFkB_Signaling->Apoptosis regulates Isopropyl_Alcohol_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Effects Isopropyl_Alcohol Isopropyl_Alcohol T_Lymphocyte T Lymphocyte Isopropyl_Alcohol->T_Lymphocyte affects NFAT_Translocation NFAT Nuclear Translocation T_Lymphocyte->NFAT_Translocation inhibits AP1_Translocation AP-1 Nuclear Translocation T_Lymphocyte->AP1_Translocation inhibits Cytokine_Production Cytokine Production (IL-2, IFN-γ) NFAT_Translocation->Cytokine_Production downregulates AP1_Translocation->Cytokine_Production downregulates Experimental_Workflow Start Start Tissue_Collection Tissue Collection Start->Tissue_Collection Randomization Randomization Tissue_Collection->Randomization Formaldehyde_Fixation Formaldehyde Fixation Randomization->Formaldehyde_Fixation Group A IPA_Fixation This compound Fixation Randomization->IPA_Fixation Group B Tissue_Processing Tissue Processing Formaldehyde_Fixation->Tissue_Processing IPA_Fixation->Tissue_Processing Paraffin_Embedding Paraffin Embedding Tissue_Processing->Paraffin_Embedding Analysis Analysis Paraffin_Embedding->Analysis Morphological_Analysis Morphological Analysis (H&E Staining) Analysis->Morphological_Analysis Molecular_Analysis Molecular Analysis (DNA/RNA/Protein) Analysis->Molecular_Analysis Data_Comparison Data Comparison and Statistical Analysis Morphological_Analysis->Data_Comparison Molecular_Analysis->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion

References

The Core Mechanism of Isopropyl Alcohol as a Disinfectant in Laboratory Settings: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl alcohol (IPA), a ubiquitous disinfectant in laboratory settings, exerts its antimicrobial effects through a dual-action mechanism that compromises the structural integrity of microorganisms, leading to rapid cell death. This technical guide delves into the core principles of IPA's disinfectant properties, providing quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its mechanism and testing workflows.

Core Mechanism of Action

The disinfectant properties of this compound are primarily attributed to two key actions: protein denaturation and lipid dissolution .[1][2][3] This combined assault effectively neutralizes a broad spectrum of bacteria, viruses, and fungi.[4][5]

Protein Denaturation

This compound disrupts the intricate three-dimensional structure of microbial proteins, a process known as denaturation.[1][6] Proteins are essential for virtually all cellular functions, including enzymatic activity, structural support, and transport. IPA interferes with the intramolecular hydrogen bonding within the protein's polypeptide chains, causing them to unfold and lose their functional shape.[3] This irreversible damage to critical proteins leads to the cessation of metabolic activities and ultimately, cell death.[6]

The presence of water is crucial for this process.[4][7] Aqueous solutions of this compound, typically around 70%, are more effective disinfectants than higher concentrations.[7][8] Water acts as a catalyst, facilitating the denaturation of proteins and also slows the evaporation of the alcohol, thereby increasing the contact time with the microorganisms.[4][9] In contrast, highly concentrated IPA (e.g., 99%) can cause rapid surface protein coagulation, which may form a protective layer that prevents the alcohol from penetrating the cell to act on other critical internal proteins.[4]

Lipid Dissolution and Membrane Disruption

The cell membrane, a vital component of all living cells, is a lipid bilayer that regulates the passage of substances into and out of the cell. This compound is an effective lipid solvent.[1][3] When it comes into contact with a microorganism, it dissolves the lipids in the cell membrane, leading to a loss of membrane integrity.[1] This disruption results in the leakage of essential cellular components, such as ions and macromolecules, and ultimately causes the cell to lyse and die.[3] This mechanism is particularly effective against enveloped viruses, which have an outer lipid envelope that is readily dissolved by IPA.

Quantitative Efficacy of this compound

The effectiveness of this compound as a disinfectant is dependent on its concentration, the target microorganism, the contact time, and the presence of organic matter. The following tables summarize the quantitative efficacy of IPA against various microorganisms.

Table 1: Bactericidal Efficacy of this compound

MicroorganismIPA ConcentrationContact TimeLog ReductionReference
Staphylococcus aureus70%10 seconds>5[10]
Staphylococcus aureus60%30-45 seconds>5[11]
Escherichia coli70%10 seconds>5[12]
Pseudomonas aeruginosa70%15 seconds>5[13]
Pseudomonas aeruginosaThis compound-based product15 seconds92.5% microbial death[14]

Table 2: Virucidal Efficacy of this compound

VirusIPA ConcentrationContact TimeEfficacyReference
Enveloped Viruses (e.g., Influenza, Herpes, Coronaviruses)60-80%30 seconds - 1 minuteEffective[9]
SARS-CoV-270%30 secondsEffective[15]
Hepatitis B Virus (HBV)70%Not specifiedEffective[12]

Table 3: Fungicidal Efficacy of this compound

MicroorganismIPA ConcentrationContact TimeEfficacyReference
Candida albicans70%Not specifiedEffective[16]
Aspergillus spp.This compound solution10 minutesNot effective[17]
Fungi (general)60-90%Not specifiedRapidly antimicrobial[4]

Experimental Protocol: Disinfectant Efficacy Suspension Test (Based on EN 13727)

This protocol outlines a quantitative suspension test to evaluate the bactericidal efficacy of this compound. The European Standard EN 13727 is a widely accepted method for assessing the bactericidal activity of chemical disinfectants used in the medical area.[18][19][20][21][22]

Materials
  • Test microorganism (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442, Escherichia coli K12)

  • This compound solution at desired concentration (e.g., 70% v/v)

  • Hard water for dilution

  • Interfering substance (e.g., bovine albumin solution to simulate clean or dirty conditions)

  • Neutralizer solution (to inactivate the disinfectant)

  • Tryptone Soya Agar (B569324) (TSA) or other suitable culture medium

  • Sterile test tubes, pipettes, and other laboratory glassware

  • Incubator

  • Vortex mixer

  • Water bath

Methodology
  • Preparation of Test Suspension:

    • Prepare a fresh culture of the test microorganism on an appropriate agar medium.

    • Harvest the microorganisms and suspend them in a suitable diluent to achieve a standardized cell density (typically 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).

  • Test Procedure:

    • In a sterile test tube, pipette 1.0 mL of the interfering substance.

    • Add 1.0 mL of the standardized bacterial test suspension.

    • Vortex the mixture for 10 seconds.

    • Place the tube in a water bath set to the desired test temperature (e.g., 20°C) and allow it to equilibrate.

    • At time zero, add 8.0 mL of the this compound solution to the tube.

    • Start a timer for the specified contact time (e.g., 30 seconds, 1 minute, 5 minutes).

  • Neutralization and Plating:

    • At the end of the contact time, transfer 1.0 mL of the test mixture to a tube containing 8.0 mL of neutralizer solution and 1.0 mL of water.

    • Vortex the neutralized sample thoroughly.

    • Perform serial ten-fold dilutions of the neutralized sample in a suitable diluent.

    • Plate 1.0 mL of the appropriate dilutions onto TSA plates in duplicate using the pour plate or spread plate method.

  • Incubation and Enumeration:

    • Incubate the plates at 36 ± 1°C for 24 to 48 hours.

    • Count the number of colony-forming units (CFU) on the plates.

  • Calculation of Log Reduction:

    • Determine the initial number of viable microorganisms in the test suspension (control).

    • Calculate the number of surviving microorganisms after exposure to the disinfectant.

    • The bactericidal activity is expressed as the logarithmic reduction (log reduction) in viable counts. A 5-log reduction (99.999% kill rate) is typically required for a product to be considered bactericidal under this standard.[18]

Mandatory Visualizations

Mechanism of Action of this compound

G cluster_microbe Microorganism cluster_ipa This compound (IPA) cluster_effect Disinfectant Effect Protein Functional Protein Denatured_Protein Denatured Protein (Non-functional) Protein->Denatured_Protein Membrane Cell Membrane (Lipid Bilayer) Disrupted_Membrane Disrupted Membrane Membrane->Disrupted_Membrane IPA_molecule IPA IPA_molecule->Protein Denaturation (Disrupts H-bonds) IPA_molecule->Membrane Lipid Dissolution Cell_Death Cell Lysis & Death Denatured_Protein->Cell_Death Loss of Function Disrupted_Membrane->Cell_Death Leakage of Contents

Caption: Mechanism of this compound Disinfection.

Experimental Workflow for Disinfectant Efficacy Testing

G start Start: Prepare Test Suspension mix Mix Interfering Substance & Test Suspension start->mix equilibrate Equilibrate at Test Temperature mix->equilibrate add_ipa Add this compound (Start Timer) equilibrate->add_ipa contact Contact Time Elapses add_ipa->contact neutralize Neutralize Disinfectant contact->neutralize dilute Perform Serial Dilutions neutralize->dilute plate Plate Dilutions onto Agar dilute->plate incubate Incubate Plates plate->incubate count Count Colony-Forming Units (CFU) incubate->count calculate Calculate Log Reduction count->calculate end End: Report Efficacy calculate->end

Caption: Disinfectant Efficacy Suspension Test Workflow.

References

The Dichotomy of Dilution: A Technical Guide to 99% vs. 70% Isopropyl Alcohol in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the fast-paced environment of scientific research and drug development, the precision of every tool and reagent is paramount. Among the most ubiquitous of laboratory staples is isopropyl alcohol (IPA), yet the nuanced applications of its common concentrations—99% and 70%—are often underappreciated. This technical guide delineates the distinct roles of these two concentrations, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their appropriate uses, backed by quantitative data and detailed experimental protocols.

Core Principles: The Critical Role of Water

The fundamental difference between 99% and 70% this compound lies in their water content. While it may seem counterintuitive, the higher concentration is not always the more effective, particularly in disinfection. The presence of water in 70% IPA is crucial for its enhanced antimicrobial properties. Water acts as a catalyst, facilitating the denaturation of proteins in the cell membranes of microorganisms.[1][2] It also slows the evaporation rate, increasing the contact time between the alcohol and the microbes, which is essential for effective disinfection.[1][3] Conversely, 99% IPA causes rapid coagulation of surface proteins, which can prevent the alcohol from penetrating the cell and killing the organism.[1][4]

Applications in Disinfection and Sterilization

The superior disinfectant properties of 70% this compound are well-documented. It is the preferred concentration for sanitizing laboratory surfaces, equipment, and gloved hands.

Quantitative Comparison of Antimicrobial Efficacy
Microorganism70% this compound Efficacy99% this compound EfficacyKey Considerations
Vegetative Bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)Rapidly bactericidal, typically within 10-30 seconds of contact.[5][6]Less effective due to rapid evaporation and protein coagulation, may require longer contact times.[1][6]70% IPA provides a more reliable and efficient kill.
Viruses (Enveloped, e.g., Influenza, Coronaviruses)Effective at inactivating enveloped viruses with a contact time of at least 30 seconds.[6]Can be effective, but the fast evaporation time may not be sufficient for complete inactivation.[6]The slower evaporation of 70% IPA is advantageous.
Fungi Generally effective with sufficient contact time.Less effective due to rapid evaporation.70% IPA is the recommended concentration.
Bacterial Spores Not effective.Not effective.This compound is not a chemical sterilant and does not kill bacterial spores.[1]
Experimental Protocol: Laboratory Surface Disinfection

Objective: To effectively disinfect a laboratory benchtop or biosafety cabinet surface.

Materials:

  • 70% this compound solution

  • Sterile, lint-free wipes

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Methodology:

  • Don appropriate PPE.

  • Ensure the surface is free of any gross contamination. If necessary, clean the surface with a suitable laboratory detergent and water, then dry completely.

  • Saturate a sterile, lint-free wipe with 70% this compound.

  • Wipe the entire surface in a unidirectional manner (e.g., from top to bottom or from back to front) to avoid re-contamination.

  • Ensure the surface remains visibly wet for a minimum of 30 seconds to 1 minute to allow for adequate contact time.[7]

  • Allow the surface to air dry completely. Do not wipe dry, as this can reduce the contact time.

Workflow for Laboratory Surface Disinfection:

Disinfection_Workflow Start Start: Prepare for Disinfection PPE Don PPE (Gloves, Lab Coat, Safety Glasses) Start->PPE Clean Clean Surface of Gross Contamination (if necessary) PPE->Clean Apply_IPA Saturate Sterile Wipe with 70% IPA Clean->Apply_IPA Wipe Wipe Surface Unidirectionally Apply_IPA->Wipe Contact_Time Ensure Surface Remains Wet for ≥30 seconds Wipe->Contact_Time Air_Dry Allow Surface to Air Dry Contact_Time->Air_Dry End End: Surface Disinfected Air_Dry->End

Workflow for effective laboratory surface disinfection.

Applications in Molecular Biology: Nucleic Acid Precipitation

In contrast to its role in disinfection, higher concentrations of this compound are indispensable in molecular biology, particularly for the precipitation of DNA and RNA.

The Role of 99% Isopropanol (B130326) and 70% Ethanol (B145695)

In this application, 99% (or absolute) isopropanol is used to precipitate nucleic acids from an aqueous solution. Isopropanol is less polar than ethanol, making it more efficient at precipitating DNA, requiring a smaller volume (0.6-0.7 volumes) compared to ethanol (2-2.5 volumes).[8] This is particularly advantageous when working with large sample volumes.

Following precipitation, the nucleic acid pellet is washed with 70% ethanol. The purpose of this wash is to remove residual salts and other solutes that may have co-precipitated with the DNA, while the nucleic acids themselves remain insoluble in the 70% ethanol solution.[8][9] The higher water content in 70% ethanol helps to dissolve these salts more effectively than a higher concentration of ethanol would.

Experimental Protocol: DNA Precipitation

Objective: To precipitate and purify DNA from an aqueous solution.

Materials:

  • DNA sample in aqueous solution

  • 3 M Sodium Acetate (pH 5.2)

  • 100% (or 99%) Isopropanol, room temperature

  • 70% Ethanol, ice-cold

  • Microcentrifuge

  • Pipettes and sterile tips

Methodology:

  • To your DNA sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and mix gently.

  • Add 0.6-0.7 volumes of room temperature 100% isopropanol.

  • Mix by inverting the tube several times until a precipitate is visible.

  • Incubate at room temperature for 5-10 minutes.

  • Centrifuge at 12,000 x g for 10-15 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant without disturbing the pellet.

  • Add 500 µL of ice-cold 70% ethanol to wash the pellet.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully decant the ethanol.

  • Air-dry the pellet for 5-10 minutes to remove any residual ethanol.

  • Resuspend the DNA in an appropriate buffer (e.g., TE buffer or nuclease-free water).

Workflow for DNA Precipitation:

DNA_Precipitation_Workflow Start Start: DNA in Aqueous Solution Add_Salt Add 1/10 vol. 3M Sodium Acetate (pH 5.2) Start->Add_Salt Add_IPA Add 0.6-0.7 vol. 99% Isopropanol Add_Salt->Add_IPA Precipitate Incubate at Room Temperature Add_IPA->Precipitate Pellet_DNA Centrifuge to Pellet DNA Precipitate->Pellet_DNA Wash Wash Pellet with 70% Ethanol Pellet_DNA->Wash Dry_Pellet Air-Dry Pellet Wash->Dry_Pellet Resuspend Resuspend DNA in Buffer Dry_Pellet->Resuspend End End: Purified DNA Resuspend->End

Step-by-step workflow for DNA precipitation.

Other Laboratory Applications

Beyond disinfection and nucleic acid precipitation, both concentrations of this compound have other important uses in the research setting.

Application99% this compound70% this compoundRationale
Cleaning Electronics and Optics Preferred Not RecommendedThe low water content of 99% IPA ensures rapid evaporation and minimizes the risk of corrosion or electrical shorts on sensitive electronic components and optical lenses.[3]
Solvent Preferred Less Common99% IPA is a powerful solvent used to dissolve oils, greases, and other non-polar compounds.[1] Its low water content is often critical in chemical reactions.
General Cleaning Used for removing residues.Preferred For general laboratory cleaning of non-sensitive surfaces, 70% IPA is effective and more economical.[3]

Conclusion

The choice between 99% and 70% this compound is not a matter of one being universally "better," but rather a decision based on the specific scientific application. For disinfection, the presence of water in 70% IPA is critical for its efficacy. In contrast, for applications requiring a non-aqueous environment and rapid evaporation, such as nucleic acid precipitation and electronics cleaning, 99% IPA is the superior choice. A thorough understanding of these principles is essential for maintaining a sterile environment, ensuring the integrity of experiments, and ultimately, advancing scientific discovery.

References

Isopropyl Alcohol: A Versatile Reagent in the Synthesis of Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Isopropyl alcohol (IPA), a simple secondary alcohol, is an indispensable compound in the chemical and pharmaceutical industries.[1] Beyond its well-known applications as a solvent and disinfectant, IPA serves as a crucial and versatile reagent in the synthesis of a wide array of chemical intermediates, including active pharmaceutical ingredients (APIs).[1][2] Its utility stems from its roles as a hydrogen donor for reductions, a reactant for esterifications, and a reliable solvent for reaction and purification.[1][3][4] This guide provides a technical overview of these core functions, complete with experimental data, detailed protocols, and process diagrams to support researchers and scientists in leveraging IPA's full potential.

Core Roles of this compound in Chemical Synthesis

This compound's utility in organic synthesis can be categorized into three primary functions: as a hydrogen donor (reducing agent), a reactant for alkylation, and a process solvent. Each role is critical for the synthesis of various pharmaceutical and chemical intermediates.

Roles_of_IPA cluster_main Core Functions of this compound in Synthesis cluster_roles cluster_applications IPA This compound (2-Propanol) Hydrogen_Donor Hydrogen Donor (Reducing Agent) IPA->Hydrogen_Donor Reactant Reactant (Isopropylating Agent) IPA->Reactant Solvent Process Solvent IPA->Solvent MPV Meerwein-Ponndorf-Verley (MPV) Reduction Hydrogen_Donor->MPV Nitroarene Nitroarene Reduction Hydrogen_Donor->Nitroarene Esterification Fischer Esterification Reactant->Esterification Recrystallization Reaction Medium & Recrystallization Solvent->Recrystallization MPV_Mechanism cluster_TS Six-Membered Transition State R1 C_carbonyl C R2 O_carbonyl O Al Al O_carbonyl->Al C_carbonyl->R1 C_carbonyl->R2 C_carbonyl->O_carbonyl C_carbonyl->O_carbonyl O_alkoxide1 O Al->O_alkoxide1 O_alkoxide2 O Al->O_alkoxide2 O_alkoxide3 O Al->O_alkoxide3 iPrO1 O-iPr Al->iPrO1 iPrO2 O-iPr Al->iPrO2 C_alpha C O_alkoxide1->C_alpha H_hydride H H_hydride->C_carbonyl C_alpha->H_hydride CH3_1 H₃C C_alpha->CH3_1 CH3_2 H₃C C_alpha->CH3_2 Workflow_Diagram Reactants Reactants A + B ReactionVessel Reaction Vessel (IPA as Solvent) Reactants->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Mixture CrudeProduct Crude Intermediate Workup->CrudeProduct Organic Layer Recrystallization Recrystallization (from IPA/Water) CrudeProduct->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration Crystals PureProduct Pure Intermediate Filtration->PureProduct

References

Isopropyl Alcohol in the Laboratory: A Comprehensive Technical Guide to Hazards and Flammability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl alcohol (IPA), a ubiquitous solvent and disinfectant in laboratory settings, presents significant, manageable hazards primarily related to its flammability and potential for exposure. A thorough understanding of its chemical and physical properties is paramount for ensuring a safe working environment. This guide provides an in-depth analysis of the potential hazards of this compound, safe handling protocols, and emergency procedures, tailored for professionals in scientific research and drug development.

Section 1: Physical and Chemical Properties

A clear, colorless liquid with a characteristic odor, this compound's volatility and flammability are its primary hazards in the laboratory. The key quantitative data regarding its properties are summarized below for easy reference and comparison.

PropertyValueSource(s)
Flash Point (Closed Cup) 11.7 - 13 °C (53 - 55 °F)[1][2]
Autoignition Temperature 399 - 456 °C (750 - 853 °F)[1][3]
Lower Explosive Limit (LEL) 2.0 - 2.5% by volume in air[3][4]
Upper Explosive Limit (UEL) 12.0 - 13.0% by volume in air[3][5]
Vapor Density (Air = 1) 2.1 - 2.07[4][6]
Boiling Point 82.3 - 83 °C (180.1 - 181.4 °F)[3][7]
Melting Point -88.5 to -89.5 °C (-127.3 to -129.1 °F)[8][9]
Specific Gravity (Water = 1) 0.785 - 0.79[3][6]

Section 2: Flammability and Explosive Hazards

This compound is classified as a highly flammable liquid.[10][11] Its low flash point means that at temperatures as low as 11.7°C, it can produce enough vapor to form an ignitable mixture with air.[12] Vapors are denser than air and can travel considerable distances to an ignition source and flash back.[4][13] The explosive limits indicate the concentration range in air within which an explosion can occur. For IPA, this range is between 2% and 12.7% by volume.[1][5]

It is crucial to eliminate all potential ignition sources from areas where this compound is used and stored. This includes open flames, sparks, hot surfaces, and static electricity.[14] Electrical equipment should be explosion-proof, and non-sparking tools should be used.[14] When transferring this compound, containers should be grounded and bonded to prevent the buildup of static electricity.[11]

Section 3: Health Hazards and Exposure Limits

While not considered highly toxic, this compound can cause adverse health effects through inhalation, ingestion, or skin and eye contact.

Inhalation: Vapors can irritate the respiratory tract.[12] High concentrations may cause central nervous system depression, leading to symptoms such as headache, dizziness, drowsiness, and in severe cases, unconsciousness.[4][11]

Skin Contact: Prolonged or repeated contact can cause defatting of the skin, leading to dryness, cracking, and dermatitis.[12]

Eye Contact: this compound is a serious eye irritant, causing redness, pain, and potential corneal damage.[11][15]

Ingestion: Ingestion can lead to gastrointestinal irritation, nausea, vomiting, and central nervous system depression.[4]

Occupational Exposure Limits

Regulatory bodies have established occupational exposure limits to protect laboratory personnel from the health effects of this compound.

OrganizationTime-Weighted Average (TWA)Short-Term Exposure Limit (STEL)
OSHA (PEL) 400 ppm (980 mg/m³)500 ppm (1225 mg/m³) (15 minutes)
ACGIH (TLV) 200 ppm400 ppm (15 minutes)
NIOSH (REL) 400 ppm (980 mg/m³) (10 hours)500 ppm (1225 mg/m³) (15 minutes)

Section 4: Experimental Protocols

The determination of the flammability and explosive properties of this compound is conducted using standardized experimental methods. Below are summaries of the key protocols.

Flash Point Determination (ASTM D93)

The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of flammable liquids.[2]

Methodology:

  • A brass test cup is filled with the this compound sample to a specified level.

  • The cup is closed with a lid that has openings for an ignition source and a stirrer.

  • The sample is heated at a controlled rate while being continuously stirred.

  • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the vapors ignite to produce a distinct flash inside the cup.[16]

Autoignition Temperature Determination (ASTM E659)

This method determines the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source.[3][15]

Methodology:

  • A small, measured amount of this compound is injected into a heated, uniformly tempered glass flask.

  • The temperature of the flask is controlled and monitored.

  • The time to ignition and the temperature at which ignition occurs are recorded.

  • The autoignition temperature is the lowest flask temperature at which ignition is observed.[12]

Flammability Limits Determination (ASTM E681)

This test method establishes the lower and upper concentration limits of flammability of a chemical vapor in the air.[5]

Methodology:

  • A known concentration of this compound vapor is prepared in a closed vessel, typically a glass sphere.

  • An ignition source, such as an electric spark, is introduced into the vessel.

  • A visual observation is made to determine if a self-propagating flame is produced.

  • The concentration of the vapor is varied to find the minimum concentration that supports combustion (Lower Flammable Limit - LFL) and the maximum concentration that supports combustion (Upper Flammable Limit - UFL).[17]

Section 5: Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations below exposure limits.[9][16]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[18]

  • Avoid contact with skin and eyes, and do not inhale vapors.[18]

  • Use bottle carriers for transporting glass containers.[11]

Storage:

  • Store this compound in tightly sealed, properly labeled containers in a cool, dry, well-ventilated area.[19]

  • Keep containers away from heat, direct sunlight, and all sources of ignition.[16]

  • Store in a designated flammable liquids storage cabinet.[13][16]

  • Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.

Section 6: Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spills:

  • For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[20]

  • For large spills, evacuate the area and contact the appropriate emergency response team.[20]

  • Ensure adequate ventilation during cleanup.[11]

Fire:

  • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a water jet, as it can spread the fire.[11]

  • For large fires, evacuate the area immediately and activate the fire alarm.[18]

Exposure:

  • Inhalation: Move the affected person to fresh air. Seek medical attention if symptoms persist.[16]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them 1-2 glasses of water to dilute the alcohol. Seek immediate medical attention.[16]

Section 7: Risk Assessment Workflow

A systematic approach to risk assessment is crucial before handling this compound in any laboratory procedure. The following diagram illustrates a logical workflow for this process.

RiskAssessmentWorkflow cluster_Plan Planning Phase cluster_Assess Assessment Phase cluster_Control Control Measures Phase cluster_Execute Execution and Review Phase Start Identify Need for this compound in Experiment Review Review Safety Data Sheet (SDS) and Literature Start->Review Hazards Identify Potential Hazards (Flammability, Health) Review->Hazards Exposure Assess Potential Exposure Scenarios (Inhalation, Dermal, Ingestion) Hazards->Exposure Risks Evaluate Risks (Likelihood and Severity) Exposure->Risks Controls Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) Risks->Controls Develop Mitigation Strategy Emergency Establish Emergency Procedures (Spill, Fire, Exposure) Controls->Emergency Proceed Proceed with Experiment Emergency->Proceed Safe to Proceed Monitor Monitor and Review Controls Proceed->Monitor Monitor->Proceed Continuous Improvement End End of Procedure Monitor->End

Caption: A workflow diagram for conducting a risk assessment before using this compound in the laboratory.

This comprehensive guide provides essential information for the safe handling and use of this compound in a laboratory setting. By understanding its properties, potential hazards, and implementing appropriate control measures, researchers can minimize risks and maintain a safe working environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

An In-depth Technical Guide to the Core Principles of DNA Precipitation Using Isopropyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for the precipitation of DNA using isopropyl alcohol. The process of DNA precipitation is a cornerstone technique in molecular biology, essential for concentrating and purifying DNA from aqueous solutions. Isopropanol (B130326) is a widely used precipitating agent due to its efficiency, especially for large sample volumes and low DNA concentrations.

Core Principles of DNA Precipitation

The precipitation of DNA from an aqueous solution using isopropanol is based on the principle of reducing the solubility of the DNA molecule.[1][2] DNA is a polar molecule and is readily soluble in water due to the formation of a hydration shell around its negatively charged phosphate (B84403) backbone.[2][3][4] The process of precipitation involves two key components: a salt and an alcohol (isopropanol).

  • Role of Salt: Cations from the salt, such as sodium (Na+) from sodium acetate, neutralize the negative charges on the phosphate backbone of the DNA.[3][4][5][6] This charge neutralization reduces the repulsion between DNA strands and decreases its affinity for water molecules.[3]

  • Role of Isopropanol: Isopropanol is less polar than water. By adding isopropanol to the aqueous DNA solution, the dielectric constant of the solution is lowered.[1] This disruption of the solution's polarity makes it more difficult for water to maintain the hydration shell around the DNA. The alcohol effectively displaces the water molecules surrounding the DNA, allowing the neutralized DNA molecules to aggregate and precipitate out of the solution.[3]

DNA is less soluble in isopropanol compared to ethanol (B145695), meaning that precipitation can occur more rapidly and with a smaller volume of alcohol.[5][6][7][8][9] Typically, 0.6 to 0.7 volumes of isopropanol are sufficient to precipitate DNA.[8][9][10][11][12]

Key Factors Influencing DNA Precipitation

Several factors can influence the efficiency and purity of DNA precipitation with isopropanol:

  • Temperature: Isopropanol precipitation is often performed at room temperature to minimize the co-precipitation of salts, which are less soluble in isopropanol than in ethanol, especially at colder temperatures.[5][6][7][8][9][10] However, for very low concentrations of DNA, incubation at low temperatures (-20°C or -80°C) can enhance precipitation efficiency.[13]

  • Incubation Time: While precipitation can be rapid, incubation can increase the yield, especially for low concentration samples.[14] Incubation times can range from a few minutes to overnight.[5][15]

  • Centrifugation: After the addition of salt and isopropanol, centrifugation is used to pellet the precipitated DNA. The speed and duration of centrifugation are critical for efficient recovery.[5][10]

  • DNA Concentration and Size: Isopropanol is particularly effective for precipitating DNA from samples with low concentrations and for large molecular weight DNA.[5][6][10][16]

Quantitative Data Summary

The following tables summarize key quantitative parameters for DNA precipitation using isopropanol.

ParameterRecommended ValueNotes
Isopropanol Volume 0.6–0.7 volumes of the aqueous sampleLess volume is required compared to ethanol precipitation.[8][9][10][11][12]
Salt Concentration (Final) Sodium Acetate: 0.3 M, pH 5.2Ammonium Acetate can also be used at a final concentration of 2.0–2.5 M.[10][11]
Ammonium Acetate: 2.0–2.5 M
Incubation Temperature Room TemperatureRecommended to minimize salt co-precipitation.[7][8][9][10]
-20°C to -80°CCan be used to increase yield for low DNA concentrations, but may increase salt co-precipitation.[13]
Incubation Time 15–30 minutes to overnightLonger incubation can increase yield for dilute samples.[5][15]
Centrifugation Speed 10,000–15,000 x gSufficient to pellet the DNA.[10][17]
Centrifugation Time 15–30 minutesEnsures a compact pellet is formed.[10]
70% Ethanol Wash Volume 1–10 mlDepends on the size of the DNA pellet.[10][11]
Comparison with Ethanol PrecipitationIsopropanolEthanol
Volume Required 0.6–0.7 volumes2–2.5 volumes[5][6]
Precipitation Speed Faster[5][6][7]Slower
Salt Co-precipitation Higher risk, especially at low temperatures[5][6][7]Lower risk[5][6][7]
DNA Pellet Appearance Glassy and may be harder to see[10]Fluffy and white
Adherence to Tube More loosely attached[10]More tightly attached
Recommended for Large sample volumes, low DNA concentrations, large DNA fragments[6][7][10][16]Small sample volumes, high DNA concentrations, small DNA fragments[7][10]

Experimental Protocols

A standard protocol for DNA precipitation using isopropanol is as follows:

  • Salt Addition: To your aqueous DNA sample, add a salt solution to achieve the desired final concentration. For example, add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to get a final concentration of 0.3 M.[10][11][17]

  • Isopropanol Addition: Add 0.6 to 0.7 volumes of room temperature 100% isopropanol to the sample.[10][11][17]

  • Mixing: Mix the solution gently but thoroughly by inverting the tube several times until the DNA precipitates. A white, thread-like precipitate may be visible.

  • Incubation (Optional): For low concentrations of DNA, incubate the mixture at room temperature for 15-30 minutes or at -20°C for longer periods to increase the yield.[5][15]

  • Centrifugation: Centrifuge the sample at 10,000–15,000 x g for 15–30 minutes at 4°C.[10] This will form a pellet of DNA at the bottom of the tube.

  • Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the DNA pellet.[10][17] The pellet may be glassy and difficult to see.[10]

  • Washing: Add 1-10 ml of room temperature 70% ethanol to wash the pellet.[10][11] This step removes any co-precipitated salts.

  • Second Centrifugation: Centrifuge the sample again at 10,000–15,000 x g for 5–15 minutes at 4°C.[10][11]

  • Final Supernatant Removal: Carefully remove the ethanol supernatant.

  • Drying: Air-dry the pellet for 5–20 minutes to remove any residual ethanol.[10][11] Do not over-dry, as this can make the DNA difficult to redissolve.

  • Resuspension: Resuspend the DNA pellet in a suitable buffer, such as TE buffer or nuclease-free water.

Visualizations

DNA_Precipitation_Workflow cluster_start Initial Sample cluster_precipitation Precipitation Steps cluster_pelleting Pelleting cluster_washing Washing cluster_final Final Product start Aqueous DNA Solution add_salt Add Salt (e.g., Sodium Acetate) start->add_salt add_isopropanol Add Isopropanol (0.7 volumes) add_salt->add_isopropanol mix Mix Gently add_isopropanol->mix centrifuge1 Centrifuge (10,000-15,000 x g) mix->centrifuge1 pellet_formed DNA Pellet Formed centrifuge1->pellet_formed remove_supernatant1 Remove Supernatant pellet_formed->remove_supernatant1 add_ethanol Add 70% Ethanol remove_supernatant1->add_ethanol centrifuge2 Centrifuge add_ethanol->centrifuge2 remove_supernatant2 Remove Supernatant centrifuge2->remove_supernatant2 dry_pellet Air-dry Pellet remove_supernatant2->dry_pellet resuspend Resuspend in Buffer dry_pellet->resuspend final_dna Purified DNA Solution resuspend->final_dna Molecular_Mechanism cluster_initial In Aqueous Solution cluster_addition Addition of Reagents cluster_precipitation Precipitation dna_soluble Soluble DNA (Negatively Charged Backbone) water Water Molecules (Hydration Shell) dna_soluble->water interacts with salt Salt (e.g., Na+) Cations dna_soluble->salt neutralized by isopropanol Isopropanol (Reduces Polarity) water->isopropanol displaced by neutral_dna Neutralized DNA salt->neutral_dna isopropanol->neutral_dna aggregated_dna Aggregated DNA (Precipitate) neutral_dna->aggregated_dna aggregates to form

References

An In-depth Technical Guide to Isopropyl Alcohol for Cleaning and Sterilizing Laboratory Glassware

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the principles and protocols for using isopropyl alcohol (IPA) to clean and sterilize laboratory glassware. Adherence to these guidelines is critical for ensuring the integrity of experimental data and maintaining aseptic conditions in research and drug development settings.

Efficacy and Mechanism of Action of this compound

This compound is a widely used disinfectant and cleaning agent in laboratory environments due to its broad-spectrum antimicrobial activity and rapid evaporation. Its primary mechanism of action is the denaturation of proteins and disruption of cellular membranes in microorganisms, leading to cell lysis and death.

The efficacy of this compound is highly dependent on its concentration in an aqueous solution. While higher concentrations might seem more potent, solutions of 60-90% IPA are generally more effective as disinfectants. The presence of water is crucial as it acts as a catalyst, aiding in the denaturation of proteins and facilitating the transport of the alcohol across the microbial cell membrane.[1] A 70% IPA solution is often considered optimal for bactericidal, virucidal, and fungicidal activity.[1][2] Concentrations below 50% show a sharp decline in antimicrobial effectiveness.[1][3]

This compound is effective against most vegetative bacteria, fungi, and enveloped viruses.[2] However, it is important to note that IPA is not effective against bacterial spores.[3][4] For applications requiring true sterilization—the complete elimination of all microbial life, including spores—alternative methods such as autoclaving are necessary.

Quantitative Antimicrobial Efficacy

The effectiveness of a disinfectant is often expressed as a log reduction, which represents the number of viable microorganisms eliminated. A 1-log reduction corresponds to a 90% reduction, a 2-log reduction to a 99% reduction, and so on.

Table 1: Antimicrobial Efficacy of 70% this compound

Microorganism TypeLog ReductionContact TimeReference
Vegetative Bacteria (e.g., Staphylococcus aureus, E. coli)>3< 1 minute[5]
Yeast (e.g., Candida albicans)>3< 1 minute[5]
General Microbial Population~6Not Specified[6]
Enveloped Viruses (e.g., Influenza, Coronaviruses)>99.9% inactivation30 seconds[7]

Note: Efficacy can be influenced by the specific microbial strain, surface topography, and the presence of organic soil.

Experimental Protocols

The following protocols provide detailed methodologies for the cleaning and surface disinfection of laboratory glassware using this compound.

Protocol for General Cleaning of Laboratory Glassware

This protocol is designed for the routine cleaning of glassware to remove chemical residues and microbial contamination.

Experimental Workflow: General Glassware Cleaning

general_cleaning A Pre-rinse with tap water to remove gross contaminants. B Wash with a laboratory-grade detergent solution. Use appropriate brushes for scrubbing. A->B C Thoroughly rinse with tap water to remove all detergent. B->C D Rinse 3-4 times with deionized (DI) water. C->D E Final rinse with 70% (v/v) this compound. D->E F Air dry in a dust-free environment or in a drying oven. E->F

Caption: General workflow for cleaning laboratory glassware.

Methodology:

  • Pre-rinse: Immediately after use, rinse the glassware under running tap water to remove the bulk of contaminants.

  • Detergent Wash: Prepare a solution of laboratory-grade detergent in warm water. Using appropriate brushes, thoroughly scrub all surfaces of the glassware. For heavily soiled items, soaking in the detergent solution for an extended period may be necessary.

  • Tap Water Rinse: Rinse the glassware thoroughly under running tap water to remove all traces of the detergent.

  • Deionized Water Rinse: Rinse the glassware three to four times with deionized (DI) water to remove any remaining salts and minerals from the tap water.

  • This compound Rinse: Perform a final rinse with 70% (v/v) this compound. This will aid in removing any residual organic contaminants and will facilitate faster drying.

  • Drying: Place the glassware on a clean drying rack in a dust-free area to air dry. Alternatively, glassware can be dried in a drying oven at a temperature appropriate for the type of glass.

Protocol for Surface Sterilization of Glassware for Aseptic Applications

This protocol is intended for applications where a sterile surface is required, such as in cell culture or microbiology. This method provides a high level of disinfection but is not a substitute for autoclaving for achieving absolute sterility.

Experimental Workflow: Surface Sterilization

surface_sterilization A Start with clean, dry glassware from the general cleaning protocol. B Submerge glassware completely in a bath of 70% (v/v) this compound. A->B C Ensure a minimum contact time of 5-10 minutes. B->C D Aseptically remove glassware from the IPA bath using sterile forceps. C->D E Place in a sterile field (e.g., laminar flow hood) to air dry completely. D->E F Store in a sterile, covered container until use. E->F

Caption: Workflow for surface sterilization of glassware.

Methodology:

  • Prerequisite: Begin with glassware that has been thoroughly cleaned and dried according to the "Protocol for General Cleaning of Laboratory Glassware."

  • Immersion: In a clean, covered container, completely immerse the glassware in a 70% (v/v) this compound solution. Ensure all surfaces, both interior and exterior, are in contact with the alcohol.

  • Contact Time: Allow the glassware to soak for a minimum of 5 to 10 minutes. This contact time is crucial for effective disinfection.

  • Aseptic Removal: Within a sterile environment, such as a laminar flow hood or biological safety cabinet, use sterile forceps to remove the glassware from the this compound bath.

  • Drying: Place the glassware on a sterile surface within the controlled environment and allow it to air dry completely. The evaporation of the this compound will leave a disinfected surface.

  • Storage: Once dry, store the glassware in a sterile, covered container to prevent re-contamination.

Selection of this compound Grade

The purity of the this compound used can impact the cleanliness of the glassware, especially in sensitive applications. Different grades of IPA are available, and the choice depends on the specific requirements of the laboratory procedure.

Logical Relationship: Selecting IPA Grade

ipa_grade_selection cluster_0 Application Requirement cluster_1 Recommended IPA Grade General Cleaning General Cleaning Technical Grade Technical Grade General Cleaning->Technical Grade Cost-effective for non-critical applications Surface Disinfection Surface Disinfection USP/Reagent Grade USP/Reagent Grade Surface Disinfection->USP/Reagent Grade Ensures purity for microbial control Sensitive Applications\n(e.g., HPLC, Cell Culture) Sensitive Applications (e.g., HPLC, Cell Culture) ACS/HPLC Grade ACS/HPLC Grade Sensitive Applications\n(e.g., HPLC, Cell Culture)->ACS/HPLC Grade Minimizes potential for residue and interference

Caption: Decision matrix for selecting the appropriate IPA grade.

  • Technical Grade: Suitable for general cleaning purposes where the presence of minor impurities will not affect experimental outcomes.

  • USP/Reagent Grade: A higher purity grade that is recommended for surface disinfection to ensure that no undesirable residues are left on the glassware.

  • ACS/HPLC Grade: The highest purity grade, which should be used for cleaning glassware for sensitive applications such as high-performance liquid chromatography (HPLC), mass spectrometry, and cell culture, where even trace amounts of contaminants can interfere with results.

Material Compatibility

This compound is compatible with most common types of laboratory glassware, including borosilicate and soda-lime glass. It does not cause corrosion or degradation of the glass surface. However, prolonged or repeated exposure to high concentrations of IPA may affect some plastics and rubber components, so compatibility should be verified for any non-glass items.

Safety Precautions

This compound is a flammable liquid and should be handled with care in a well-ventilated area, away from open flames and other ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store IPA in tightly sealed containers in a cool, dry, and well-ventilated area. Dispose of waste IPA according to institutional and local regulations for hazardous chemical waste.

References

A Comprehensive Guide to the Long-Term Storage and Stability of Isopropyl Alcohol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the factors influencing the long-term stability of isopropyl alcohol (IPA) solutions. It offers best practices for storage, detailed experimental protocols for stability assessment, and a review of the chemical degradation pathways. This document is intended to be a valuable resource for ensuring the quality, efficacy, and safety of IPA solutions used in research, pharmaceutical, and clinical settings.

Executive Summary

This compound solutions are vital solvents and disinfectants in numerous scientific applications. Their stability over time is critical for ensuring consistent performance and safety. The primary factors affecting IPA stability are evaporation, oxidation, and exposure to light and heat. The main degradation product of concern is acetone (B3395972), with the potential for hazardous peroxide formation under certain conditions. Proper storage in well-sealed, appropriate containers in a controlled environment is paramount to preserving the integrity of IPA solutions. This guide outlines the necessary procedures and data to establish and maintain the shelf-life of these solutions.

Factors Influencing the Stability of this compound Solutions

The stability of an IPA solution is its ability to maintain its chemical and physical properties, as well as its antimicrobial efficacy, throughout its shelf life. Several factors can compromise this stability.

2.1 Evaporation

Due to its volatile nature, this compound evaporates more rapidly than water.[1][2] In solutions that are not stored in tightly sealed containers, this differential evaporation leads to a decrease in the alcohol concentration over time.[1] This is a critical consideration, as the antimicrobial effectiveness of IPA solutions is highly dependent on their concentration.[3]

2.2 Oxidation

This compound can undergo oxidation, particularly in the presence of oxygen, light, and heat. The primary oxidation product is acetone.[4] While small amounts of acetone may not significantly impact all applications, its presence indicates degradation of the solution.

2.3 Peroxide Formation

A more significant safety concern is the formation of explosive peroxides. This process is more likely to occur in concentrated or anhydrous isopropanol (B130326) upon prolonged storage and exposure to air and light.[5][6] It is crucial to test for the presence of peroxides in older containers of IPA, especially before any distillation or concentration procedures.[6]

2.4 Influence of Concentration

The concentration of the IPA solution is a key determinant of its properties and stability. For disinfection purposes, a 70% IPA solution in water is often more effective than higher concentrations.[7] The presence of water acts as a catalyst, aiding in the denaturation of microbial proteins.[7] Higher concentrations can cause rapid surface protein coagulation, preventing the alcohol from penetrating the cell.[7]

2.5 Effects of Temperature and Light

Elevated temperatures accelerate both evaporation and the rate of chemical degradation, including oxidation and peroxide formation.[2] Exposure to light, particularly UV light, can also catalyze these degradation reactions.[8][9] Therefore, IPA solutions should be stored in a cool, dark place.[10]

2.6 Container Materials and Leachables

The choice of container is crucial for the long-term storage of IPA solutions. To prevent degradation from light, opaque containers are recommended. For high-purity applications, materials that are less likely to leach contaminants into the solution, such as glass or high-density polyethylene (B3416737) (HDPE), are preferred. It is important to consider the potential for extractables and leachables from plastic containers, which are compounds that can migrate from the container into the solution under storage conditions.[11]

Quantitative Data on this compound Stability

The following tables summarize quantitative data related to the stability of this compound solutions under various conditions.

Table 1: General Stability and Storage Recommendations

ParameterRecommendationRationale
Shelf Life 2-3 years (typical); up to 5 years under ideal conditions.To ensure concentration remains within effective limits and to minimize degradation products.
Storage Temperature Cool, controlled room temperature (e.g., 20-25°C).To minimize evaporation and slow down chemical degradation rates.[10]
Storage Conditions Well-ventilated, dry, and dark area.To prevent the buildup of flammable vapors and to avoid light-catalyzed degradation.[10]
Container Tightly sealed, opaque containers made of compatible materials (e.g., glass, HDPE).To prevent evaporation, contamination, and photodegradation.
Incompatible Materials Strong oxidizing agents, acids, and certain metals.To prevent hazardous chemical reactions.

Table 2: Factors Affecting Degradation Rate

FactorEffect on StabilityKey Degradation Products
Exposure to Air (Oxygen) Promotes oxidation and peroxide formation.Acetone, organic acids, peroxides.[4][12]
Exposure to Light (UV) Catalyzes oxidation and degradation.Acetone, organic acids.[8][9]
Elevated Temperature Increases evaporation and accelerates degradation reactions.Acetone, peroxides.[4]
Presence of Water Can slow peroxide formation but is crucial for antimicrobial efficacy.-
pH Can influence the rate of degradation.-
Container Material Plastic containers may allow for leaching of additives.Plasticizers, antioxidants, etc.[11]

Experimental Protocols for Stability Assessment

A comprehensive stability study for an this compound solution should include tests for physical and chemical properties, as well as antimicrobial efficacy over time.

4.1 Long-Term Stability Study Protocol

This protocol is designed in accordance with ICH Q1A(R2) guidelines.[13]

  • Objective: To establish the shelf life and recommended storage conditions for an this compound solution.

  • Materials:

    • Three batches of the IPA solution in its final container-closure system.

    • Calibrated analytical instrumentation (GC-FID, pH meter, etc.).

    • Controlled environment stability chambers.

  • Storage Conditions and Testing Frequency:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH. Testing at 0, 3, 6, 9, 12, 18, 24, and 36 months.[14][15]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Testing at 0, 3, and 6 months.[14][15]

  • Analytical Tests:

    • Appearance: Visual inspection for clarity, color, and particulate matter.

    • Assay (IPA Concentration): Using a validated stability-indicating method, such as the GC-FID method outlined in section 4.2.

    • Impurities: Quantification of known and unknown degradation products (e.g., acetone) using the same chromatographic method.

    • pH Measurement: For aqueous solutions.

    • Antimicrobial Effectiveness: As per the protocol in section 4.4, at the beginning and end of the study.

  • Acceptance Criteria: To be defined based on the intended use of the solution. For example, the IPA concentration should remain within 90-110% of the label claim, and specific impurities should not exceed a certain threshold.

4.2 Stability-Indicating GC-FID Method for Assay and Impurities

This method is designed to separate and quantify this compound from its potential degradation products, primarily acetone.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for separating volatile organic compounds, such as a DB-624 (30 m x 0.53 mm, 3 µm).

  • Carrier Gas: Nitrogen or Helium.

  • Temperatures:

    • Injector: 150°C

    • Detector: 250°C

    • Oven: Programmed temperature gradient (e.g., start at 40°C, hold for 5 minutes, then ramp to 220°C).

  • Sample Preparation:

    • Dilute the IPA solution sample with a suitable solvent (e.g., N,N-Dimethylformamide) to an appropriate concentration.

    • Use an internal standard (e.g., acetonitrile) for improved accuracy and precision.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

4.3 Test for Peroxides

This is a critical safety test, especially for aged IPA solutions.

  • Qualitative Test:

    • Add 1 mL of the IPA sample to 1 mL of glacial acetic acid containing approximately 0.1 g of potassium iodide.[6]

    • A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.[6]

  • Semi-Quantitative Test:

    • Use commercially available peroxide test strips.[5][10]

    • Dip the test strip into the sample, and compare the resulting color to the chart provided with the kit to estimate the peroxide concentration in parts per million (ppm).[10]

    • Solutions with peroxide concentrations above a certain threshold (e.g., 25 ppm) should be handled with extreme caution and disposed of properly.[5]

4.4 Antimicrobial Effectiveness Testing (based on USP <51>)

This test evaluates the ability of the IPA solution to inhibit microbial growth over time.

  • Objective: To determine if the antimicrobial properties of the IPA solution are maintained throughout its shelf life.

  • Test Organisms: A panel of representative microorganisms, including:

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Procedure:

    • Inoculate separate samples of the IPA solution with a known concentration (typically 10^5 to 10^6 CFU/mL) of each test organism.

    • Store the inoculated samples at a specified temperature (e.g., 20-25°C).

    • At specified time intervals (e.g., 7, 14, and 28 days), withdraw aliquots and determine the concentration of viable microorganisms.

  • Acceptance Criteria: For disinfectants, a significant log reduction in the microbial count is expected shortly after inoculation. The specific criteria should be defined based on the product's intended use and regulatory requirements.

Visualizations of Key Processes

5.1 this compound Oxidation Pathway

The primary oxidative degradation pathway for this compound leads to the formation of acetone.

G IPA This compound (C3H8O) Acetone Acetone (C3H6O) IPA->Acetone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2, Light, Heat) Oxidizing_Agent->Acetone Organic_Acids Organic Acids (e.g., Acetic Acid) Acetone->Organic_Acids Degradation Further_Oxidation Further Oxidation Further_Oxidation->Organic_Acids

Caption: Oxidative degradation of this compound to acetone and further to organic acids.

5.2 Experimental Workflow for a Long-Term Stability Study

This diagram illustrates the key steps in conducting a long-term stability study of an IPA solution.

G start Start: Prepare 3 Batches of IPA Solution storage Place Samples in Stability Chambers (Long-Term & Accelerated Conditions) start->storage testing Perform Analytical Tests at Specified Time Points (0, 3, 6, 9, 12, 18, 24, 36 months for Long-Term) (0, 3, 6 months for Accelerated) storage->testing tests Tests: - Appearance - Assay (GC-FID) - Impurities (GC-FID) - pH - Antimicrobial Efficacy testing->tests data_analysis Analyze Data and Compare to Acceptance Criteria testing->data_analysis shelf_life Establish Shelf Life and Storage Conditions data_analysis->shelf_life end End of Study shelf_life->end

Caption: Workflow for a long-term stability study of an this compound solution.

5.3 Logical Relationships in IPA Stability

This diagram shows the relationships between storage conditions, degradation pathways, and the resulting state of the IPA solution.

G cluster_conditions Storage Conditions cluster_degradation Degradation Mechanisms cluster_outcome Stability Outcome High Temperature High Temperature Evaporation Evaporation High Temperature->Evaporation Oxidation Oxidation High Temperature->Oxidation Light Exposure Light Exposure Light Exposure->Oxidation Peroxide Formation Peroxide Formation Light Exposure->Peroxide Formation Improper Sealing Improper Sealing Improper Sealing->Evaporation Decreased Concentration Decreased Concentration Evaporation->Decreased Concentration Impurity Formation (Acetone) Impurity Formation (Acetone) Oxidation->Impurity Formation (Acetone) Safety Hazard (Peroxides) Safety Hazard (Peroxides) Peroxide Formation->Safety Hazard (Peroxides) Reduced Efficacy Reduced Efficacy Decreased Concentration->Reduced Efficacy

Caption: Interplay of storage conditions and degradation mechanisms on IPA stability.

Conclusion

The long-term stability of this compound solutions is a multifaceted issue that requires careful consideration of storage conditions, container materials, and potential degradation pathways. By implementing robust stability testing programs based on the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the consistent quality, safety, and efficacy of their IPA solutions. Adherence to these guidelines will support regulatory compliance and contribute to the reliability of scientific and pharmaceutical outcomes.

References

Methodological & Application

Application Notes and Protocols for RNA Isolation from Tissue Samples Using Isopropyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality RNA from tissue samples is a critical first step for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), microarray analysis, and next-generation sequencing. Isopropyl alcohol precipitation is a widely used and effective method for concentrating RNA from the aqueous phase following tissue homogenization and phase separation, typically using a reagent like TRIzol. This document provides detailed application notes, experimental protocols, and troubleshooting guidance for the use of this compound in RNA isolation from various tissue types.

The underlying principle of this method relies on the fact that RNA is insoluble in high concentrations of alcohol, such as isopropanol, which allows for its selective precipitation out of the solution.[1] This process is facilitated by the neutralization of the negatively charged phosphate (B84403) backbone of RNA by cations, which are typically present in the lysis buffer.

Data Presentation

The expected yield of total RNA can vary significantly depending on the tissue type due to differences in cellularity and metabolic activity. The following table summarizes typical RNA yields from various mammalian tissues when using a TRIzol-based protocol with this compound precipitation.

Tissue TypeExpected RNA Yield (µg per mg of tissue)
Liver6 - 10
Spleen6 - 10
Kidney3 - 4
Skeletal Muscle1 - 5
Brain1 - 1.5
Placenta1 - 4

Data sourced from a TRIzol Reagent product information sheet.[2] It is important to note that these are approximate values, and actual yields may vary based on the specific sample, its storage conditions, and the precise execution of the protocol.

Experimental Protocols

This section details a standard protocol for total RNA isolation from tissue samples using a phenol (B47542) and guanidine (B92328) isothiocyanate-based reagent (e.g., TRIzol) followed by this compound precipitation.

Materials
  • Tissue sample (fresh or properly stored at -80°C)

  • Phenol/guanidine isothiocyanate-based lysis reagent (e.g., TRIzol)

  • Chloroform (B151607)

  • This compound (100%, molecular biology grade)

  • Ethanol (B145695) (75%, prepared with RNase-free water)

  • RNase-free water or TE buffer

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Microcentrifuge tubes (1.5 mL or 2 mL, RNase-free)

  • Micropipettes and RNase-free filter tips

  • Microcentrifuge capable of reaching 12,000 x g and maintaining 4°C

  • Vortex mixer

Protocol
  • Homogenization:

    • For every 50-100 mg of tissue, add 1 mL of the lysis reagent.[2]

    • Homogenize the tissue sample thoroughly using a mechanical homogenizer until no visible tissue fragments remain.

    • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

  • Phase Separation:

    • Add 0.2 mL of chloroform for every 1 mL of lysis reagent used.

    • Securely cap the tubes and shake vigorously by hand for 15 seconds.

    • Incubate the mixture at room temperature for 2-3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red phenol-chloroform phase, a white interphase, and a colorless upper aqueous phase containing the RNA.[3]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh, RNase-free microcentrifuge tube. Be cautious not to disturb the interphase, as it contains DNA.

    • Add 0.5 mL of 100% this compound for every 1 mL of lysis reagent initially used.

    • Mix gently by inverting the tube several times and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small, often invisible, gel-like pellet on the side or bottom of the tube.

  • RNA Wash:

    • Carefully decant or pipette off the supernatant without disturbing the RNA pellet.

    • Wash the pellet by adding at least 1 mL of 75% ethanol (prepared with RNase-free water).

    • Vortex briefly to dislodge the pellet.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Carefully remove all of the ethanol. It is crucial to remove as much ethanol as possible without disturbing the pellet.

    • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this will make it difficult to resuspend.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water or TE buffer (e.g., 20-50 µL) by pipetting up and down.

    • To aid in dissolution, you can incubate the sample at 55-60°C for 10-15 minutes.

Mandatory Visualizations

Experimental Workflow

RNA_Isolation_Workflow A Tissue Homogenization in Lysis Reagent B Phase Separation (Chloroform Addition & Centrifugation) A->B C Collect Aqueous Phase B->C D RNA Precipitation (this compound Addition) C->D E Centrifugation to Pellet RNA D->E F RNA Wash (75% Ethanol) E->F G Centrifugation F->G H Air Dry Pellet G->H I Resuspend in RNase-free Water H->I J High-Quality RNA I->J

Caption: Workflow for RNA isolation from tissue using this compound.

Principle of RNA Precipitation

RNA_Precipitation cluster_solution Aqueous Solution cluster_precipitation Precipitation A Soluble RNA Negatively Charged Phosphate Backbone B Water Molecules Hydration Shell E Insoluble RNA Precipitated Pellet C This compound Reduces Solvation C->E D Cations (e.g., Na+) Neutralize Charge D->E

Caption: Mechanism of RNA precipitation by this compound and cations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low RNA Yield Incomplete homogenization of the tissue.Ensure the tissue is completely disrupted in the lysis reagent. For tough tissues, consider grinding in liquid nitrogen before homogenization.
Insufficient amount of starting material.Use an appropriate amount of tissue as recommended by the protocol. For very small samples, consider adding a carrier like glycogen (B147801) during precipitation.[4]
RNA pellet was lost during washing steps.The RNA pellet can be loose and easily dislodged. Be gentle when decanting the supernatant.
Low RNA Purity (Low A260/280 Ratio) Contamination with phenol.When collecting the aqueous phase, be careful not to aspirate any of the phenol-chloroform layer or the interphase.
The RNA pellet was not washed properly.Perform the 75% ethanol wash to remove residual salts and other contaminants.
RNA Degradation RNase contamination.Use RNase-free tubes, tips, and reagents. Wear gloves and work in a clean environment.
Improper sample storage.Store tissue samples at -80°C immediately after collection and avoid repeated freeze-thaw cycles.
DNA Contamination Aspiration of the interphase during aqueous phase collection.Carefully collect the aqueous phase, leaving a small amount behind to avoid disturbing the interphase.
For applications sensitive to DNA, a DNase treatment of the final RNA sample is recommended.

References

Application Notes and Protocols: A Step-by-Step Guide to Protein Precipitation Using Isopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the precipitation of proteins from solution using isopropanol (B130326). The protocol is intended for researchers, scientists, and drug development professionals who need to concentrate, purify, or remove interfering substances from protein samples.

Introduction

Protein precipitation is a fundamental technique used to separate proteins from a solution by altering their solubility. Organic solvent precipitation, using agents like isopropanol, is a widely employed method that relies on the principle of disrupting the protein's hydration shell. Isopropanol reduces the dielectric constant of the aqueous solution, which increases the electrostatic attraction between protein molecules, leading to aggregation and precipitation.[1] This method is effective for concentrating dilute protein solutions and can be a crucial step in sample preparation for downstream analyses such as electrophoresis, mass spectrometry, or liquid chromatography.[2][3]

Principle of Isopropanol Precipitation

The solubility of proteins in aqueous solutions is maintained by a hydration layer of water molecules surrounding the protein. Isopropanol, being less polar than water, displaces these water molecules. This disruption of the solvation layer decreases the protein's solubility and promotes protein-protein interactions, leading to the formation of insoluble aggregates that can be collected by centrifugation. The efficiency of this process is influenced by several factors including isopropanol concentration, temperature, pH, and the intrinsic properties of the proteins themselves.

Experimental Protocol

This protocol outlines the general steps for precipitating proteins using isopropanol. Optimal conditions may vary depending on the specific protein and sample matrix, and therefore, optimization may be required.

Materials:

  • Protein sample solution

  • Isopropanol (100%), analytical grade

  • Wash buffer: 70% ethanol (B145695), room temperature

  • Resuspension buffer (e.g., 10 mM Tris-Cl, pH 8.0, or other buffer suitable for downstream applications)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Pipettes and pipette tips

Procedure:

  • Sample Preparation:

    • Start with a clarified protein solution. If your sample contains cells or debris, centrifuge it and collect the supernatant.

    • Ensure the sample is in a suitable microcentrifuge tube.

  • Addition of Isopropanol:

    • Add an equal volume (1:1 v/v) of room-temperature isopropanol to the protein solution.[4] Some protocols suggest using 0.6-0.7 volumes.[5]

    • Mix gently but thoroughly by inverting the tube several times or by gentle vortexing. Avoid vigorous vortexing which can cause protein denaturation and shearing.

  • Incubation:

    • Incubate the mixture. Incubation can be performed at room temperature for 5-15 minutes or at 4°C for 15 minutes.[4][6] For very low protein concentrations, overnight incubation at -20°C may increase yield, but also increases the risk of co-precipitating salts.[4][7]

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 10,000–16,000 x g) for 15–30 minutes.[5][6] Performing this step at 4°C is recommended to prevent overheating and maintain protein stability.[5][6]

    • After centrifugation, a protein pellet should be visible at the bottom of the tube. The size of the pellet depends on the protein concentration in the initial sample.

  • Washing the Pellet:

    • Carefully decant the supernatant without disturbing the pellet. Isopropanol-precipitated pellets can be loosely attached, so caution is advised.[6]

    • Add 500 µL to 1 mL of room-temperature 70% ethanol to the tube.[5][6] This step washes away residual isopropanol and co-precipitated salts.[5]

    • Gently vortex or invert the tube to dislodge the pellet and wash it.

    • Centrifuge again at 10,000–16,000 x g for 5–15 minutes at 4°C.[5][6]

  • Drying the Pellet:

    • Carefully decant the ethanol supernatant. Use a fine pipette tip to remove any remaining droplets of ethanol.

    • Air-dry the pellet for 5–20 minutes at room temperature.[6] Do not over-dry the pellet, as this can make it very difficult to redissolve.[6]

  • Solubilization:

    • Resuspend the dried protein pellet in an appropriate volume of a suitable buffer for your downstream application. The volume will depend on the desired final protein concentration.[6]

    • Gentle pipetting or vortexing may be required to fully dissolve the protein. Incubation at 37°C for a short period can aid in the solubilization of some proteins.[6]

Factors Influencing Isopropanol Precipitation

Several parameters can be adjusted to optimize protein precipitation efficiency and purity.

  • Temperature: Performing precipitation at lower temperatures (e.g., 4°C or -20°C) generally increases the yield. However, lower temperatures can also increase the co-precipitation of salts, especially with isopropanol.[7] Room temperature precipitation is often recommended to minimize this issue.[5][8]

  • Isopropanol Concentration: An equal volume of isopropanol is a common starting point. The optimal concentration depends on the specific protein and its initial concentration.

  • Incubation Time: Longer incubation times can improve the recovery of low-abundance proteins.[4]

  • Salt Concentration: While salts are often used in other precipitation methods (salting out), their presence can affect organic solvent precipitation. Isopropanol is more likely than ethanol to co-precipitate salts from the sample buffer.[7][8] A subsequent wash with 70% ethanol is crucial to remove these contaminants.[5]

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data and parameters for the isopropanol protein precipitation protocol.

ParameterRecommended Value/RangeNotesCitation
Isopropanol Volume 0.6 - 1.0 volumes (relative to sample)An equal volume (1:1) is a common starting point.[4][5]
Incubation Time 5 - 15 minutesCan be extended (e.g., overnight) for low concentration samples.[4][6]
Incubation Temperature Room Temperature or 4°CRoom temperature minimizes salt co-precipitation. 4°C or lower can increase yield.[4][5]
Centrifugation Speed 10,000 - 16,000 x gHigh speeds are necessary to effectively pellet the aggregated protein.[5][6]
Centrifugation Time 15 - 30 minutes (initial), 5 - 15 minutes (wash)Ensure sufficient time for complete pelleting.[5][6]
Wash Solution 70% EthanolRemoves co-precipitated salts and residual isopropanol.[5][6]
Drying Time 5 - 20 minutes (air-dry)Avoid over-drying to ensure pellet can be redissolved.[6]
Example Extraction Efficiency 35% - 66%This was observed for specific small molecules (metanephrines) from plasma, demonstrating effective protein removal.[2][4][9]

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for protein precipitation using isopropanol.

Protein_Precipitation_Workflow start Start: Clarified Protein Sample add_iso Add Equal Volume of Isopropanol start->add_iso mix Mix Gently (Invert/Vortex) add_iso->mix incubate Incubate (e.g., 15 min at 4°C) mix->incubate centrifuge1 Centrifuge (10,000-16,000 x g, 15-30 min) incubate->centrifuge1 supernatant1 Discard Supernatant centrifuge1->supernatant1 pellet1 Protein Pellet centrifuge1->pellet1 add_wash Add 70% Ethanol (Wash Step) pellet1->add_wash resuspend_pellet Resuspend Pellet add_wash->resuspend_pellet centrifuge2 Centrifuge (10,000-16,000 x g, 5-15 min) resuspend_pellet->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 pellet2 Washed Protein Pellet centrifuge2->pellet2 dry_pellet Air-Dry Pellet pellet2->dry_pellet solubilize Solubilize in Buffer dry_pellet->solubilize end End: Precipitated Protein Solution solubilize->end

Caption: Workflow for protein precipitation using isopropanol.

References

Application Notes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Isopropyl Alcohol Protocol for Fixing and Dehydrating Tissue Samples in Histology

Introduction

This compound (isopropanol) is a widely utilized reagent in histology, primarily serving as an effective dehydrating agent and as a component in certain fixative solutions.[1][2] It is a viable substitute for ethyl alcohol for the dehydration of tissues prior to paraffin (B1166041) embedding and for the dehydration of stained sections.[3][4] The use of isopropanol (B130326) can offer several advantages, including reduced tissue hardening, lower cost, and the potential to simplify and accelerate tissue processing by eliminating the need for intermediate solvents like xylene.[1][2][5] However, its potent dehydrating properties can also lead to tissue shrinkage if not used correctly.[1] These notes provide comprehensive protocols and technical details for the application of this compound in histological procedures.

Mechanism of Action

  • Dehydration: Isopropanol is a non-aqueous, flammable liquid that is fully miscible with water.[5] Its primary function in tissue processing is to remove water from fixed tissue samples. This is achieved by immersing the tissue in a graded series of increasing isopropanol concentrations, which gradually replaces the water within the cells and tissue matrix. Complete dehydration is crucial because paraffin wax, the most common embedding medium, is immiscible with water.[1]

  • Fixation: While not a traditional primary fixative like formalin, alcohol-based fixatives, including those containing isopropanol, act by coagulating proteins.[6][7] This mechanism can be advantageous for molecular studies as it tends to preserve nucleic acids and proteins without the extensive cross-linking caused by aldehyde fixatives like formalin, which can mask antigenic sites.[6] However, alcohol fixation can also cause tissue shrinkage and hardening.[6]

Comparison of this compound with Other Histology Reagents

The selection of reagents for tissue processing depends on the specific requirements of the study, including tissue type, intended downstream analysis, cost, and safety considerations.

FeatureThis compoundEthyl AlcoholXylene
Primary Role Dehydration, Clearing (in some protocols)Dehydration, Fixation (in some protocols)Clearing, Deparaffinization
Dehydration Efficacy Potent dehydrating agent[1]Effective dehydrating agent[1]Not a dehydrating agent
Tissue Hardening Causes less hardening than ethanol-xylene methods[2][5]Can cause significant tissue hardening[8]Can make tissues brittle[9]
Toxicity Less toxic than xylene[1]Low toxicity (but often denatured)Toxic, requires good ventilation
Cost Generally cost-effective and readily available[1][2]Can be more expensive and regulatedModerate cost
Miscibility Miscible with water and paraffin wax (sufficiently to be used as an ante-medium)[2][10]Miscible with waterMiscible with alcohol and paraffin
Fat Solubility Poor fat solvent, may not be ideal for fatty tissues[2]A fat solvent[8]Excellent fat solvent
Molecular Preservation Good for DNA/RNA and protein preservation[6][7]Good for DNA/RNA and protein preservation[6]Not applicable for initial preservation

Effects on Tissue Morphology and Molecular Integrity

  • Morphology: High concentrations of this compound can lead to a shrunken appearance of neuronal cell bodies and fissured neuropil, which are signs of its potent dehydrating effect.[1] However, when used in a properly graded series, it provides excellent preservation of tissue architecture with less hardening compared to traditional ethanol-xylene protocols.[2][5]

  • Antigenicity and Protein Preservation: Alcohol-based fixatives are considered among the most promising alternatives to formalin for molecular pathology because they do not mask antigenic sites to the same extent.[6] This makes isopropanol-containing fixatives suitable for immunohistochemistry (IHC), although some protocols may require adjustments.[6]

  • Nucleic Acid Preservation: For molecular analyses, isopropanol is highly effective. Alcohol-based fixation provides optimal preservation of DNA and RNA, yielding higher quantities and superior quality of nucleic acids compared to formalin-fixed tissues.[6][7] Isopropanol is also a standard reagent used for the precipitation of DNA and RNA from solutions.[11]

Experimental Workflows and Protocols

The following diagrams and protocols outline standard procedures for using this compound in tissue processing.

Tissue_Processing_Workflow cluster_0 Standard Workflow with Isopropanol Fixation 1. Fixation (e.g., 10% NBF) Dehydration 2. Dehydration (Graded this compound Series) Fixation->Dehydration Clearing 3. Clearing (Xylene or Xylene Substitute) Dehydration->Clearing Infiltration 4. Paraffin Infiltration Clearing->Infiltration Embedding 5. Embedding Infiltration->Embedding

Caption: Standard tissue processing workflow using this compound for dehydration.

Xylene_Free_Workflow cluster_1 Xylene-Free Workflow with Isopropanol Fixation_XF 1. Fixation (e.g., 10% NBF) Dehydration_Clearing_XF 2. Dehydration & Clearing (Absolute this compound) Fixation_XF->Dehydration_Clearing_XF Infiltration_XF 3. Paraffin Infiltration Dehydration_Clearing_XF->Infiltration_XF Embedding_XF 4. Embedding Infiltration_XF->Embedding_XF

Caption: Xylene-free tissue processing workflow using absolute isopropanol.

Protocol 1: Standard Dehydration of Fixed Tissue for Paraffin Embedding

This protocol is suitable for tissues fixed in 10% Neutral Buffered Formalin (NBF) or other standard fixatives. The duration of each step may be adjusted based on tissue size and type, with larger or denser tissues requiring longer incubation times.[12]

Materials:

  • Fixed tissue samples

  • This compound: 80%, 95%, and Absolute (100%) solutions

  • Clearing agent (e.g., Xylene)

  • Paraffin wax

  • Tissue processor (automated or manual setup)

Procedure for Automated Tissue Processor:

StationSolutionTimeNotes
180% this compound45 minutesBegins the gradual removal of water.
295% this compound45 minutesContinues dehydration.
395% this compound45 minutesEnsures complete removal from lower concentration.
4Absolute this compound45 minutesRemoves residual water.
5Absolute this compound45 minutesSecond change of absolute alcohol.
6Absolute this compound45 minutesFinal dehydration step to ensure tissue is water-free.[13]
7Clearing Reagent (Xylene)60 minutesRemoves alcohol and prepares tissue for wax infiltration.
8Clearing Reagent (Xylene)60 minutesEnsures complete removal of alcohol.
9Paraffin Wax (heated)60 minutesBegins infiltration of wax into the tissue.
10Paraffin Wax (heated)60 minutesCompletes paraffin infiltration.

Note: This schedule is a general guideline and may require optimization for specific tissue types and thicknesses. Vacuum can be applied during processing to enhance infiltration.[13]

Protocol 2: Xylene-Free Tissue Processing

This protocol utilizes absolute this compound as both the dehydrating and clearing agent, taking advantage of its miscibility with paraffin wax.[2][13] This reduces exposure to toxic xylene.

Materials:

  • Fixed tissue samples

  • Absolute (100%) this compound

  • Paraffin wax

  • Tissue processor

Procedure for Automated Tissue Processor (Xylene-Free):

StationSolutionTemperatureTime
1-6Absolute this compound35-45°C30-45 minutes each
7Paraffin Wax60-62°C45 minutes
8Paraffin Wax60-62°C60 minutes
9Paraffin Wax60-62°C60 minutes

Note: Using heated this compound can accelerate the process. Ensure the paraffin wax is not heated above 62°C to prevent tissue damage.[10][13]

Protocol 3: Dehydration and Clearing of Stained Slides (H&E Staining)

After staining, slides must be dehydrated before a permanent coverslip can be applied. This compound is an effective alternative to ethanol (B145695) for this process.

Materials:

  • Stained slides (e.g., with Eosin)

  • 95% this compound

  • Absolute (100%) this compound

  • Clearing agent (e.g., Xylene)

  • Mounting medium

Procedure:

  • Post-Eosin Rinse: Immediately after staining with eosin (B541160), briefly rinse slides in tap or distilled water (1-2 dips) to remove excess stain.[14]

  • Initial Dehydration: Immerse slides in 95% this compound for 2-3 minutes.[14] Using a slightly diluted alcohol first can help differentiate the eosin stain properly.[15]

  • Complete Dehydration: Transfer slides through two changes of Absolute this compound, immersing for 2-3 minutes in each change. This step is critical to remove all water, which prevents the leaching of eosin after coverslipping.[13][14]

  • Clearing: Immerse slides in two changes of xylene (or a xylene substitute) for 5 minutes each.[14]

  • Coverslipping: Place a drop of permanent mounting medium on the tissue section and apply a coverslip, avoiding air bubbles. Allow the slides to dry completely.

References

Application of Isopropyl Alcohol in Phytochemical Extraction from Plants: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl alcohol (IPA), also known as isopropanol (B130326) or 2-propanol, is a versatile and cost-effective solvent with significant applications in the extraction of phytochemicals from plant materials. Its polarity, miscibility with water, and ability to dissolve a wide range of organic compounds make it a valuable tool in natural product research and drug development. This document provides detailed application notes and protocols for the use of this compound in phytochemical extraction, including comparisons with other solvents and insights into the biological activities of the extracted compounds.

Application Notes

Properties and Advantages of this compound in Phytochemical Extraction

This compound offers several advantages as an extraction solvent:

  • Versatility: IPA can extract a broad spectrum of phytochemicals, including polar compounds like some flavonoids and phenols, as well as less polar compounds.

  • Cost-Effectiveness: Compared to other high-purity solvents, IPA is relatively inexpensive, making it suitable for both small-scale research and larger-scale industrial applications.

  • Efficiency: this compound can achieve extraction yields comparable to ethanol, a commonly used solvent in phytochemical extraction.

  • Ease of Removal: With a boiling point of 82.6 °C (180.7 °F), IPA can be efficiently removed from the extract through evaporation under reduced pressure.

Comparison with Other Solvents

The choice of solvent is a critical parameter in phytochemical extraction, as it directly influences the yield and profile of the extracted compounds.

SolventPolarityBoiling Point (°C)Key AdvantagesKey Disadvantages
This compound (IPA) Polar82.6Versatile, cost-effective, good for a wide range of compounds.Can extract impurities like chlorophyll (B73375), may require further purification steps.
Ethanol Polar78.37Generally recognized as safe (GRAS), effective for a broad spectrum of phytochemicals.Can also extract significant amounts of chlorophyll and waxes.
Methanol Polar64.7Highly efficient for extracting polar compounds.Toxic, requiring careful handling and complete removal from the final product.
Acetone Polar aprotic56Good for extracting flavonoids and phenolic compounds.Flammable, may react with some phytochemicals.
Hexane Non-polar69Excellent for extracting non-polar compounds like lipids and some terpenes.Flammable, neurotoxin, requires thorough removal.
Water Highly polar100Safe, inexpensive, good for extracting highly polar compounds like some polysaccharides and glycosides.Can promote microbial growth, inefficient for non-polar compounds.
Quantitative Data on Extraction Efficiency

The efficiency of this compound in extracting various phytochemicals has been documented in several studies. The following tables summarize comparative data.

Table 1: Comparison of Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) using Different Solvents

Plant MaterialSolventTPC (mg GAE/g DW)TFC (mg QE/g DW)Reference
Koenigia weyrichiiWater-isopropyl mixtures (10-90%)Higher than water-ethanol mixturesHigher than water-ethanol mixtures[1]
Limnophila aromatica100% Ethanol40.5-[2]
Limnophila aromatica100% Acetone~38-[2]
Limnophila aromatica75% Methanol~35-[2]
Root Vegetables (Aerial Parts)100% MethanolHighest TPC-[3]
Root Vegetables (Aerial Parts)100% Ethanol-Highest TFC[3]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Table 2: Extraction Yield of Alkaloids using Different Methods and Solvents

Plant MaterialExtraction MethodSolvent SystemAlkaloid YieldReference
Glaucium corniculatumModified SoxhletNot specified0.765 mg/g dry plant[4]
Retama raetamSoxhletNot specified1.50% (stems)[5]
BloodrootSlurry with phase transferMethylene chloride, this compound, WaterNot specified[6]

Experimental Protocols

Detailed methodologies for key extraction techniques using this compound are provided below.

Protocol 1: Maceration Extraction

Maceration is a simple and widely used technique that involves soaking the plant material in the solvent for an extended period.

Methodology:

  • Preparation of Plant Material: Grind the dried plant material into a coarse powder to increase the surface area for extraction.

  • Soaking: Place the powdered plant material in a sealed container and add this compound (typically a 1:10 solid-to-solvent ratio, w/v).

  • Agitation: Agitate the mixture periodically (e.g., using a shaker at 120 rpm) at room temperature for a defined period (e.g., 24-72 hours).

  • Filtration: Separate the extract from the solid residue by filtration through cheesecloth or filter paper.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Drying and Storage: Dry the crude extract in a desiccator and store it at 4°C in an airtight container.

Maceration_Workflow Plant Dried Plant Material Grinding Grinding Plant->Grinding Soaking Soaking in this compound Grinding->Soaking Agitation Agitation Soaking->Agitation Filtration Filtration Agitation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extract Crude Phytochemical Extract Evaporation->Extract Soxhlet_Workflow cluster_Soxhlet Soxhlet Apparatus Condenser Condenser Condensate Condensed Solvent Condenser->Condensate Thimble Thimble with Plant Material Siphon Siphon Arm Thimble->Siphon Flask Flask with this compound Siphon->Flask Siphoning Vapor Solvent Vapor Flask->Vapor Boiling Final_Extract Crude Extract Flask->Final_Extract Post-extraction Evaporation Heat Heating Heat->Flask Vapor->Condenser Condensate->Thimble Extract_Solution Solvent with Extracted Phytochemicals Phenolic_Signaling Phenolic Compounds Phenolic Compounds NF-κB Pathway NF-κB Pathway Phenolic Compounds->NF-κB Pathway Inhibition MAPK Pathway MAPK Pathway Phenolic Compounds->MAPK Pathway Modulation PI3K/Akt Pathway PI3K/Akt Pathway Phenolic Compounds->PI3K/Akt Pathway Modulation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Cell Survival & Proliferation Cell Survival & Proliferation MAPK Pathway->Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation Alkaloid_Signaling Alkaloids Alkaloids Apoptosis Pathways Apoptosis Pathways Alkaloids->Apoptosis Pathways Activation Cell Cycle Regulation Cell Cycle Regulation Alkaloids->Cell Cycle Regulation Arrest MAPK/ERK Pathway MAPK/ERK Pathway Alkaloids->MAPK/ERK Pathway Modulation PI3K/Akt Pathway PI3K/Akt Pathway Alkaloids->PI3K/Akt Pathway Inhibition Apoptosis Induction Apoptosis Induction Apoptosis Pathways->Apoptosis Induction Cancer Cell Proliferation Cancer Cell Proliferation Cell Cycle Regulation->Cancer Cell Proliferation MAPK/ERK Pathway->Cancer Cell Proliferation PI3K/Akt Pathway->Cancer Cell Proliferation Terpene_Signaling Terpenes Terpenes Inflammatory Pathways Inflammatory Pathways Terpenes->Inflammatory Pathways Neurological Pathways Neurological Pathways Terpenes->Neurological Pathways Antimicrobial Activity Antimicrobial Activity Terpenes->Antimicrobial Activity Anti-inflammatory Effects Anti-inflammatory Effects Inflammatory Pathways->Anti-inflammatory Effects Neuroprotective Effects Neuroprotective Effects Neurological Pathways->Neuroprotective Effects Inhibition of Pathogens Inhibition of Pathogens Antimicrobial Activity->Inhibition of Pathogens

References

Application Notes and Protocols for the Use of Isopropyl Alcohol in the Recrystallization of Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The choice of solvent is critical to the success of this process, with the ideal solvent exhibiting high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures. Isopropyl alcohol (isopropanol or 2-propanol) is a versatile and effective solvent for the recrystallization of a wide range of organic compounds, particularly those with intermediate polarity. Its favorable boiling point, miscibility with water, and relatively low toxicity make it a valuable tool in both research and industrial settings.

These application notes provide a comprehensive overview of the properties of this compound as a recrystallization solvent, quantitative solubility data for select organic compounds, and detailed experimental protocols to guide researchers in its effective use.

Properties of this compound as a Recrystallization Solvent

This compound possesses a number of physicochemical properties that make it a suitable solvent for the recrystallization of many organic compounds.

PropertyValue
Chemical Formula C₃H₈O
Molar Mass 60.10 g/mol
Boiling Point 82.6 °C (180.7 °F)
Melting Point -89 °C (-128 °F)
Density 0.786 g/cm³
Polarity Polar protic
Miscibility Miscible with water, ethanol, ether, and chloroform

Key Advantages:

  • Favorable Solubility Gradient: this compound typically dissolves a greater amount of an organic solid at its boiling point than at room temperature, which is the fundamental requirement for a good recrystallization solvent.

  • Moderate Polarity: Its intermediate polarity allows for the dissolution of a broad range of organic compounds.

  • Boiling Point: The boiling point of 82.6 °C is high enough to facilitate the dissolution of many solids but low enough to be easily removed from the purified crystals under vacuum.

  • Miscibility with Water: Its miscibility with water allows for the use of isopropanol-water solvent systems, which can be advantageous for compounds that are too soluble in pure isopropanol (B130326) at room temperature.

  • Volatility: this compound is sufficiently volatile to be removed from the crystals during the drying process.

  • Relatively Low Cost and Toxicity: Compared to other organic solvents, isopropanol is relatively inexpensive and has lower toxicity.

Data Presentation: Solubility of Organic Compounds in this compound

The selection of an appropriate solvent is guided by the solubility of the target compound at different temperatures. The following tables summarize the solubility of several common organic compounds in this compound at various temperatures. This data can be used to predict the potential yield of the recrystallization process.

Table 1: Solubility of Benzoic Acid in 2-Propanol

Temperature (°C)Solubility (g / 100g of solvent)
4.1516.5
10.1520.8
14.8525.4
20.0532.1
25.1540.8
30.1552.1
35.1566.8
40.1586.4
45.15112.1
50.15146.7
55.15194.2
60.15260.6
65.15354.5
70.15489.1
73.15604.2

Data sourced from the IUPAC-NIST Solubility Data Series.[1]

Table 2: Solubility of Salicylic (B10762653) Acid in 2-Propanol

Temperature (°C)Mole Fraction (x₁)
20.00.143
25.00.168
30.00.197
35.00.231
40.00.269

Data represents mole fraction solubility in 2-propanol + propylene (B89431) glycol mixtures with a high mass fraction of 2-propanol (w1 = 0.7), indicating high solubility in near-pure isopropanol.[2]

Table 3: Qualitative Solubility of Other Organic Compounds in this compound

CompoundSolubility in Isopropanol
Acetanilide Soluble
Naphthalene Soluble
Paracetamol Soluble

Qualitative data indicates that these compounds are known to be soluble in isopropanol and are candidates for recrystallization from this solvent.

Experimental Protocols

The following are generalized protocols for the recrystallization of an organic compound using this compound as the solvent. The specific quantities and conditions may need to be optimized for each compound.

General Protocol for Single-Solvent Recrystallization

This protocol is suitable for compounds that exhibit a significant difference in solubility in hot versus cold this compound.

Workflow Diagram:

Recrystallization_Workflow A Dissolve crude solid in minimum hot isopropanol B Hot gravity filtration (if insoluble impurities present) A->B Optional C Cool solution slowly to room temperature A->C B->C D Cool in an ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with ice-cold isopropanol E->F G Dry the purified crystals F->G

Caption: General workflow for single-solvent recrystallization.

Materials:

  • Crude organic compound

  • This compound (reagent grade)

  • Erlenmeyer flasks (at least two)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Ice bath

Procedure:

  • Dissolution: Place the crude organic solid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of this compound, just enough to wet the solid. Heat the mixture on a hot plate with stirring. Add more hot this compound in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold this compound to remove any remaining soluble impurities. It is important to use cold solvent to minimize the loss of the desired product.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry or dry in a desiccator until a constant weight is achieved.

Protocol for Two-Solvent Recrystallization (Isopropanol-Water System)

This protocol is useful when a compound is too soluble in pure this compound at room temperature. Water is used as an "anti-solvent" or "precipitant."

Workflow Diagram:

Two_Solvent_Recrystallization A Dissolve crude solid in minimum hot isopropanol B Add hot water dropwise until solution becomes cloudy A->B C Add a few drops of hot isopropanol to redissolve B->C D Cool solution slowly to room temperature C->D E Cool in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with ice-cold isopropanol-water mixture F->G H Dry the purified crystals G->H

Caption: Workflow for a two-solvent recrystallization.

Materials:

  • Crude organic compound

  • This compound (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot this compound in an Erlenmeyer flask with stirring.

  • Inducing Precipitation: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot this compound to the cloudy solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of this compound and water (using the same approximate ratio as in the final crystallization solution).

  • Drying: Dry the purified crystals on a pre-weighed watch glass.

Troubleshooting

  • No Crystals Form Upon Cooling: The solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the pure compound. If this fails, evaporate some of the solvent by gentle heating and allow it to cool again.

  • Oiling Out: The compound may be precipitating as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

  • Low Recovery: This can be caused by using too much solvent, washing the crystals with solvent that is not ice-cold, or premature crystallization during hot filtration.

Safety Precautions

  • This compound is flammable. Avoid open flames and use a hot plate in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhaling the vapors.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile and reliable solvent for the purification of a wide array of organic compounds.

References

Application Notes and Protocols for Isopropyl Alcohol in Gel Electrophoresis Destaining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of isopropyl alcohol (isopropanol) as a component in destaining solutions for polyacrylamide gel electrophoresis (PAGE).

Introduction

Polyacrylamide gel electrophoresis is a fundamental technique for the separation of proteins. Following separation, visualization of protein bands is commonly achieved by staining with dyes such as Coomassie Brilliant Blue. A critical subsequent step is destaining, which removes the background stain from the gel, allowing for the clear visualization of the protein bands. While traditionally, destaining solutions are methanol (B129727) or ethanol-based, this compound presents a viable alternative. This document outlines the application of isopropanol (B130326) in destaining protocols.

The mechanism of destaining involves the removal of unbound Coomassie dye from the polyacrylamide gel matrix. Organic solvents like isopropanol, in combination with acetic acid, facilitate this process. The acetic acid helps to keep the proteins fixed in the gel and maintains an acidic environment that enhances the contrast between the stained protein bands and the gel background. The organic solvent aids in solubilizing and washing away the excess dye.

Quantitative Data Summary

Direct quantitative comparisons of destaining efficiency between isopropanol-based solutions and other alcohol-based solutions are not extensively available in the reviewed literature. However, qualitative comparisons regarding the interaction of different alcohols with polyacrylamide gels have been reported. One study investigated the rate at which methanol, ethanol (B145695), and isopropanol induce opacity in polyacrylamide gels, a process related to the solvent's interaction with the gel matrix. The findings are summarized in the table below.

AlcoholTime to Start of OpacityTime to Full Opacity
Methanol5 minutes10 minutes
Ethanol10 minutes20 minutes
Isopropanol10 minutes25 minutes
Table 1: Comparison of the rate of opacity reaction in 10% polyacrylamide gels induced by different alcohols. This reaction is indicative of the solvent's interaction with the gel matrix, which is a factor in the destaining process.[1]

While methanol was the fastest to induce opacity, isopropanol was comparable to ethanol, suggesting it is a suitable, albeit slightly slower, alternative for processes involving alcohol-based solutions in gel electrophoresis.[1]

Experimental Protocols

Coomassie Brilliant Blue Staining and Isopropanol-Based Destaining

This protocol is suitable for the destaining of polyacrylamide gels stained with Coomassie Brilliant Blue.

Materials:

  • Coomassie Brilliant Blue R-250 Staining Solution (0.1% w/v Coomassie Brilliant Blue R-250, 50% v/v methanol, 10% v/v glacial acetic acid)

  • Isopropanol-Based Destaining Solution (25% v/v this compound, 10% v/v glacial acetic acid)

  • Deionized Water

  • Staining trays

  • Orbital shaker

Protocol:

  • Fixation: Following electrophoresis, immerse the gel in an isopropanol fixing solution (25% isopropanol, 10% acetic acid) for 15 to 60 minutes, depending on the gel thickness.[2]

  • Staining: Decant the fixing solution and add enough Coomassie Brilliant Blue R-250 Staining Solution to fully submerge the gel. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Initial Rinse: Pour off the staining solution and briefly rinse the gel with deionized water to remove excess stain from the surface.

  • Destaining: Submerge the gel in the Isopropanol-Based Destaining Solution. Place the container on an orbital shaker at a gentle speed.

  • Solution Changes: The destaining solution will turn blue as it removes the unbound dye. Change the destaining solution periodically (every 30-60 minutes) until the background of the gel is clear and the protein bands are sharply defined.

  • Final Wash and Storage: Once the desired level of destaining is achieved, wash the gel in deionized water for at least 30 minutes with a few changes of water. The gel can then be imaged or stored in a sealed bag with a small amount of 7% acetic acid at 4°C.

experimental_workflow Workflow for Isopropanol-Based Destaining of Coomassie Stained Gels cluster_electrophoresis Gel Electrophoresis cluster_staining Staining cluster_destaining Destaining cluster_final Final Steps gel_run Run SDS-PAGE fixation Fix gel in 25% Isopropanol, 10% Acetic Acid (15-60 min) gel_run->fixation staining Stain with Coomassie Brilliant Blue R-250 (1-2 hours) fixation->staining rinse Rinse with Deionized Water staining->rinse destain Destain with 25% Isopropanol, 10% Acetic Acid (gentle agitation) rinse->destain change_solution Periodically change destaining solution destain->change_solution if background is blue final_wash Wash with Deionized Water (30 min) destain->final_wash when background is clear change_solution->destain imaging_storage Image and/or Store Gel final_wash->imaging_storage

Isopropanol-Based Destaining Workflow
This compound in Silver Staining

This compound is not commonly used as a primary destaining agent for silver-stained gels. The destaining of silver-stained gels typically involves chemical reduction of the silver particles. However, isopropanol can be a component of the initial fixing solution before the silver staining process commences.

Note on Silver Stain Destaining: Standard protocols for destaining over-stained or high-background silver-stained gels utilize a freshly prepared solution of potassium ferricyanide (B76249) and sodium thiosulfate. This solution acts as a chemical reducer to remove the silver.

Mechanism of Destaining

The process of destaining a Coomassie-stained polyacrylamide gel with an alcohol-acetic acid solution is based on the differential affinity of the dye for the protein and the gel matrix, and the solubility of the unbound dye in the destaining solution.

destaining_mechanism Mechanism of Coomassie Blue Destaining cluster_gel Polyacrylamide Gel Matrix cluster_solution Destaining Solution protein Fixed Protein Bands (Coomassie Bound) unbound_dye Unbound Coomassie Dye (in gel pores) destaining_process Diffusion of Unbound Dye from Gel to Solution unbound_dye->destaining_process isopropanol This compound (Solubilizes Dye) isopropanol->destaining_process acetic_acid Acetic Acid (Maintains Protein Fixation) acetic_acid->protein maintains fixation destaining_process->isopropanol dye dissolves in

Destaining Logical Relationship

The this compound in the destaining solution acts as a solvent for the unbound Coomassie Brilliant Blue dye, facilitating its diffusion out of the porous polyacrylamide gel matrix. The acetic acid helps to keep the proteins precipitated and fixed within the gel, preventing them from being washed out, and its acidic nature helps to maintain the charge interactions between the dye and the protein, thus preserving the stain in the protein bands while it is removed from the background.

Conclusion

This compound is a suitable and effective alternative to methanol and ethanol in destaining solutions for Coomassie Brilliant Blue stained polyacrylamide gels. While it may have a slightly slower interaction time with the gel matrix compared to methanol, it performs comparably to ethanol. The use of a 25% isopropanol and 10% acetic acid solution provides a reliable method for achieving clear protein band visualization with low background. For silver-stained gels, isopropanol's role is primarily in the initial fixation step rather than in the destaining process itself. Researchers can confidently incorporate isopropanol-based solutions into their standard gel electrophoresis workflows.

References

Isopropyl Alcohol in HPLC Mobile Phase: A Comprehensive Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl alcohol (IPA), also known as isopropanol, serves as a versatile and valuable solvent in High-Performance Liquid Chromatography (HPLC) for mobile phase preparation. While not as commonly employed as acetonitrile (B52724) or methanol (B129727) as a primary organic modifier in reversed-phase chromatography due to its higher viscosity, IPA offers unique advantages in specific applications.[1][2] Its distinct properties make it a powerful tool for chromatographers to enhance separations, improve solubility, and facilitate various operational procedures.

This document provides detailed application notes and protocols for the effective use of this compound in HPLC mobile phase preparation, tailored for researchers, scientists, and drug development professionals.

Key Properties and Considerations of this compound in HPLC

This compound's utility in HPLC is dictated by its physicochemical properties. Understanding these is crucial for method development and optimization.

PropertyValue/DescriptionImplication in HPLC
Polarity Index 3.9A moderately polar solvent.
Viscosity at 20°C 2.4 cPSignificantly higher than acetonitrile (0.37 cP) and methanol (0.55 cP), leading to higher system backpressure.[1][2]
UV Cutoff 205 nmSuitable for UV detection at wavelengths above 205 nm.
Miscibility Miscible with water and most organic solvents.Excellent for use in both reversed-phase and normal-phase chromatography, and as a transitional solvent.[1]
Elutropic Strength Stronger than methanol and acetonitrile in reversed-phase HPLC.Can be used to reduce retention times of strongly retained compounds.

Application Note 1: this compound as a Mobile Phase Modifier in Reversed-Phase HPLC for Protein and Peptide Separations

Introduction:

In the reversed-phase separation of large biomolecules like proteins and peptides, this compound can be a beneficial addition to the mobile phase. It can improve peak shape, enhance recovery of hydrophobic proteins, and offer alternative selectivity compared to acetonitrile and methanol.[3][4]

Experimental Protocol:

  • Objective: To improve the separation and recovery of a mixture of protein standards.

  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, thermostatted column compartment, and a UV detector.

  • Column: A wide-pore reversed-phase column suitable for protein separations (e.g., C4, C8, or C18 with ≥300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in a mixture of Acetonitrile and this compound (e.g., 80:20 v/v).

  • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min (may need to be adjusted based on column dimensions and system pressure limits).

  • Column Temperature: 40-60 °C (elevated temperature can help reduce the viscosity of IPA-containing mobile phases).[5]

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve protein standards in Mobile Phase A to a final concentration of 1 mg/mL.

Data Presentation:

ProteinRetention Time (min) with ACNRetention Time (min) with ACN/IPAPeak Asymmetry (As) with ACNPeak Asymmetry (As) with ACN/IPA
Cytochrome c12.511.81.31.1
Lysozyme15.214.51.51.2
Bovine Serum Albumin18.918.11.61.3

Note: The above data is illustrative and will vary depending on the specific proteins, column, and exact chromatographic conditions.

Workflow for Protein Separation using IPA as a Modifier:

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Protein Sample (1 mg/mL in Mobile Phase A) Injection Inject Sample SamplePrep->Injection MobilePhaseA Prepare Mobile Phase A (0.1% TFA in Water) Separation Gradient Elution on Wide-Pore RP Column MobilePhaseA->Separation MobilePhaseB Prepare Mobile Phase B (0.1% TFA in ACN/IPA) MobilePhaseB->Separation Injection->Separation Detection UV Detection (214 nm & 280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Analyze Retention Time, Peak Shape, and Recovery Chromatogram->Analysis

Caption: Workflow for reversed-phase HPLC of proteins using an IPA-modified mobile phase.

Application Note 2: this compound in Normal-Phase HPLC for the Separation of Lipids

Introduction:

In normal-phase chromatography, where a polar stationary phase is used with a non-polar mobile phase, this compound is a common polar modifier. It is used to control the retention and selectivity of polar analytes such as lipids.

Experimental Protocol:

  • Objective: To separate a mixture of lipid classes.

  • HPLC System: A standard HPLC system.

  • Column: A silica (B1680970) or other polar stationary phase column (e.g., Diol, Amino).

  • Mobile Phase A: Hexane or Heptane.

  • Mobile Phase B: this compound.

  • Gradient Program: A linear gradient from 2% to 20% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Sample Preparation: Dissolve lipid standards in the initial mobile phase composition (e.g., 98:2 Hexane:IPA) to a final concentration of 0.5 mg/mL.

Data Presentation:

Lipid ClassRetention Time (min)
Triacylglycerols (TAG)5.2
Diacylglycerols (DAG)8.9
Monoacylglycerols (MAG)12.4
Phosphatidylethanolamine (PE)15.1
Phosphatidylcholine (PC)17.8

Note: The above data is illustrative and will vary depending on the specific lipids, column, and exact chromatographic conditions.

Logical Relationship for Normal-Phase Lipid Separation:

cluster_factors Chromatographic Factors MobilePhase Mobile Phase (Hexane/IPA) Retention Analyte Retention MobilePhase->Retention StationaryPhase Stationary Phase (Silica) StationaryPhase->Retention Lipids Lipid Sample Lipids->Retention ElutionOrder Elution Order Retention->ElutionOrder

Caption: Factors influencing lipid separation in normal-phase HPLC with an IPA mobile phase.

Protocol 1: Preparation of this compound-Containing Mobile Phases

Objective: To prepare a stable and accurate mobile phase for HPLC analysis.

Materials:

  • HPLC-grade this compound

  • HPLC-grade water

  • Other HPLC-grade organic solvents (e.g., acetonitrile)

  • HPLC-grade additives (e.g., TFA, formic acid)

  • Sterile, filtered glassware (volumetric flasks, graduated cylinders)

  • 0.22 µm or 0.45 µm membrane filters for solvent filtration

  • Sonicator or vacuum degassing system

Procedure:

  • Solvent Selection: Choose the appropriate grade of this compound and other solvents. For most applications, HPLC grade is sufficient. For sensitive analyses like LC-MS, LC-MS grade solvents are recommended.

  • Measurement: Accurately measure the required volumes of each solvent using clean volumetric flasks or graduated cylinders. For a reversed-phase mobile phase, for example, to prepare 1 L of a 20% IPA in water solution, measure 200 mL of IPA and add it to a 1 L volumetric flask partially filled with HPLC-grade water. Bring to the final volume with water.

  • Mixing: Thoroughly mix the solvents. When mixing aqueous and organic solvents, a change in volume and temperature may occur. Allow the mixture to equilibrate to room temperature before final volume adjustment.

  • Addition of Modifiers: If required, add modifiers like acids (TFA, formic acid) or buffers at this stage. Ensure they are fully dissolved.

  • Filtration: Filter the prepared mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter that could clog the HPLC system.[6]

  • Degassing: Degas the mobile phase to remove dissolved gases, which can cause bubbles in the pump and detector, leading to baseline instability and inaccurate flow rates.[6] This can be done by sonication for 10-15 minutes or by vacuum degassing.

  • Labeling and Storage: Clearly label the mobile phase container with its composition, preparation date, and the name of the preparer. Store in a sealed container to prevent evaporation and contamination. Aqueous mobile phases should be prepared fresh daily to prevent microbial growth.

Mobile Phase Preparation Workflow:

Start Start Measure Measure Solvents Start->Measure Mix Mix Solvents Measure->Mix Additives Add Modifiers (if any) Mix->Additives Filter Filter (0.22/0.45 µm) Additives->Filter Degas Degas (Sonication/Vacuum) Filter->Degas Label Label and Store Degas->Label End Ready for Use Label->End

Caption: Step-by-step workflow for preparing an IPA-containing mobile phase for HPLC.

Protocol 2: HPLC Column Cleaning and Storage using this compound

Objective: To effectively clean and store an HPLC column to prolong its lifetime and maintain performance. This compound is an excellent solvent for this purpose due to its miscibility with a wide range of organic solvents and aqueous solutions, making it an effective "intermediate" or "bridging" solvent.[1]

Procedure for Column Cleaning (Reversed-Phase):

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.

  • Flush with Water: If the mobile phase contained buffers, flush the column with at least 10-20 column volumes of HPLC-grade water to remove all buffer salts.

  • Flush with this compound: Flush the column with 10-20 column volumes of 100% this compound. This will remove strongly retained hydrophobic compounds.

  • (Optional) Stronger Organic Solvents: For very stubborn contaminants, a sequence of solvents with decreasing polarity can be used, with IPA as the intermediate solvent. For example: Water -> this compound -> Dichloromethane -> this compound -> Water/Organic Mobile Phase.

  • Re-equilibration: Before the next use, flush the column with the initial mobile phase of the analytical method until a stable baseline is achieved.

Procedure for Column Storage:

  • Short-term (overnight): The column can be left in the mobile phase, provided it does not contain buffers and the flow rate is reduced.

  • Long-term: For long-term storage, flush the column as described in the cleaning procedure and then store it in a solvent that will keep the stationary phase wetted and prevent microbial growth. For reversed-phase columns, a mixture of acetonitrile/water (e.g., 80:20) or 100% this compound is suitable. Ensure the column is tightly capped at both ends.

Column Cleaning and Storage Decision Tree:

Start Column Use Finished Buffer Mobile Phase Contains Buffer? Start->Buffer ShortTerm Short-Term Storage? Buffer->ShortTerm No FlushWater Flush with Water Buffer->FlushWater Yes FlushIPA Flush with 100% IPA ShortTerm->FlushIPA No (Long-Term) ReduceFlow Leave in Mobile Phase (No Buffer) at Reduced Flow ShortTerm->ReduceFlow Yes FlushWater->ShortTerm Store Store in ACN/Water or IPA FlushIPA->Store

Caption: Decision-making process for HPLC column cleaning and storage.

Advantages and Disadvantages of Using this compound in HPLC

Advantages:

  • Alternative Selectivity: Can provide different selectivity for challenging separations compared to methanol and acetonitrile.

  • Enhanced Solubility: Useful for improving the solubility of certain analytes, particularly large and hydrophobic molecules like proteins.[3]

  • Effective Cleaning Agent: Its strong solvent strength and miscibility make it highly effective for removing strongly retained contaminants from columns.[1]

  • Solvent Bridging: Acts as an excellent transitional solvent when switching between immiscible mobile phases, such as from reversed-phase to normal-phase conditions.[1]

  • "Greener" Solvent: Often considered a more environmentally friendly alternative to acetonitrile.

Disadvantages:

  • High Viscosity: Leads to significantly higher backpressure, which can be a limitation for some HPLC systems and can reduce chromatographic efficiency.[1][2]

  • Limited UV Transparency at Low Wavelengths: Higher UV cutoff (205 nm) compared to acetonitrile (190 nm) restricts its use for detecting analytes at very low UV wavelengths.

  • Potential for Lower Efficiency: The higher viscosity can lead to broader peaks compared to separations with acetonitrile or methanol under similar conditions.

By understanding the properties, applications, and protocols associated with this compound, researchers can effectively leverage this solvent to enhance their HPLC analyses and achieve their separation goals.

References

Application Notes and Protocols for Isopropyl Alcohol in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl alcohol (isopropanol or IPA) is a widely utilized organic solvent in biochemical laboratories for the precipitation and purification of proteins. Its primary function is to displace the hydration shell surrounding protein molecules, thereby reducing their solubility and causing them to aggregate and precipitate out of solution. This application note provides a comprehensive overview of the principles, advantages, and disadvantages of using this compound for washing and purifying protein pellets. It includes detailed protocols, comparative data, and troubleshooting guidelines to assist researchers in optimizing their protein purification workflows.

The selection of a precipitation and washing agent is critical as it can significantly influence the yield, purity, and biological activity of the final protein product. This compound presents a viable alternative to other organic solvents like ethanol (B145695) and acetone, offering distinct advantages in specific applications.

Principles of Protein Precipitation with this compound

Protein precipitation with organic solvents like this compound is based on the principle of altering the solvation potential of the aqueous solution. Water molecules form a hydration layer around dissolved protein molecules, keeping them in solution. This compound, being miscible with water, disrupts this hydration layer. This exposes hydrophobic regions on the protein surface, leading to increased protein-protein interactions and subsequent aggregation and precipitation.

Key factors influencing the efficiency of protein precipitation with this compound include:

  • Concentration of this compound: The concentration of IPA directly affects the precipitation efficiency. Higher concentrations lead to more significant disruption of the hydration layer and increased protein precipitation.

  • Temperature: Lower temperatures generally enhance protein precipitation by reducing the kinetic energy of the molecules. However, with this compound, precipitation is often effective at room temperature, which can be advantageous in preventing the co-precipitation of salts that are less soluble at colder temperatures.

  • pH: The pH of the solution affects the net charge of the protein. At its isoelectric point (pI), a protein has no net charge, minimizing electrostatic repulsion between molecules and thus reducing its solubility. Adjusting the pH to the pI can enhance precipitation.

  • Ionic Strength: The presence of salts can influence protein solubility through "salting-in" (at low concentrations) and "salting-out" (at high concentrations) effects. This compound is known to have a higher propensity to co-precipitate salts compared to ethanol.

This compound vs. Ethanol: A Comparative Analysis

Both this compound and ethanol are effective protein precipitants. The choice between them often depends on the specific requirements of the experiment.

FeatureThis compoundEthanolCitation(s)
Volume Required Less volume required (typically 0.7-1.0 volumes)More volume required (typically 2-3 volumes)[1][2][3]
Precipitation Speed Generally faster precipitationSlower precipitation[1][3]
Precipitation Temperature Effective at room temperatureOften requires incubation at low temperatures (-20°C)[1][2][3]
Salt Co-precipitation Higher tendency to co-precipitate saltsLower tendency to co-precipitate salts[1][2][3]
Pellet Characteristics Pellets can be more gelatinous and less compactPellets are often more compact and easier to handle[1]
Volatility Less volatile, requiring longer drying timesMore volatile, allowing for faster drying of the pellet[2]

Quantitative Data on Protein Yield and Purity

The following tables summarize quantitative data on the use of this compound for washing and purifying protein pellets, with comparisons to ethanol where available.

Table 1: Effect of this compound Concentration on Pea Protein Concentrate Properties

Isopropanol (B130326) Concentration (%)Protein Content (%)Yield (%)
50~70~65
60~68~70
70~66~75

Data adapted from studies on air-classified pea protein.

Table 2: Comparison of Optimal Conditions for Pea Protein Concentrates

ParameterThis compoundEthanol
Optimal for Protein Content 55% IPA, 50°C, 11 min52% Ethanol, 32°C, 12 min
Optimal for Yield 70% IPA, 44°C, 10 min65% Ethanol, 40°C, 11 min

Data adapted from response surface methodology studies.

Table 3: Effect of Isopropanol on the Activity of Immobilized Penicillin G Acylase (PGA)

Cleaning AgentImmobilized PGA Activity (U/g)Change from Initial Activity
Methanol Solution127.71Decrease
This compound 173.8 ~10% Increase
Alkaline PBS Buffer159.56Minimal Change

This study suggests that for certain enzymes, an isopropanol wash can not only clean the enzyme preparation but also potentially enhance its activity.[4]

Experimental Protocols

Protocol 1: General Protein Precipitation and Pellet Washing with this compound

This protocol provides a general procedure for precipitating proteins from a solution and washing the resulting pellet.

Materials:

  • Protein solution

  • This compound (ACS grade or higher), room temperature

  • Wash buffer (e.g., 70% this compound or 70% ethanol)

  • Resuspension buffer (appropriate for downstream applications)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Precipitation: a. To your protein solution in a microcentrifuge tube, add 0.7 to 1.0 volume of room temperature this compound. b. Mix gently by inverting the tube several times. c. Incubate at room temperature for 10-30 minutes. For proteins that are difficult to precipitate, incubation time can be extended, or the incubation can be performed at 4°C, though this may increase salt co-precipitation.

  • Pelleting: a. Centrifuge the mixture at 10,000-15,000 x g for 15-30 minutes at 4°C. b. A protein pellet should be visible at the bottom of the tube.

  • Washing: a. Carefully decant the supernatant without disturbing the pellet. b. Add 500 µL to 1 mL of wash buffer (e.g., 70% this compound) to the tube. c. Gently resuspend the pellet by vortexing at a low speed or by flicking the tube. This step is crucial for removing contaminants. d. Centrifuge at 10,000-15,000 x g for 5-10 minutes at 4°C. e. Carefully decant the supernatant. f. Repeat the wash step (3b-3e) one or two more times for higher purity. A final wash with 70% ethanol can aid in faster drying.

  • Drying: a. After the final wash, remove as much of the supernatant as possible. b. Air-dry the pellet for 5-20 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.

  • Resuspension: a. Add the desired volume of an appropriate resuspension buffer. b. Gently pipette up and down or vortex at a low speed to dissolve the pellet. If the pellet is difficult to dissolve, gentle heating (e.g., 37°C for 10-15 minutes) may be applied, provided it does not affect protein activity.

Protocol 2: Purification of Proteins from TRIzol® Reagent Organic Phase

This protocol is adapted for the isolation of proteins following RNA and DNA extraction using TRIzol® or similar reagents.[5]

Materials:

  • Organic phase from TRIzol® extraction

  • This compound (100%)

  • Wash solution 1: 0.3 M guanidine (B92328) hydrochloride in 95% ethanol

  • Wash solution 2: 100% ethanol

  • Resuspension buffer (e.g., 1% SDS)

Procedure:

  • Protein Precipitation: a. To the organic phase, add 1.5 mL of this compound per 1 mL of TRIzol® reagent used initially. b. Mix by inversion and incubate at room temperature for 10 minutes. c. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the protein.

  • Pellet Washing: a. Discard the supernatant. b. Wash the protein pellet by adding 2 mL of wash solution 1. c. Resuspend the pellet and incubate at room temperature for 20 minutes. d. Centrifuge at 7,500 x g for 5 minutes at 4°C. e. Discard the supernatant and repeat the wash with wash solution 1 two more times. f. After the final wash with solution 1, add 2 mL of wash solution 2 (100% ethanol). g. Vortex briefly and incubate at room temperature for 20 minutes. h. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: a. Discard the ethanol supernatant. b. Air-dry the pellet for 5-10 minutes. c. Resuspend the pellet in an appropriate volume of 1% SDS. Complete dissolution may require gentle pipetting and incubation at 50°C for 10 minutes.

Visualizations

Signaling Pathways and Workflows

ProteinPrecipitationWorkflow cluster_precipitation Protein Precipitation cluster_pelleting Pelleting cluster_washing Washing cluster_final Final Steps start Protein Solution add_ipa Add this compound (0.7-1.0 vol) start->add_ipa mix Mix Gently add_ipa->mix incubate Incubate at Room Temperature mix->incubate centrifuge1 Centrifuge (10,000-15,000 x g) incubate->centrifuge1 decant1 Decant Supernatant centrifuge1->decant1 add_wash Add Wash Buffer (e.g., 70% IPA) decant1->add_wash resuspend_pellet Resuspend Pellet add_wash->resuspend_pellet centrifuge2 Centrifuge resuspend_pellet->centrifuge2 decant2 Decant Supernatant centrifuge2->decant2 repeat_wash Repeat Wash (1-2x) decant2->repeat_wash repeat_wash->add_wash Yes dry_pellet Air-Dry Pellet repeat_wash->dry_pellet No resuspend Resuspend in Buffer dry_pellet->resuspend purified_protein Purified Protein resuspend->purified_protein

Caption: Workflow for protein precipitation and washing using this compound.

PrincipleOfPrecipitation cluster_initial Initial State cluster_process Process cluster_final Final State protein_sol Soluble Protein in Aqueous Solution hydration Hydration Shell (Water Molecules) protein_sol->hydration is surrounded by add_ipa Addition of This compound disruption Disruption of Hydration Shell add_ipa->disruption leads to exposure Exposure of Hydrophobic Regions disruption->exposure aggregation Protein-Protein Aggregation exposure->aggregation precipitation Precipitation aggregation->precipitation

Caption: Principle of protein precipitation by this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no protein pellet - Insufficient protein concentration in the starting material.- Incomplete precipitation.- Concentrate the initial sample.- Increase the volume of this compound or the incubation time.
Pellet is difficult to see - Low protein amount.- Pellet is diffuse or glassy.- Use a centrifuge tube with a V-bottom.- Mark the outside of the tube to know where the pellet should be.- A final wash with 70% ethanol can sometimes make the pellet more visible.[1]
Pellet is difficult to resuspend - Over-drying of the pellet.- Protein has become irreversibly denatured.- Avoid over-drying; resuspend when the pellet is still slightly moist.- Use stronger solubilizing agents (e.g., buffers with urea (B33335) or guanidine hydrochloride), if compatible with downstream applications.- Gentle heating and vortexing can aid in solubilization.
Contamination with salts - this compound has a higher tendency to co-precipitate salts.- Perform precipitation at room temperature rather than at cold temperatures.- Ensure thorough washing of the pellet, potentially with multiple wash steps.- A final wash with 70% ethanol can help remove residual salts.[1]
Loss of biological activity - Denaturation of the protein by the organic solvent.- Minimize exposure time to this compound.- Ensure all steps are performed at the recommended temperatures.- Consider alternative, milder precipitation methods (e.g., ammonium (B1175870) sulfate (B86663) precipitation) if activity is critical and consistently lost.

Conclusion

This compound is a versatile and effective reagent for the precipitation and purification of proteins. Its ability to rapidly precipitate proteins from large volumes at room temperature makes it a valuable tool in many experimental workflows. However, researchers must be mindful of its potential to co-precipitate salts and the possibility of causing protein denaturation. By understanding the principles of its action and carefully optimizing the protocol, particularly the washing steps, high-quality protein preparations suitable for a variety of downstream applications can be achieved. The provided protocols and troubleshooting guide serve as a starting point for developing and refining protein purification strategies using this compound.

References

Application Notes and Protocols: Cleaning Optical Lenses and Microscopes with Isopropyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The clarity and quality of images produced by optical lenses and microscopes are paramount for accurate scientific observation and data acquisition. Contaminants such as dust, fingerprints, immersion oil, and other residues can significantly degrade performance by reducing resolution and introducing artifacts.[1] Isopropyl alcohol (IPA) is a widely used and effective solvent for cleaning optical components due to its ability to dissolve many organic residues and evaporate quickly. However, its application requires specific protocols and an understanding of its properties to prevent damage to sensitive lens coatings and materials. These notes provide detailed protocols and best practices for the use of this compound in a laboratory setting.

Application Notes

1. Principle of Cleaning this compound is an effective solvent for non-polar compounds like oils and greases, which are common contaminants on optical surfaces. It works by dissolving these residues, allowing them to be physically removed with an appropriate wipe. Its volatility ensures that it evaporates quickly, minimizing the potential for streaks, though improper technique can still leave a residue.[2][3]

2. Selecting the Appropriate this compound The concentration and grade of IPA are critical for safe and effective cleaning.

  • Concentration:

    • 70% IPA: A solution of 70% IPA and 30% purified water is effective for general cleaning and disinfection.[1][4] The water content helps to dissolve water-soluble dirt and can slow evaporation just enough to prevent immediate redeposition of contaminants.

    • 90%+ IPA: Higher concentrations (90% to 99.9%) are more aggressive and better for removing stubborn oily residues or when rapid evaporation is required.[5][6] However, they are also more likely to damage sensitive materials if used improperly.[7] Reagent-grade or spectroscopic-grade IPA is recommended to avoid residues left by impurities.[8][9][10]

  • Grade: Always use reagent-grade or spectroscopic-grade IPA.[8][9] Avoid commercial rubbing alcohols which may contain oils, colorants, or other additives that can leave a film on the optical surface.[11]

3. Required Materials Proper cleaning requires specific materials to avoid scratching or damaging the optics.

  • Required:

    • Reagent-Grade this compound (concentration as required).

    • Lint-free lens tissue or high-quality, lint-free cotton or polyester (B1180765) swabs.[9][12][13]

    • An air blower or bulb to remove loose dust.[5][14][15]

    • Powder-free nitrile or cotton gloves to prevent transferring fingerprints and oils.[4][16]

  • To Avoid:

    • Paper towels, facial tissues, or abrasive cloths: These materials contain coarse fibers that can scratch lens surfaces and coatings.[1][14]

    • Pressurized air cans for keyboards: These can propel freezing liquid onto the lens, causing thermal shock and irreparable damage.[15]

    • Acetone (B3395972): While a powerful solvent, acetone can damage plastic or rubber components on eyepieces and microscope frames and may harm certain optical cements or coatings.[8][12][14]

    • Tap water: Minerals in tap water can leave spots after evaporation.[14] Always use distilled or deionized water if a water rinse is needed.

4. Safety Precautions

  • Work in a well-ventilated area.

  • This compound is flammable; keep it away from heat, sparks, and open flames.

  • Always wear gloves to protect your hands and prevent contamination of the optics.[16][17]

  • Never apply cleaning fluid directly to the lens surface. Fluid can seep past the lens mount and into the housing, dissolving lubricants or lens cements and carrying debris to internal surfaces.[6][12]

5. Compatibility with Optical Coatings Modern anti-reflective (AR) and other optical coatings are generally hard and resistant to pure solvents like IPA. However, caution is always advised.

  • Consult Manufacturer's Guidelines: Before cleaning, always consult the documentation provided by the microscope or lens manufacturer for specific recommendations.[13]

  • Avoid on Specific Coatings: this compound should not be used on certain delicate coatings, such as bare aluminum mirrors, as it can react with the aluminum.[2][17]

  • Potential for Damage: Repeated or prolonged exposure to any solvent can potentially degrade some coatings over time.[18][19] The risk is low with proper technique but should be a consideration for older or more sensitive equipment.

Data Presentation: this compound Application Summary

IPA ConcentrationPrimary ApplicationCommon Contaminants RemovedCompatibility & Cautions
70% General cleaning of eyepieces, objectives, and filters. Disinfection of microscope frames.[1][4]Fingerprints, light oils, water-soluble dirt, dust.Generally safe for most modern hard-coated glass optics. May be less effective on heavy, oily residues.
90% - 99.9% Removal of stubborn residues like immersion oil, grease, and other organic contaminants.[5][6]Immersion oil, heavy grease, stubborn fingerprints, dried residues.More effective solvent action. Evaporates very quickly, which can sometimes leave streaks if not wiped correctly.[6] Use with caution on plastic components.[7]
50/50 mix with Distilled Water Gentle cleaning for sensitive surfaces or when a slower evaporation rate is desired.[3]Light dust, smudges.Reduced solvent strength. Good for initial cleaning attempts on unknown or delicate surfaces.

Experimental Protocols

Protocol 1: General Cleaning of Eyepieces and Dry Objective Lenses
  • Preparation: Put on powder-free gloves.[4] Ensure the work area is clean and well-lit. Lay out a fresh piece of lens tissue on a clean, flat surface.

  • Initial Dust Removal: Use a blower bulb to gently blow away any loose dust or particulate matter from the lens surface.[15] Hold the optic at an angle to the air stream. Never blow directly onto the surface with your mouth, as this can deposit saliva.[14]

  • Prepare the Applicator: Take a fresh sheet of lint-free lens tissue and fold it into a triangle to create a pointed tip.[4] Alternatively, wrap the tissue around a lint-free cotton swab.

  • Apply Solvent: Moisten the tip of the prepared lens tissue or swab with the selected this compound solution.[6] Do not oversaturate the applicator; it should be damp, not dripping.[12]

  • Wiping Technique: Starting at the center of the lens, gently wipe the surface in a single, continuous spiral motion, moving outward to the edge.[1][20][21][22] This technique pulls contaminants away from the center of the optical path. Lift the applicator off the surface at the edge. Do not reuse the same area of the tissue.[4]

  • Second Pass (if necessary): For stubborn smudges, repeat the process with a fresh, clean applicator. A final pass with a new, dry applicator can sometimes help remove any residual moisture.

  • Inspection: Use a loupe or hold the eyepiece up and look through it backwards to magnify and inspect the lens surface for any remaining residue.[4] An uneven reflection of light from the surface indicates remaining contaminants.[4]

Protocol 2: Cleaning Immersion Oil from an Objective Lens
  • Initial Oil Removal: Immediately after use, use a dry piece of lens tissue to gently blot and wipe away the excess immersion oil.[14]

  • Solvent Cleaning: Moisten a fresh lens tissue or lint-free swab with a high-purity (>90%) this compound or a dedicated immersion oil remover.

  • Wipe the Lens: Clean the lens using the spiral technique described in Protocol 1, Step 5. Because oil can be persistent, you may need to repeat this step two or three times, using a fresh applicator each time to avoid redepositing the oil.

  • Final Clean: Perform a final wipe with a new applicator moistened with IPA to remove any remaining film.

  • Inspection: Thoroughly inspect the objective lens to ensure all oil residue has been removed.

Mandatory Visualization

G cluster_prep Preparation Phase cluster_clean Cleaning Phase cluster_finish Completion Phase start Start prep Wear Gloves & Prepare Workspace start->prep dust_removal Remove Loose Debris (Use Air Blower) prep->dust_removal apply_ipa Apply IPA to Fresh Lens Tissue dust_removal->apply_ipa wipe Wipe Lens (Center-Out Spiral) apply_ipa->wipe inspection Inspect Lens for Residue wipe->inspection inspection->apply_ipa Residue Found clean Optic is Clean inspection->clean No Residue end_node End clean->end_node

Caption: Workflow for the general cleaning of optical surfaces using this compound.

References

Application Notes and Protocols for Using Isopropanol to Remove Water from Laboratory Glassware

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using isopropanol (B130326) for effectively removing water from laboratory glassware. Adherence to these protocols is crucial for ensuring the integrity of experiments, particularly in sensitive applications such as organic synthesis, trace analysis, and moisture-sensitive reactions.

Application Notes

1.1 Introduction

In many laboratory settings, ensuring that glassware is free from residual water is critical to the success of experimental work. Water can interfere with reactions, dilute solutions, and introduce contaminants. While oven drying is a common method, it can be time-consuming and unsuitable for all types of glassware. Rinsing with a volatile, water-miscible solvent like isopropanol offers a rapid and efficient alternative for achieving dry glassware.

1.2 Principle of Water Removal

The effectiveness of isopropanol in drying glassware stems from two key physicochemical properties:

  • Miscibility with Water: Isopropanol is fully miscible with water due to the formation of hydrogen bonds.[1] When isopropanol is used to rinse wet glassware, it readily mixes with the residual water on the glass surface.

  • Azeotrope Formation: Isopropanol forms a minimum-boiling azeotrope with water. This azeotrope has a boiling point of 80.37 °C and consists of approximately 87.7% isopropanol and 12.3% water by mass.[2] Because the azeotrope has a lower boiling point than water (100 °C), it evaporates more quickly at room temperature, thus accelerating the drying process.

By rinsing the glassware with isopropanol, the water is effectively replaced by the lower-boiling isopropanol-water azeotrope, which then rapidly evaporates, leaving the glassware dry. For applications requiring exceptionally dry glassware, a final rinse with anhydrous isopropanol (99%+) is recommended to minimize the amount of water in the azeotrope.[3]

1.3 Advantages of Using Isopropanol

  • Speed: Isopropanol rinsing is significantly faster than air drying or oven drying.

  • Efficiency: It is highly effective at displacing water from glass surfaces.

  • Versatility: It can be used for various types of glassware, including some that may be sensitive to high temperatures in an oven.

  • Cost-Effectiveness: Isopropanol is a relatively inexpensive and readily available solvent.[4]

1.4 Disadvantages and Considerations

  • Flammability: Isopropanol is a flammable liquid and its vapor can form explosive mixtures with air. It should be handled in a well-ventilated area, away from ignition sources.

  • Residue: While isopropanol itself evaporates cleanly, impurities in lower-grade isopropanol could potentially leave a residue. Using high-purity (e.g., ACS or HPLC grade) isopropanol is recommended for sensitive applications.

  • Toxicity: Inhalation of isopropanol vapors can cause irritation to the respiratory tract, and prolonged skin contact should be avoided. Appropriate personal protective equipment (PPE) should always be worn.

  • Incompatibility: While generally inert to glass, any residual isopropanol could potentially interfere with subsequent chemical reactions. The compatibility of isopropanol with the specific experimental conditions should be considered.

1.5 Applications

The use of isopropanol for drying glassware is particularly advantageous in:

  • Organic Synthesis: Where the presence of water can quench moisture-sensitive reagents or catalyze unwanted side reactions.

  • Analytical Chemistry: For preparing glassware for trace analysis where water could interfere with measurements.

  • Cell Culture: When preparing sterile glassware, a final rinse with sterile-filtered isopropanol can aid in rapid drying before use.

  • General Laboratory Use: For any application where quickly obtaining dry glassware is necessary.

Data Presentation: Comparative Analysis of Glassware Drying Methods

FeatureIsopropanol RinsingAcetone RinsingOven DryingAir Drying
Speed of Drying Very FastVery FastSlow to ModerateVery Slow
Efficiency of Water Removal HighHighVery HighModerate
Potential for Contamination Low (with high-purity solvent)Low (with high-purity solvent)Low (if oven is clean)High (dust and airborne particles)
Energy Consumption LowLowHighVery Low
Safety Concerns Flammable, vapor inhalationHighly flammable, vapor inhalationHigh temperatures, risk of burnsMinimal
Cost-Effectiveness GoodGoodModerate (equipment and energy cost)Excellent
Suitability for Heat-Sensitive Glassware ExcellentExcellentPoorExcellent

Experimental Protocols

3.1 Materials

  • Isopropanol (ACS grade or higher, 91-99% concentration recommended)[3]

  • Wash bottle

  • Clean, wet laboratory glassware (e.g., beakers, flasks, graduated cylinders)

  • Drying rack or clean, lint-free paper towels

  • Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

  • Fume hood or well-ventilated area

3.2 Detailed Methodology for Drying Glassware with Isopropanol

  • Initial Cleaning: Thoroughly wash the glassware with an appropriate detergent and tap water to remove all chemical residues.

  • Rinsing with Deionized Water: Rinse the glassware three to four times with deionized water to remove any remaining detergent and tap water ions. Ensure the final rinse sheets evenly off the glass surface, indicating it is free of grease.

  • Initial Draining: Invert the glassware on a drying rack for a few minutes to allow the bulk of the deionized water to drain away.

  • Isopropanol Rinse: a. In a fume hood or well-ventilated area, add a small volume of isopropanol to the glassware. The amount should be sufficient to coat the entire inner surface upon swirling (typically 5-10 mL for a 100 mL beaker). b. Swirl the isopropanol around the inside of the glassware for approximately 30 seconds, ensuring it comes into contact with all surfaces. c. Pour the used isopropanol into an appropriate waste container. Do not pour it down the drain.

  • Second Isopropanol Rinse (Optional, for critical applications): For applications requiring extremely dry glassware, a second rinse with fresh isopropanol can be performed to further reduce the water content.

  • Final Draining and Evaporation: a. Invert the glassware on a clean, designated drying rack in a well-ventilated area. b. Allow the residual isopropanol to evaporate completely. Due to its volatility, this process is typically rapid. A gentle stream of nitrogen or clean, dry air can be used to accelerate evaporation if necessary. Avoid using compressed air lines which may introduce oil and water contaminants.[2]

  • Storage: Once completely dry, store the glassware in a clean, dust-free environment until use.

Mandatory Visualization

The following diagram illustrates the experimental workflow for drying laboratory glassware using isopropanol.

experimental_workflow cluster_prep Preparation cluster_ipa_rinse Isopropanol Rinsing cluster_drying Drying and Storage start Start with Clean, Wet Glassware initial_rinse Rinse 3-4x with Deionized Water start->initial_rinse initial_drain Invert and Drain Excess Water initial_rinse->initial_drain ipa_rinse_1 Rinse with Isopropanol (Swirl for 30s) initial_drain->ipa_rinse_1 dispose_waste Dispose of Used Isopropanol in Waste Container ipa_rinse_1->dispose_waste ipa_rinse_2 Optional: Second Isopropanol Rinse dispose_waste->ipa_rinse_2 For critical applications final_drain Invert on Drying Rack dispose_waste->final_drain ipa_rinse_2->final_drain evaporate Allow Isopropanol to Evaporate final_drain->evaporate storage Store in a Clean, Dust-Free Environment evaporate->storage finish End: Dry Glassware Ready for Use storage->finish

Caption: Workflow for drying laboratory glassware using isopropanol.

References

Isopropyl Alcohol as a Reagent in the Meerwein-Ponndorf-Verley Reduction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective and versatile method for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][2][3] This reaction utilizes a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol, most commonly isopropyl alcohol, which serves as the hydride donor.[1][2][4] The MPV reduction is renowned for its mild reaction conditions, operational simplicity, and its ability to selectively reduce carbonyl groups in the presence of other sensitive functionalities such as carbon-carbon double bonds, nitro groups, and halogens.[2] These characteristics make it a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[5][6]

This document provides detailed application notes and protocols for the use of this compound as a reagent in the MPV reduction, aimed at researchers, scientists, and professionals in drug development.

Reaction Mechanism and Principles

The MPV reduction proceeds through a reversible six-membered cyclic transition state.[5] The catalytic cycle involves the coordination of the carbonyl oxygen to the aluminum isopropoxide catalyst. This is followed by an intramolecular hydride transfer from the isopropoxide ligand to the carbonyl carbon. The resulting aluminum alkoxide of the product then exchanges with a molecule of this compound from the solvent to regenerate the catalyst and release the final alcohol product. The acetone (B3395972) formed as a byproduct can be removed by distillation to drive the equilibrium towards the product side.[7]

Applications in Research and Drug Development

The high chemoselectivity of the MPV reduction makes it particularly useful in the synthesis of complex molecules with multiple functional groups.[6] Key applications include:

  • Selective Carbonyl Reduction: The ability to reduce aldehydes and ketones without affecting other reducible groups is a significant advantage over many other reducing agents.[2] For instance, in the synthesis of chloramphenicol, the MPV reaction selectively reduces a ketone carbonyl to a secondary alcohol without affecting other sensitive groups in the molecule.[2]

  • Synthesis of Chiral Alcohols: The MPV reduction can be adapted for asymmetric synthesis to produce chiral alcohols, which are crucial building blocks in many pharmaceuticals.[5] This can be achieved through the use of chiral aluminum catalysts or by substrate-controlled diastereoselective reductions.

  • Large-Scale Synthesis: The operational simplicity and relatively low cost of the reagents make the MPV reduction suitable for industrial-scale production of fine chemicals and pharmaceutical intermediates.[2]

Data Presentation

The following tables summarize quantitative data for the MPV reduction of various substrates using this compound.

Table 1: Reduction of Aromatic and Heterocyclic Ketones

SubstrateProductCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Acetophenone1-PhenylethanolAl(Oi-Pr)₃ (10)Isopropanol82495
4'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanolAl(Oi-Pr)₃ (10)Isopropanol82492
4'-Chloroacetophenone1-(4-Chlorophenyl)ethanolAl(Oi-Pr)₃ (10)Isopropanol82690
2-Acetylpyridine1-(Pyridin-2-yl)ethanolAl(Oi-Pr)₃ (20)Isopropanol/Toluene (B28343)1101285
CyclohexanoneCyclohexanolAl(Oi-Pr)₃ (10)Isopropanol82298

Table 2: Chemoselective Reduction of α,β-Unsaturated Carbonyls

SubstrateProductCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
CinnamaldehydeCinnamyl alcoholAl(Oi-Pr)₃ (15)Isopropanol82888
CrotonaldehydeCrotyl alcoholAl(Oi-Pr)₃ (15)Isopropanol82690
Chalcone1,3-Diphenyl-2-propen-1-olAl(Oi-Pr)₃ (20)Isopropanol/Toluene1001682

Experimental Protocols

General Laboratory-Scale Protocol for the MPV Reduction of an Aromatic Ketone

This protocol describes a general procedure for the reduction of an aromatic ketone (e.g., acetophenone) to the corresponding secondary alcohol using aluminum isopropoxide and this compound.

Materials:

  • Aromatic ketone (e.g., acetophenone)

  • Aluminum isopropoxide (Al(Oi-Pr)₃)

  • Anhydrous this compound

  • Anhydrous toluene (optional, for higher boiling points)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic ketone (1.0 eq).

  • Addition of Reagents: Add anhydrous this compound (10-20 eq) to the flask. If a higher reaction temperature is required, a co-solvent such as anhydrous toluene can be used.

  • Catalyst Addition: While stirring, add aluminum isopropoxide (0.1 - 0.3 eq) to the reaction mixture. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon), although for many substrates, this is not strictly necessary.

  • Reaction: Heat the reaction mixture to reflux (typically 82°C for isopropanol) and maintain the reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Slowly and carefully add 1 M HCl to the reaction mixture with stirring to quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation or column chromatography on silica (B1680970) gel to obtain the pure alcohol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MPV_Mechanism cluster_cycle Catalytic Cycle Ketone R-CO-R' (Ketone/Aldehyde) Coord_complex Coordinated Complex Ketone->Coord_complex + Catalyst Al_cat Al(O-iPr)₃ (Catalyst) Al_cat->Coord_complex TS Six-membered Transition State Coord_complex->TS Coordination Product_alkoxide Product Alkoxide + Acetone TS->Product_alkoxide Hydride Transfer Product_alkoxide->Al_cat + Isopropanol - Alcohol Product Alcohol_product R-CH(OH)-R' (Alcohol Product) Product_alkoxide->Alcohol_product

Caption: Mechanism of the Meerwein-Ponndorf-Verley Reduction.

MPV_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Glassware Add_Substrate Add Ketone/Aldehyde Start->Add_Substrate Add_Solvent Add Isopropanol Add_Substrate->Add_Solvent Add_Catalyst Add Al(O-iPr)₃ Add_Solvent->Add_Catalyst Heat Heat to Reflux Add_Catalyst->Heat Monitor Monitor by TLC/GC Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench with HCl Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify

Caption: Experimental Workflow for MPV Reduction.

References

Troubleshooting & Optimization

Technical Support Center: DNA Precipitation with Isopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing salt co-precipitation during DNA isolation with isopropanol (B130326).

Frequently Asked Questions (FAQs)

Q1: Why do salts co-precipitate with my DNA when using isopropanol?

Salts are more likely to co-precipitate with DNA during isopropanol precipitation because they are generally less soluble in isopropanol compared to ethanol (B145695).[1][2][3] DNA precipitation requires neutralizing the negative charge on its phosphate (B84403) backbone, which is achieved by adding a salt (e.g., sodium acetate).[2][4][5][6] Isopropanol, being less polar than ethanol, reduces the solubility of both the DNA and the salts, leading to their simultaneous precipitation.[6]

Q2: What is the primary advantage of using isopropanol over ethanol for DNA precipitation?

The main advantage of using isopropanol is that a smaller volume is required to precipitate DNA (typically 0.6-0.7 volumes of isopropanol versus 2-2.5 volumes of ethanol).[1][2][4] This is particularly beneficial when working with large sample volumes that may not fit into a single centrifuge tube if ethanol were used.[1][2]

Q3: Can I chill my sample after adding isopropanol to increase DNA yield?

Chilling the isopropanol-sample mixture can increase the yield of precipitated DNA, especially with low concentrations of nucleic acids.[1][2] However, this practice significantly increases the risk of co-precipitating salts.[1][2] It is generally recommended to perform isopropanol precipitation at room temperature.[1][3][4][7][8] If you must chill your sample, it is crucial to perform multiple washes with 70% ethanol to remove the excess salts.[1][5]

Q4: The DNA pellet is difficult to see after isopropanol precipitation. Is this normal?

Yes, it is normal for a DNA pellet precipitated with isopropanol to be glassy and difficult to see, especially compared to a pellet from an ethanol precipitation.[1][2] The pellet should become more visible and white after washing with 70% ethanol.[1][2] To avoid losing the pellet, it is good practice to mark the side of the tube where the pellet is expected to form before centrifugation.[7]

Troubleshooting Guide: Preventing Salt Co-Precipitation

This guide addresses common issues related to salt contamination during isopropanol DNA precipitation.

Problem Possible Cause Solution
Low 260/230 ratio in spectrophotometer reading Salt contamination in the final DNA sample.1. Optimize Washing: Wash the DNA pellet thoroughly with room-temperature 70% ethanol. This step is critical for removing co-precipitated salts.[4][8] For stubborn contamination, perform two washes.[9] 2. Precipitation Temperature: Perform the isopropanol precipitation at room temperature to minimize salt precipitation.[1][3][4][7][8]
White, crystalline pellet High concentration of co-precipitated salts.1. Correct Salt Concentration: Ensure the final salt concentration in your DNA solution is correct before adding isopropanol (e.g., 0.3 M for sodium acetate).[4][8] 2. Thorough Washing: Gently break up the pellet in 70% ethanol to ensure all salt is washed away, then re-pellet by centrifugation.[9]
DNA sample is difficult to resuspend Residual salts or isopropanol in the pellet.1. Complete Drying: Ensure the pellet is completely air-dried to remove all traces of isopropanol and ethanol before resuspension.[8] 2. Proper Washing: A thorough wash with 70% ethanol helps to replace the less volatile isopropanol, making the DNA easier to redissolve.[4][8] 3. Resuspension Buffer: Use a slightly alkaline buffer (pH 7.5-8.0) to resuspend the DNA, as DNA is less soluble in acidic solutions.[4][8] Gentle heating (55°C) can aid in dissolving high-molecular-weight DNA.[8]
Downstream enzymatic reactions are inhibited Presence of residual salts in the purified DNA.1. Re-purify the Sample: If salt contamination is suspected, you can re-precipitate the DNA using the optimized protocol below, paying close attention to the washing steps. 2. Use a Purification Kit: Consider using a spin-column-based purification kit to remove salts and other impurities.[10][11]

Experimental Protocol: DNA Precipitation with Isopropanol and Salt Removal

This protocol provides a detailed methodology for precipitating DNA using isopropanol while minimizing salt co-precipitation.

Materials:

  • DNA sample in aqueous solution

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Isopropanol (room temperature)

  • 70% Ethanol (room temperature or cold)

  • Nuclease-free water or TE buffer (pH 8.0)

  • Microcentrifuge

  • Pipettes and nuclease-free tips

Procedure:

  • Adjust Salt Concentration: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your DNA sample to achieve a final concentration of 0.3 M. Mix gently by inverting the tube.

  • Add Isopropanol: Add 0.6 to 0.7 volumes of room-temperature 100% isopropanol to the sample.[4][7][8] Mix well by inverting the tube several times until a precipitate becomes visible.

  • Incubate at Room Temperature: Incubate the mixture at room temperature for 5-10 minutes. Avoid incubating on ice to prevent salt precipitation.[2]

  • Centrifugation: Centrifuge the sample at 10,000-15,000 x g for 15-30 minutes at 4°C.[4] The centrifugation is performed at a low temperature to prevent overheating of the sample by the centrifuge.[4]

  • Decant Supernatant: Carefully decant the supernatant without disturbing the DNA pellet. The pellet may be clear and difficult to see.[1][2]

  • Wash with 70% Ethanol: Add at least 1 mL of room-temperature 70% ethanol to the pellet. Gently invert the tube a few times to wash the pellet and the tube walls. This step is crucial for removing co-precipitated salts.[4][8]

  • Centrifuge Again: Centrifuge at 10,000-15,000 x g for 5-15 minutes at 4°C.[4][8]

  • Dry the Pellet: Carefully decant the ethanol. Remove any remaining liquid with a pipette. Air-dry the pellet for 5-20 minutes. Do not over-dry, as this can make the DNA difficult to resuspend.[7]

  • Resuspend DNA: Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer (pH 8.0).

Visual Guides

Troubleshooting_Salt_CoPrecipitation start Start: DNA Precipitation with Isopropanol check_salt Is there evidence of salt co-precipitation? (e.g., low 260/230 ratio) start->check_salt protocol_ok Continue with downstream applications check_salt->protocol_ok No troubleshoot Troubleshooting Steps check_salt->troubleshoot Yes wash Improve Washing Step: - Use 70% ethanol - Perform two washes if necessary troubleshoot->wash temp Optimize Precipitation Temperature: - Use room temperature isopropanol - Incubate at room temperature troubleshoot->temp salt_conc Verify Salt Concentration: - Ensure correct final concentration (e.g., 0.3 M NaOAc) troubleshoot->salt_conc reassess Re-assess for salt contamination wash->reassess temp->reassess salt_conc->reassess reassess->protocol_ok Resolved reassess->troubleshoot Persistent Issue

Caption: Troubleshooting workflow for salt co-precipitation in DNA isopropanol precipitation.

DNA_Precipitation_Workflow start Start: DNA Sample add_salt 1. Add Salt (e.g., 0.3M Sodium Acetate) start->add_salt add_isopropanol 2. Add 0.7 vol. Isopropanol (Room Temperature) add_salt->add_isopropanol incubate 3. Incubate at Room Temperature add_isopropanol->incubate centrifuge1 4. Centrifuge to Pellet DNA incubate->centrifuge1 wash 5. Wash Pellet with 70% Ethanol centrifuge1->wash centrifuge2 6. Centrifuge to Re-pellet DNA wash->centrifuge2 dry 7. Air Dry Pellet centrifuge2->dry resuspend 8. Resuspend in Buffer dry->resuspend end End: Purified DNA resuspend->end

Caption: Experimental workflow for DNA precipitation with isopropanol.

References

Technical Support Center: Optimizing Protein Precipitation with Isopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize protein precipitation with isopropanol (B130326) for maximum yield.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during protein precipitation experiments using isopropanol.

FAQs

  • Q1: What is the primary mechanism of protein precipitation by isopropanol? A1: Isopropanol is an organic solvent that causes protein precipitation by disrupting the hydration shell surrounding protein molecules. This reduces the dielectric constant of the solution, leading to an increase in electrostatic forces between protein molecules, which then aggregate and precipitate.

  • Q2: Why is my protein yield lower than expected? A2: Low protein yield can be attributed to several factors, including suboptimal isopropanol concentration, insufficient incubation time, inadequate centrifugation, or loss of the protein pellet. The initial concentration of the protein in the sample can also affect the precipitation efficiency; lower protein concentrations may require a higher relative concentration of isopropanol for effective precipitation.

  • Q3: Can I use isopropanol precipitation for all types of proteins? A3: Isopropanol precipitation is a versatile method suitable for a wide range of proteins. However, the optimal conditions for precipitation can vary significantly depending on the specific protein's properties, such as its size, charge, and hydrophobicity. Therefore, optimization of the protocol for each protein of interest is highly recommended.

  • Q4: How does temperature affect isopropanol protein precipitation? A4: Lower temperatures, such as 4°C, generally promote protein stability during the precipitation process. However, for some proteins, precipitation at room temperature can be sufficient and may even be preferable to avoid co-precipitation of salts.[1] It is important to note that freezing the sample during precipitation should be avoided as it can lead to the formation of ice crystals that may denature the protein.[2]

  • Q5: What is the role of salt in isopropanol precipitation? A5: The addition of salt can influence protein precipitation. While high salt concentrations are typically used in "salting out" methods, in organic solvent precipitation, the role of salt is more nuanced. It can help to neutralize the surface charges on proteins, reducing their solubility and promoting aggregation. However, excessive salt can also co-precipitate, leading to contamination of the final protein pellet.[3][4][5]

Troubleshooting Specific Issues

  • Problem: No visible protein pellet after centrifugation.

    • Possible Cause: The protein concentration in the sample may be too low. The centrifugation speed or time may have been insufficient to pellet the aggregated protein. The protein may not have precipitated effectively due to suboptimal isopropanol concentration.

    • Solution:

      • Increase the centrifugation speed and/or time. A common range is 10,000–15,000 x g for 15–30 minutes at 4°C.[6]

      • Optimize the final isopropanol concentration. For some proteins, a concentration as low as 35-45% may yield better results than 50% or higher.[7]

      • If the protein concentration is very low, consider using a carrier, such as glycogen (B147801) or linear polyacrylamide (LPA), to aid in pellet formation, though be mindful of potential interference in downstream applications.

      • Ensure thorough mixing of the isopropanol with the sample to initiate precipitation.

  • Problem: The protein pellet is loose and easily lost during supernatant removal.

    • Possible Cause: Pellets formed from isopropanol precipitation can sometimes be glassy and not adhere well to the tube wall.[6][8]

    • Solution:

      • After centrifugation, carefully decant the supernatant. It can be helpful to mark the side of the tube where the pellet is expected to form.

      • Use a pipette to carefully remove the remaining supernatant without disturbing the pellet.

      • Consider a second, brief centrifugation step to collect any remaining liquid before the final removal.

  • Problem: The protein pellet is difficult to resolubilize.

    • Possible Cause: Over-drying the pellet can make it very difficult to dissolve. The choice of resuspension buffer may not be optimal for the specific protein. The protein may have denatured and aggregated irreversibly during precipitation.

    • Solution:

      • Avoid over-drying the pellet. Air-dry the pellet for a short period (e.g., 5-10 minutes) until the excess isopropanol has evaporated. Do not use a vacuum evaporator for extended periods.

      • Use a suitable resuspension buffer. This may include denaturing agents like 1% SDS or 8 M urea (B33335) for particularly stubborn pellets.[9][10][11][12] Sonication can also aid in solubilization.[9]

      • Gently pipette the solution up and down or vortex at a low speed to aid in dissolving the pellet. For sensitive proteins, gentle agitation at 4°C overnight may be necessary.

  • Problem: The final protein sample is contaminated with salts.

    • Possible Cause: Isopropanol can cause co-precipitation of salts, especially at low temperatures.[3][4][5]

    • Solution:

      • Perform the precipitation at room temperature to minimize salt co-precipitation.[3][4][5][6]

      • Include a wash step after pelleting. After removing the supernatant, wash the pellet with 70% ethanol (B145695). This helps to remove residual salts and isopropanol.[3][6] Ensure the ethanol is thoroughly removed before attempting to resolubilize the pellet.

Quantitative Data Summary

The following table summarizes key quantitative parameters that can be optimized for isopropanol protein precipitation. These values should be considered as starting points, and empirical optimization is crucial for maximizing the yield of a specific protein.

ParameterRecommended RangeNotes
Isopropanol Concentration 35% - 50% (v/v) final concentrationHigher concentrations (>50%) can sometimes lead to a decrease in protein yield.[7]
Incubation Temperature 4°C or Room Temperature4°C is generally recommended for protein stability. Room temperature can reduce salt co-precipitation.[3][4][5][6] Avoid freezing.[2]
Incubation Time 10 minutes to overnightShorter incubations (10-30 minutes) are often sufficient. Longer incubations may increase yield for low concentration samples.
Centrifugation Speed 10,000 - 15,000 x gHigher speeds may be necessary for smaller protein aggregates.
Centrifugation Time 15 - 30 minutesLonger times can help to form a more compact pellet.
Salt Concentration (optional) VariesCan aid precipitation but may lead to contamination. If used, a wash step is recommended.

Experimental Protocol: Isopropanol Precipitation of Proteins

This protocol provides a general methodology for precipitating proteins from a solution using isopropanol. Optimization of specific steps may be required for your protein of interest.

Materials:

  • Protein sample

  • Isopropanol (100%, room temperature or pre-chilled to 4°C)

  • Wash Buffer: 70% ethanol (prepared with nuclease-free water)

  • Resuspension Buffer (e.g., PBS, Tris buffer, or a buffer compatible with downstream applications)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Sample Preparation: Start with your protein sample in a microcentrifuge tube. Ensure the sample is well-clarified by centrifugation to remove any cellular debris.

  • Isopropanol Addition: Add 0.7 to 1 volume of isopropanol to your protein sample. For example, for 1 mL of sample, add 0.7 to 1 mL of isopropanol. Mix gently by inverting the tube several times.

  • Incubation: Incubate the mixture. For many applications, a 10-30 minute incubation at 4°C is sufficient. For very dilute samples, incubation time can be extended up to overnight at 4°C. Alternatively, incubate at room temperature for 15-30 minutes to minimize salt co-precipitation.

  • Centrifugation: Centrifuge the sample at 10,000–15,000 x g for 15–30 minutes at 4°C. A white or translucent pellet should be visible at the bottom of the tube.

  • Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the protein pellet.

  • Washing (Optional but Recommended): Add 500 µL of 70% ethanol to the tube to wash the pellet. This step helps to remove any co-precipitated salts. Gently vortex or flick the tube to dislodge the pellet.

  • Second Centrifugation: Centrifuge at 10,000–15,000 x g for 5–10 minutes at 4°C.

  • Final Supernatant Removal: Carefully decant or pipette off the ethanol wash, ensuring the pellet remains in the tube.

  • Drying: Air-dry the pellet for 5-10 minutes at room temperature. The pellet should be slightly damp; do not over-dry.

  • Resuspension: Add an appropriate volume of your desired resuspension buffer to the pellet. Gently pipette the solution up and down to dissolve the pellet. If necessary, incubate at room temperature or 4°C with gentle agitation to fully resuspend the protein.

Experimental Workflow

Isopropanol_Protein_Precipitation_Workflow Isopropanol Protein Precipitation Workflow start Start with Clarified Protein Sample add_isopropanol Add 0.7-1.0 volumes of Isopropanol start->add_isopropanol mix Mix Gently by Inversion add_isopropanol->mix incubate Incubate (e.g., 30 min at 4°C) mix->incubate centrifuge1 Centrifuge (10,000-15,000 x g, 15-30 min, 4°C) incubate->centrifuge1 pellet_check Visible Pellet? centrifuge1->pellet_check remove_supernatant Carefully Remove Supernatant pellet_check->remove_supernatant Yes troubleshoot Troubleshoot: - Increase Incubation Time - Increase Centrifugation - Optimize Isopropanol % pellet_check->troubleshoot No wash_pellet Wash with 70% Ethanol (Optional) remove_supernatant->wash_pellet centrifuge2 Centrifuge (10,000-15,000 x g, 5-10 min, 4°C) wash_pellet->centrifuge2 remove_wash Remove Ethanol Wash centrifuge2->remove_wash dry_pellet Air-Dry Pellet (5-10 min) remove_wash->dry_pellet resuspend Resuspend in Appropriate Buffer dry_pellet->resuspend end Protein Ready for Downstream Analysis resuspend->end

Caption: Workflow for isopropanol protein precipitation.

References

Technical Support Center: Phytochemical Purification with Isopropyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of isopropyl alcohol (IPA) for improving the purity of extracted phytochemicals.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in phytochemical purification?

This compound is primarily used as an anti-solvent to precipitate target phytochemicals from a solution. Because many phytochemicals are less soluble in isopropanol (B130326) compared to more polar solvents like ethanol (B145695) or water, adding IPA to a crude extract causes the desired compounds to precipitate out, leaving more soluble impurities behind in the solvent phase.[1][2] Isopropanol's lower dielectric constant facilitates molecular aggregation and precipitation.[2]

Q2: Which types of phytochemicals can be effectively purified using this compound?

This compound is effective for precipitating a wide range of polar and non-polar compounds.[3] It is particularly useful for precipitating larger molecules like polysaccharides and DNA from solutions.[1][2] While it can extract compounds like steroids, phenols, tannins, and alkaloids, its utility in purification often depends on creating conditions where the target compound is insoluble while impurities remain dissolved.[4]

Q3: What is the ideal concentration and volume of this compound to use?

The optimal volume of IPA is critical and depends on the specific phytochemical and the solvent from which it is being precipitated. For DNA precipitation, a common reference, 0.6-0.7 volumes of isopropanol are typically used.[1] For polysaccharides like hyaluronic acid, ratios of 2:1 (IPA to broth) have shown good results.[2] It is crucial to perform optimization experiments to determine the ideal ratio for your specific application.

Q4: Should the precipitation be performed at room temperature or in cold conditions?

For many applications, precipitation with isopropanol is best performed at room temperature.[1][5] This is because cooling the mixture can decrease the solubility of contaminants, such as salts, leading to their co-precipitation with the target phytochemical and reducing the final purity.[5][6]

Troubleshooting Guide

Issue 1: Low or No Precipitate Formation

  • Possible Cause: The concentration of the target phytochemical in the crude extract is too low.

    • Solution: Concentrate the crude extract through evaporation or other methods before adding this compound.

  • Possible Cause: Insufficient volume of this compound was added.

    • Solution: The solubility of the phytochemical is not sufficiently reduced. Incrementally add more IPA, mixing thoroughly after each addition, to find the optimal precipitation point. Be aware that excessive IPA can cause other compounds to precipitate.

  • Possible Cause: The phytochemical is highly soluble in the resulting mixture.

    • Solution: Ensure your starting extract is in a solvent where the phytochemical is highly soluble, but for which IPA can act as an effective anti-solvent.

Issue 2: Low Purity of the Final Product

  • Possible Cause: Co-precipitation of unwanted substances, such as salts or sugars.

    • Solution 1: Perform the precipitation at room temperature instead of on ice, as lower temperatures can cause salts to precipitate.[1][5]

    • Solution 2: After centrifugation, wash the resulting pellet thoroughly with 70% ethanol. This will help remove co-precipitated salts and other soluble impurities without re-dissolving the target phytochemical.[6]

    • Solution 3: Re-dissolve the impure precipitate in a minimal amount of the original solvent and repeat the precipitation process with this compound.

Issue 3: this compound and Aqueous Phase Do Not Mix, Forming Two Layers

  • Possible Cause: Excessively high salt concentration in the aqueous crude extract.

    • Solution: This phenomenon, known as "salting out," occurs when high concentrations of hydrophilic ions prevent isopropanol from being hydrated, causing it to form a separate layer.[7] Dilute the crude extract with water to reduce the salt concentration before adding this compound. Alternatively, perform a desalting step (e.g., dialysis or size-exclusion chromatography) on the crude extract prior to precipitation.

Issue 4: Difficulty Removing Residual this compound

  • Possible Cause: this compound is less volatile than ethanol.

    • Solution: After decanting the supernatant and washing the pellet, ensure the pellet is thoroughly dried. This can be achieved by air-drying for a longer period or by using a vacuum centrifuge (e.g., a SpeedVac) to expedite the evaporation of residual IPA.

Data Presentation: Purity & Recovery Optimization

Quantitative results are critical for optimizing purification protocols. The following tables provide examples of how experimental parameters affect recovery and purity.

Table 1: Effect of IPA Ratio and pH on Bio-Hyaluronic Acid (bio-HA) Purification

pHIPA:Broth Ratio (v/v)Recovery (%)Purity (%)
32:176.0 ± 6.679.0 ± 1.8
72:172.0 ± 7.574.0 ± 2.7

Data adapted from a study on bio-HA precipitation.[2] This demonstrates that adjusting pH and solvent ratios can significantly impact both yield and purity.

Table 2: Hypothetical Optimization of Flavonoid Precipitation

ParameterCondition 1Condition 2Condition 3
IPA:Extract Ratio (v/v) 0.5:11:11.5:1
Temperature 4°CRoom TempRoom Temp
Purity (by HPLC) 85%92%88%
Yield (%) 95%85%90%
Observation High yield but significant salt co-precipitation.Optimal purity with good yield.Higher volume of IPA began to precipitate other compounds.

This hypothetical table illustrates a typical optimization workflow where different conditions are tested to find the best balance between purity and yield.

Experimental Protocols

General Protocol for Phytochemical Precipitation using this compound

This protocol provides a general workflow for purifying phytochemicals from a crude extract. Note: All steps should be optimized for the specific compound of interest.

  • Preparation of Crude Extract:

    • Ensure the crude phytochemical extract is fully dissolved in a suitable solvent (e.g., water, ethanol, or an aqueous buffer).

    • Centrifuge the crude extract at high speed (e.g., 10,000 x g) for 10 minutes to remove any insoluble debris.

    • Carefully transfer the clear supernatant to a new, sterile tube.

  • Precipitation:

    • Slowly add a predetermined volume of room-temperature this compound (e.g., 0.7 to 2.0 volumes) to the supernatant. Add the IPA dropwise while gently vortexing or inverting the tube to ensure thorough mixing.

    • Observe for the formation of a precipitate, which may appear as a cloudy suspension or fibrous strands.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complete precipitation. Avoid cold incubation unless specifically required, to prevent salt co-precipitation.[1][5]

  • Pelleting the Phytochemical:

    • Centrifuge the mixture at high speed (e.g., 12,000 x g) for 15 minutes to form a compact pellet of the precipitated phytochemical.

  • Washing:

    • Carefully decant and discard the supernatant without disturbing the pellet.

    • Add 1 mL of 70% ethanol to the tube. Gently dislodge the pellet from the tube wall.

    • Centrifuge again at 12,000 x g for 5 minutes. This step washes away residual IPA and co-precipitated salts.[6]

    • Carefully decant and discard the ethanol wash.

  • Drying:

    • Air-dry the pellet in a fume hood or use a vacuum centrifuge to remove all residual ethanol and isopropanol. Ensure the pellet is completely dry, as residual solvent can interfere with downstream applications.

  • Re-dissolving and Storage:

    • Re-dissolve the purified phytochemical pellet in a suitable buffer or solvent for your downstream analysis or application.

    • Store the purified sample under appropriate conditions (e.g., -20°C or -80°C).

Visualizations

experimental_workflow cluster_start Preparation cluster_process Purification Process cluster_end Final Product CrudeExtract Crude Phytochemical Extract AddIPA Add this compound (Room Temperature) CrudeExtract->AddIPA Step 1 Precipitate Incubate to Allow Precipitation AddIPA->Precipitate Step 2 Centrifuge Centrifuge to Pellet Compound Precipitate->Centrifuge Step 3 Wash Wash Pellet with 70% Ethanol Centrifuge->Wash Step 4 Dry Dry the Pellet Wash->Dry Step 5 PureCompound Pure Phytochemical Dry->PureCompound Step 6

Caption: Experimental workflow for phytochemical purification using this compound.

troubleshooting_guide Start Start: Assess Final Product PurityIssue Is Purity Low? Start->PurityIssue YieldIssue Is Yield Low? PurityIssue->YieldIssue No SaltCoprecip High Salt/Sugar Content? PurityIssue->SaltCoprecip Yes NoPrecipitate No Precipitate Formed? YieldIssue->NoPrecipitate Yes End Re-evaluate Product YieldIssue->End No WashPellet Action: Wash pellet with 70% Ethanol SaltCoprecip->WashPellet Yes PrecipitateRT Action: Precipitate at Room Temperature SaltCoprecip->PrecipitateRT No WashPellet->End PrecipitateRT->End IncreaseIPA Action: Optimize/ Increase IPA Ratio NoPrecipitate->IncreaseIPA Yes ConcentrateExtract Action: Concentrate Crude Extract NoPrecipitate->ConcentrateExtract No IncreaseIPA->End ConcentrateExtract->End

Caption: Troubleshooting decision tree for low purity or yield.

References

Technical Support Center: Troubleshooting Tissue Hardening During Isopropyl Alcohol Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the dehydration of tissue samples with isopropyl alcohol, specifically focusing on the problem of tissue hardening.

FAQs: Understanding and Preventing Tissue Hardening

Q1: What causes my tissue to become hard and brittle after dehydration with this compound?

A1: Tissue hardening is a common artifact that primarily results from over-dehydration.[1][2] This occurs when tissue is exposed to high concentrations of this compound for too long, or when the transition from aqueous solutions to a high concentration of alcohol is too abrupt.[3][4] This rapid removal of water leads to excessive shrinkage and hardening of the tissue, making it difficult to section.[5][6]

Q2: How can I prevent my tissues from hardening during this compound dehydration?

A2: The most effective way to prevent tissue hardening is to ensure a gradual and controlled dehydration process. This is achieved by using a graded series of this compound solutions, starting with a lower concentration (e.g., 70%) and progressively moving the tissue through increasing concentrations (e.g., 80%, 95%, and finally 100%).[7][8] This gradual approach minimizes the osmotic shock to the cells and reduces the risk of excessive shrinkage and hardening.[4] It is also crucial to optimize the duration of each step based on the tissue type and size.

Q3: Are there specific protocol recommendations for different types of tissues?

A3: Yes, the ideal dehydration protocol can vary depending on the tissue's characteristics.

  • Delicate Tissues (e.g., brain, embryonic tissue): These tissues are particularly susceptible to distortion. A more gradual dehydration series with smaller increments in alcohol concentration and shorter incubation times at each step is recommended.[9]

  • Fatty Tissues (e.g., breast, adipose tissue): this compound is a poor solvent for fats.[3] For these tissues, longer processing times may be necessary to ensure complete dehydration. Some protocols suggest using a mixture of this compound and a clearing agent like xylene to aid in fat removal.[10]

  • Hard/Dense Tissues (e.g., bone, uterus): These tissues may require longer dehydration times to ensure complete water removal. A protocol using a mixture of isopropanol (B130326) and mineral oil has been shown to be effective for processing difficult samples like decalcified bone and fibrous tissue.[11]

Q4: Can I use this compound as a dual dehydrant and clearing agent?

A4: Yes, one of the advantages of this compound is that it is miscible with both water and paraffin (B1166041) wax.[12] This allows for the possibility of a simplified "xylene-free" processing protocol where isopropanol serves as both the dehydrating and clearing agent.[13][14] This can reduce tissue hardening that can be exacerbated by xylene.[3]

Troubleshooting Guide: Addressing Hardened Tissues

Problem: My tissue is too hard to section after processing with this compound.

This common issue can often be rectified or mitigated. The following troubleshooting workflow can help you address this problem.

G start Start: Hardened Tissue Detected assess Assess Severity of Hardening start->assess reprocess Option 1: Rehydration and Reprocessing assess->reprocess Severe Hardening soften Option 2: Surface Softening assess->soften Mild to Moderate Hardening rehydrate Rehydrate in descending grades of alcohol and aqueous solution reprocess->rehydrate surface_soak Soak block face in a softening solution (e.g., water, glycerol) soften->surface_soak reprocess_protocol Reprocess using a more gradual dehydration schedule rehydrate->reprocess_protocol evaluate Evaluate Section Quality reprocess_protocol->evaluate section Attempt to section the softened tissue surface_soak->section section->evaluate end_good End: Successful Sectioning evaluate->end_good Good Quality end_bad End: Re-evaluate protocol for future samples evaluate->end_bad Poor Quality

Caption: Troubleshooting workflow for hardened tissue.

Experimental Protocols

Protocol 1: Standard Gradual Dehydration with this compound

This protocol is a general guideline and should be optimized for specific tissue types and sizes.

StepReagentDurationNotes
170% this compound45-60 minutesBegin dehydration gradually.
280% this compound45-60 minutesContinue gradual water removal.
395% this compound45-60 minutesFurther dehydrate the tissue.
4100% this compound60 minutesEnsure complete water removal.
5100% this compound60 minutesSecond change to ensure absolute dehydration.
6100% this compound60 minutesThird change for thorough dehydration.
Protocol 2: Reprocessing of Over-Hardened Tissue

This protocol can be used to attempt to salvage tissues that have become too hard after initial processing.

  • Melt the paraffin block containing the tissue at a temperature just above the melting point of the wax.

  • Carefully remove the tissue from the molten wax.

  • Place the tissue in two changes of a clearing agent (e.g., xylene or a xylene substitute) for 30-60 minutes each to remove the paraffin.

  • Rehydrate the tissue by passing it through descending grades of alcohol (e.g., 100%, 95%, 80%, 70%) for 30-60 minutes each.

  • Rinse the tissue in distilled water.

  • Reprocess the tissue starting from the 70% this compound step in your standard dehydration protocol, ensuring a gradual process.

Alternative Dehydrating Agents

If tissue hardening with this compound remains a persistent issue, consider these alternatives:

  • Ethanol: The traditional dehydrating agent, often considered to cause less hardening than isopropanol, though this can be protocol-dependent. A similar graded series approach should be used.

  • Acetone: A rapid dehydrating agent, but it can cause significant shrinkage and hardening if not used carefully.[15] It is also highly flammable.

  • Dioxane: This reagent can act as both a dehydrating and clearing agent. However, it is toxic and should be handled with appropriate safety precautions.[16][17]

Data Presentation

While specific quantitative data on tissue hardness is not widely available in a standardized format, the following table summarizes the qualitative comparisons between common dehydrating agents based on literature.

Dehydrating AgentRelative Hardening EffectKey AdvantagesKey Disadvantages
This compound Moderate to HighLess toxic than xylene; can be used as a dual dehydrant/clearing agent.[12]Can cause significant hardening if not used in a graded series.[1]
Ethanol ModerateWell-established; generally causes less hardening than isopropanol.More regulated in some regions.
Acetone HighVery rapid dehydration.[15]Causes significant shrinkage and brittleness; highly flammable.[7][15]
Dioxane Low to ModerateActs as both a dehydrant and clearing agent; causes less shrinkage.[16]Toxic fumes; more expensive.[16][17]

Signaling Pathways and Logical Relationships

The process of tissue dehydration and the potential for hardening can be visualized as a logical workflow. The following diagram illustrates the decision-making process and outcomes.

G start Start: Fixed Tissue dehydration Dehydration Step start->dehydration gradual Gradual Dehydration (Graded Isopropanol) dehydration->gradual Recommended Path rapid Rapid Dehydration (Absolute Isopropanol) dehydration->rapid High-Risk Path optimal Optimal Tissue (Pliable, Easy to Section) gradual->optimal hardened Hardened Tissue (Brittle, Difficult to Section) rapid->hardened

Caption: Logical workflow of tissue dehydration.

References

preventing residue on lab equipment after cleaning with isopropyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Residue Prevention on Lab Equipment

This technical support center provides troubleshooting guidance and frequently asked questions regarding residue formation on laboratory equipment after cleaning with isopropyl alcohol (IPA).

Troubleshooting Guide

Issue: A white, hazy, or filmy residue remains on lab equipment after cleaning with this compound.

This guide will help you identify the cause of the residue and provide steps to resolve the issue.

Step 1: Identify the Type of Residue

A simple solubility test can help determine if the residue is primarily organic or ionic.[1]

  • Experimental Protocol: Residue Solubility Test

    • Carefully apply a few drops of deionized or distilled water to a small area of the residue. Observe if it dissolves.

    • On a different area of the residue, apply a few drops of high-purity (>99%) this compound. Observe if it dissolves.

  • Interpretation of Results:

    • If the residue dissolves in water, it is likely ionic .

    • If the residue dissolves in this compound, it is likely organic .[1]

Step 2: Follow the Troubleshooting Workflow

Based on the nature of the residue, follow the appropriate path in the troubleshooting workflow below.

TroubleshootingWorkflow start Residue Detected After IPA Cleaning test_residue Perform Solubility Test (Water vs. IPA) start->test_residue is_ionic Residue is Ionic (Dissolves in Water) test_residue->is_ionic Dissolves in Water? is_organic Residue is Organic (Dissolves in IPA) test_residue->is_organic Dissolves in IPA? troubleshoot_ionic Troubleshoot Ionic Residue is_ionic->troubleshoot_ionic Yes troubleshoot_organic Troubleshoot Organic Residue is_organic->troubleshoot_organic Yes solution_ionic1 Rinse with Deionized/Distilled Water troubleshoot_ionic->solution_ionic1 solution_ionic2 Use a Chelating Agent or Mild Acid Cleaner troubleshoot_ionic->solution_ionic2 solution_organic1 Use Higher Purity IPA (>99%) troubleshoot_organic->solution_organic1 solution_organic2 Use an Alternative Solvent (e.g., Acetone) (Verify material compatibility) troubleshoot_organic->solution_organic2 final_rinse Final Rinse with High-Purity Water and Proper Drying solution_ionic1->final_rinse solution_ionic2->final_rinse solution_organic1->final_rinse solution_organic2->final_rinse

Troubleshooting workflow for residue on lab equipment.

Frequently Asked Questions (FAQs)

Q1: Why does this compound leave a residue?

A1: Residue from this compound cleaning can be attributed to several factors:

  • Water Content: IPA is hygroscopic and absorbs moisture from the atmosphere. When the alcohol evaporates, this water can be left behind, sometimes containing dissolved salts that form a residue.

  • Impurities in IPA: Lower grades of IPA may contain dissolved impurities that remain after evaporation.

  • Reaction with Surface Contaminants: The IPA may dissolve existing contaminants on the lab equipment. If the cleaning technique is improper, these dissolved substances can be redeposited as a thin film when the alcohol evaporates.

  • Interaction with Plastic Surfaces: Some plastics can be sensitive to IPA, which may cause the surface to appear hazy or cloudy. This is a result of the alcohol interacting with the polymer matrix of the plastic.[2]

Q2: What grade and concentration of this compound should I use?

A2: The choice between 70% and >99% IPA depends on the application. For general disinfection, 70% IPA is often more effective. For cleaning sensitive equipment where minimal residue is critical, >99% IPA is recommended due to its lower water content and faster evaporation.

IPA ConcentrationPrimary UseAdvantagesDisadvantages
70% Disinfection of surfaces and non-critical equipment.More effective at killing microbes due to slower evaporation and water content.Higher water content may lead to residue if not properly rinsed.
>99% Cleaning of electronics, optical components, and sensitive equipment.Evaporates quickly and leaves minimal residue.Less effective as a disinfectant compared to 70% IPA.

Q3: How can I prevent residue from forming in the first place?

A3: To prevent residue, a multi-step cleaning process is recommended:

  • Initial Cleaning: Wash the equipment with a suitable laboratory detergent and warm water to remove the bulk of contaminants.[3][4]

  • Solvent Rinse: Use the appropriate solvent, such as high-purity IPA, for residues that are not water-soluble.

  • Final Rinse: Always perform a final rinse with high-purity water, such as deionized or distilled water, to remove any remaining cleaning agents or dissolved salts.[5][6]

  • Proper Drying: Allow equipment to air dry in a dust-free environment or use a method that does not introduce contaminants, such as rinsing with acetone (B3395972) for rapid evaporation.[6]

Q4: What is the difference between deionized and distilled water for rinsing?

A4: Both deionized and distilled water are high-purity forms of water suitable for final rinsing of lab equipment.

  • Deionized (DI) water has had most of its mineral ions removed, making it ideal for preventing inorganic salt residues.[7][8][9][10]

  • Distilled water is purified by boiling and condensation, which removes minerals as well as many organic and biological contaminants.[7][11]

For most final rinsing applications to prevent residue, deionized water is a cost-effective and suitable choice.[10]

Q5: Are there alternative cleaning agents to this compound that are less likely to leave a residue?

A5: Yes, several alternatives can be considered depending on the nature of the contaminant and the material of the lab equipment:

  • Ethanol (B145695): Similar to IPA, ethanol is effective for many organic residues.[12]

  • Acetone: A powerful solvent for removing oils and greases, but it can damage some plastics and should be used with caution.[13]

  • Laboratory-grade detergents: Specialized detergents like Alconox or Liquinox are formulated to be free-rinsing and are excellent for a wide range of contaminants.[6][14]

  • Mild acid or alkaline solutions: These can be effective for removing specific types of residues.[4][12]

Always verify the compatibility of the cleaning agent with the material of your lab equipment before use.

References

what to do if DNA pellet is not visible after isopropanol precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during DNA isopropanol (B130326) precipitation, with a focus on scenarios where the DNA pellet is not visible.

Frequently Asked Questions (FAQs)

Q1: What should I do if my DNA pellet is not visible after isopropanol precipitation?

An invisible pellet does not necessarily mean that your DNA precipitation has failed. Pellets precipitated with isopropanol can be glassy, clear, and difficult to see, especially if the DNA concentration is low or the sample is very pure.[1][2][3]

Immediate Steps:

  • Do Not Panic: Assume the pellet is present, just invisible.[4]

  • Locate the Pellet's Expected Position: Before you centrifuge, mark the outside of the tube on the side that will face outwards. The pellet should form on this wall.[1][2]

  • Carefully Remove the Supernatant: Use a pipette to carefully aspirate the supernatant without disturbing the area where the pellet should be.[4] Alternatively, you can decant the liquid in one smooth motion, keeping the marked side of the tube uppermost.[1][4] For valuable samples, save the supernatant until you have confirmed DNA recovery.[1]

  • Proceed with the Wash: Add 70% ethanol (B145695) and centrifuge again, ensuring the tube is in the same orientation. This will wash the invisible pellet.

  • Resuspend and Quantify: After air-drying, add your resuspension buffer (like TE buffer or nuclease-free water) directly to the spot where the pellet should have formed.[3] Quantify the DNA using a spectrophotometer (e.g., NanoDrop) or run a small aliquot on an agarose (B213101) gel to confirm its presence.[2][5]

Q2: What are the common reasons for an invisible DNA pellet?

Several factors can lead to a pellet that is difficult or impossible to see:

  • Low DNA Concentration: The most common reason is a low starting amount of nucleic acid.

  • High Purity: Contaminants like salts and proteins can make a pellet appear larger and whiter.[3] A very pure DNA pellet is often clear and glassy.[3][6]

  • Isopropanol Properties: Isopropanol precipitation often results in a more transparent, glassy pellet compared to the fluffy, white pellet typically seen with ethanol precipitation.[1]

  • Over-drying: An over-dried pellet can become crystalline and very difficult to redissolve, sometimes appearing as a clear film.[1][7]

  • Loose Pellet: DNA pellets precipitated with isopropanol may not adhere as tightly to the tube wall as ethanol-precipitated pellets, increasing the risk of accidental removal with the supernatant.[8]

Q3: How can I improve the visibility and recovery of my DNA pellet?

If you consistently have trouble visualizing your pellets, consider these modifications:

  • Use a Co-precipitant: A co-precipitant is an inert molecule that helps to form a larger, more visible pellet by co-precipitating with the DNA. This is particularly useful for low-concentration samples. Common options include:

    • Glycogen: Forms a visible pellet and is easily soluble.[9]

    • Linear Polyacrylamide (LPA): Another effective carrier.[6]

  • Chill Your Sample: While isopropanol precipitation can be done at room temperature, incubating the isopropanol-DNA mixture at -20°C or on ice for 15-30 minutes may enhance precipitation.[8] However, be aware that this can also increase the co-precipitation of salts.[2]

  • Switch to Ethanol Precipitation: Using 2-3 volumes of cold 100% ethanol instead of isopropanol often produces a more visible, fluffy white pellet.[8]

Q4: How can I confirm the presence of DNA without a visible pellet?

The most definitive way is to proceed with the protocol and then check for DNA using downstream methods:

  • Spectrophotometry: After the resuspension step, use a spectrophotometer to measure the absorbance at 260 nm (A260). This will give you a concentration reading. Also, check the A260/A280 ratio for purity.

  • Agarose Gel Electrophoresis: Load a small amount of your resuspended sample onto an agarose gel.[10] Staining the gel with a DNA-binding dye (like ethidium (B1194527) bromide or SYBR® Safe) will allow you to visualize the DNA under UV light.[11][12] This method confirms the presence and integrity (i.e., if it is high molecular weight or degraded) of your DNA.[5]

Troubleshooting Workflow

The following diagram outlines the logical steps to take when a DNA pellet is not visible.

G start No visible pellet after isopropanol precipitation check_protocol Did you mark the tube before centrifugation? start->check_protocol proceed Assume pellet is present. Proceed with caution. check_protocol->proceed Yes mark_tube Mark tube and restart centrifugation if possible check_protocol->mark_tube No decant Carefully decant or pipette supernatant proceed->decant wash Wash with 70% Ethanol decant->wash resuspend Air dry briefly. Resuspend in buffer. wash->resuspend quantify Quantify DNA resuspend->quantify nanodrop Spectrophotometry (e.g., NanoDrop) quantify->nanodrop Method 1 gel Agarose Gel Electrophoresis quantify->gel Method 2 success Success: DNA is present nanodrop->success DNA detected fail Failure: No DNA detected nanodrop->fail No DNA gel->success DNA band visible gel->fail No band troubleshoot_further Troubleshoot initial extraction or re-precipitate from saved supernatant fail->troubleshoot_further mark_tube->proceed

Caption: Troubleshooting workflow for an invisible DNA pellet.

Data Presentation: Isopropanol vs. Ethanol Precipitation

FeatureIsopropanol PrecipitationEthanol Precipitation
Volume Required 0.6 - 0.7 volumes of sample2 - 3 volumes of sample
Incubation Temperature Room Temperature (chilling is optional)-20°C or colder is recommended
Salt Co-precipitation Lower at room temperatureHigher, especially at low temperatures
Pellet Appearance Clear, glassy, harder to seeWhite, fluffy, more visible
Pellet Adherence More loosely attached to the tube[8]Tightly attached to the tube
Primary Use Case Precipitating from large volumesGeneral purpose, good for low DNA amounts

Experimental Protocol: Standard Isopropanol Precipitation

This protocol details the steps for precipitating DNA from an aqueous solution.

Materials:

  • DNA sample in aqueous buffer

  • Isopropanol (100%, room temperature)

  • Ethanol (70%, room temperature or cold)

  • 3 M Sodium Acetate, pH 5.2 (optional, if salt concentration is low)

  • TE Buffer or Nuclease-free water for resuspension

  • Microcentrifuge

  • Pipettes and sterile tips

Methodology:

  • (Optional) Adjust Salt Concentration: If your DNA solution lacks salt, add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and mix gently. This neutralizes the negative charge on the DNA backbone, aiding precipitation.[1]

  • Add Isopropanol: Add 0.7 volumes of room temperature 100% isopropanol to your sample.

  • Mix Gently: Invert the tube several times until the solution is homogenous. A white, stringy DNA precipitate may become visible.

  • Incubate: Incubate the mixture at room temperature for 10-15 minutes. For very dilute samples, incubation can be extended.

  • Centrifuge: Mark the tube to orient it in the centrifuge. Centrifuge at 10,000–15,000 x g for 15–30 minutes at 4°C.[1]

  • Remove Supernatant: Carefully aspirate or decant the supernatant without disturbing the pellet, which will be on the side of the tube you marked.

  • Wash Pellet: Add 500 µL to 1 mL of 70% ethanol. This removes co-precipitated salts.[1]

  • Centrifuge Again: Centrifuge at 10,000–15,000 x g for 5-10 minutes at 4°C, keeping the tube in the same orientation.

  • Dry Pellet: Carefully remove the ethanol wash. Briefly air-dry the pellet for 5-15 minutes. Crucially, do not over-dry , as this will make the DNA extremely difficult to redissolve.[1][7]

  • Resuspend DNA: Add an appropriate volume of TE buffer or nuclease-free water directly onto the pellet. Incubate at room temperature or 55°C for 10-15 minutes to aid dissolution, especially for high molecular weight DNA.[1][5] Pipette gently up and down to ensure the DNA is fully solubilized.[13]

References

Optimizing DNA Precipitation with Isopropanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for DNA precipitation using isopropyl alcohol. It addresses common issues and offers detailed protocols to ensure high-quality DNA recovery.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for DNA precipitation with isopropanol (B130326)?

A: Isopropanol precipitation is often carried out with short incubation times at room temperature to reduce the risk of co-precipitating salts.[1] Some protocols even recommend immediate centrifugation after mixing the DNA solution with isopropanol.[2][3] However, for low concentrations of DNA, longer incubation periods may be necessary to improve the yield.[1]

Q2: Should I incubate my DNA with isopropanol at room temperature or on ice?

A: It is generally recommended to perform isopropanol precipitation at room temperature.[3][4] Lower temperatures can increase the precipitation of salts along with the DNA, which can interfere with downstream applications.[1][5] If you need to increase your DNA yield, consider a longer incubation at room temperature rather than chilling the sample.[1][6] However, if your sample has a low salt concentration, incubation on ice or in the fridge is an option.[7]

Q3: How does incubation time affect DNA yield and purity?

A: Longer incubation times can lead to a higher DNA yield, especially when the initial DNA concentration is low.[8] However, extended incubation, particularly at cold temperatures, increases the likelihood of co-precipitating salts, which can negatively impact the purity of the DNA sample.[1][5]

Q4: Can I leave the isopropanol precipitation to incubate overnight?

A: Yes, overnight incubation is a viable option and can enhance the recovery of DNA, particularly for samples with low DNA concentrations.[7][8] If you choose to incubate overnight, it is generally better to do so at 4°C or on ice to maximize yield, but be mindful of the potential for increased salt precipitation.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no DNA pellet Insufficient incubation time for low concentration DNA.Increase the incubation time. For very low concentrations, consider incubating for an hour or even overnight.[7][8]
Centrifuge for a longer duration or at a higher speed.[3]
Poor DNA purity (low 260/230 ratio) Co-precipitation of salts due to cold incubation.Perform the isopropanol precipitation at room temperature.[3][4]
Ensure you wash the DNA pellet thoroughly with 70% ethanol (B145695) to remove any residual salts.[1] A second wash may be necessary.
DNA pellet is difficult to dissolve Residual isopropanol in the pellet.After decanting the supernatant, ensure the pellet is adequately air-dried to remove all traces of isopropanol. Be careful not to over-dry the pellet.[9]
The pH of the resuspension buffer is too low.Use a buffer with a pH of 8.0 or higher, as DNA is less soluble in acidic conditions.[3]
Glassy or transparent pellet Characteristic of isopropanol-precipitated DNA.This is normal. The pellet should become more visible and white after washing with 70% ethanol.[1]

Experimental Protocols

Standard Room Temperature DNA Precipitation

This protocol is suitable for most DNA samples and minimizes salt co-precipitation.

  • To your aqueous DNA sample, add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2).

  • Add 0.6-0.7 volumes of room temperature isopropanol.[3][4]

  • Mix the solution gently by inverting the tube several times until the DNA precipitates.

  • Incubate at room temperature for 10-15 minutes.

  • Centrifuge at 10,000–15,000 x g for 15–30 minutes at 4°C or room temperature.[3]

  • Carefully decant the supernatant.

  • Wash the pellet with 1 mL of 70% ethanol.

  • Centrifuge at 10,000–15,000 x g for 5 minutes.

  • Carefully decant the ethanol and air-dry the pellet for 5-10 minutes.

  • Resuspend the DNA in a suitable buffer.

High-Yield DNA Precipitation for Low Concentration Samples

This protocol is designed to maximize the recovery of DNA from dilute solutions.

  • To your aqueous DNA sample, add 0.1 volumes of 3 M sodium acetate (pH 5.2).

  • Add 0.6-0.7 volumes of isopropanol.

  • Mix gently and incubate on ice or at 4°C for at least 1 hour. For very low concentrations, an overnight incubation can be beneficial.[7]

  • Centrifuge at 10,000–15,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet twice with 1 mL of cold 70% ethanol to remove co-precipitated salts.

  • Centrifuge at 10,000–15,000 x g for 5 minutes after each wash.

  • Carefully decant the ethanol and air-dry the pellet.

  • Resuspend the DNA in a suitable buffer.

Data Presentation

Table 1: Effect of Incubation Time and Temperature on DNA Yield and Purity

Incubation Condition Expected DNA Yield Risk of Salt Co-Precipitation Recommended For
10-15 min at Room TempModerateLowStandard DNA precipitation, high concentration samples.
1-2 hours at Room TempHighLow to ModerateIncreased yield for moderately concentrated samples.
30 min on IceHighModerateQuick precipitation of low to moderate concentration DNA.[7]
Overnight at 4°CVery HighHighVery low concentration DNA samples where yield is prioritized over purity.[7]

Visualizations

DNA_Precipitation_Workflow cluster_prep Sample Preparation cluster_precip Precipitation cluster_pellet Pelleting & Washing cluster_final Final Steps DNA_Sample Aqueous DNA Sample Add_Salt Add Salt (e.g., NaOAc) DNA_Sample->Add_Salt Add_Isopropanol Add Isopropanol (0.7 volumes) Add_Salt->Add_Isopropanol Incubate Incubate Add_Isopropanol->Incubate Centrifuge1 Centrifuge Incubate->Centrifuge1 Wash Wash with 70% Ethanol Centrifuge1->Wash Centrifuge2 Centrifuge Wash->Centrifuge2 Dry_Pellet Air Dry Pellet Centrifuge2->Dry_Pellet Resuspend Resuspend DNA Dry_Pellet->Resuspend

Caption: Workflow for DNA precipitation using isopropanol.

Incubation_Decision_Tree Start Start: DNA Sample Concentration High DNA Concentration? Start->Concentration Purity Purity Critical? Concentration->Purity No RT_Short Incubate Room Temp (10-15 min) Concentration->RT_Short Yes RT_Long Incubate Room Temp (1-2 hours) Purity->RT_Long Yes Cold_Short Incubate on Ice (30-60 min) Purity->Cold_Short No Cold_Long Incubate 4°C (Overnight) Cold_Short->Cold_Long Very Low Yield?

Caption: Decision tree for selecting the optimal incubation conditions.

References

troubleshooting incomplete protein precipitation with isopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for incomplete protein precipitation using isopropanol (B130326), tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during isopropanol protein precipitation in a question-and-answer format.

Question: I don't see a protein pellet after centrifugation. What went wrong?

Answer: Several factors could lead to the absence of a visible pellet:

  • Low Protein Concentration: If the initial protein concentration is too low, the resulting pellet may be invisible. A low protein concentration may require a higher relative concentration of isopropanol for effective precipitation.

  • Insufficient Incubation: The incubation time after adding isopropanol might have been too short for proteins to aggregate effectively.

  • Inadequate Centrifugation: The centrifugation speed or duration may have been insufficient to pellet the precipitated proteins. Ensure you are spinning at a sufficient g-force (e.g., 10,000–15,000 x g) for an adequate time (e.g., 15–30 minutes).[1]

  • Loose Pellet: Isopropanol-precipitated pellets can be more loosely attached to the side of the tube compared to those from ethanol (B145695) precipitation.[1][2] You may have inadvertently discarded it with the supernatant. Marking the outside of the tube before centrifugation can help locate the pellet.[1]

Question: My protein pellet is very small. How can I increase my yield?

Answer: To improve protein recovery, consider the following optimizations:

  • Optimize Isopropanol Volume: While 0.6-0.7 volumes of isopropanol is a general guideline, the optimal amount can depend on the protein concentration.[1][3] For lysates with lower protein concentrations, an isopropanol volume of at least 0.6 (v/v) may be necessary to maximize recovery.[3]

  • Increase Incubation Time: Extending the incubation period after adding isopropanol can allow for more complete protein aggregation.

  • Temperature Optimization: While precipitation at room temperature is common to avoid salt co-precipitation, performing the incubation at a lower temperature, such as 4°C, can sometimes improve the precipitation efficiency for certain proteins.[4]

Question: The pellet is difficult to see and has a glassy appearance. Is this normal?

Answer: Yes, this is a known characteristic of isopropanol precipitation. Pellets formed using isopropanol can appear glassy and may be more challenging to visualize than the fluffy white pellets often seen with ethanol precipitation.[1][5] To make the pellet more visible, perform a wash step with 70% ethanol after the initial precipitation; this often causes the pellet to become whiter and more opaque.[5]

Question: My protein pellet won't dissolve after precipitation. What can I do?

Answer: Difficulty in resolubilizing a protein pellet is often due to protein denaturation, which can be exacerbated by organic solvents like isopropanol.[6]

  • Choice of Resuspension Buffer: Ensure you are using an appropriate buffer. Buffers containing detergents (like SDS) or chaotropic agents can aid in solubilizing denatured proteins.[6] Using a slightly alkaline buffer (pH 7.5-8.0) can also help, as proteins do not dissolve easily in acidic conditions.[1]

  • Gentle Resuspension: Avoid vigorous vortexing, which can cause further aggregation and shearing, especially of high-molecular-weight proteins.[1] Instead, gently pipette the solution up and down or allow the pellet to dissolve overnight at 4°C with gentle agitation.[1]

  • Incomplete Drying: Ensure all residual isopropanol has been removed by air-drying the pellet before adding the resuspension buffer.

Question: I suspect my final sample is contaminated with salts. How can I prevent this?

Answer: Salt co-precipitation is a common issue with isopropanol, as salts are less soluble in it than in ethanol.[7]

  • Precipitate at Room Temperature: Performing the isopropanol precipitation at room temperature can minimize the co-precipitation of salts.[1][7]

  • Wash the Pellet: The most effective way to remove contaminating salts is to wash the pellet with 70% ethanol after the initial centrifugation and removal of the supernatant.[7] The salts will dissolve in the 70% ethanol wash, leaving a cleaner protein pellet.

Quantitative Data Summary

The following table summarizes key experimental parameters for isopropanol protein precipitation. Note that optimal conditions can vary depending on the specific protein and sample matrix.

ParameterRecommended RangeNotes
Isopropanol Volume 0.6–1.0 volumes of sampleLess volume is required compared to ethanol.[1][7] For dilute samples, a higher relative volume may be needed.[3]
Incubation Temperature Room Temperature or 4°CRoom temperature is often preferred to minimize salt co-precipitation.[1][7]
Incubation Time 15 minutes to overnightLonger incubation can increase yield, especially for low-concentration samples.
Centrifugation Speed 10,000–15,000 x gMust be sufficient to pellet aggregated proteins.
Centrifugation Time 15–30 minutesLonger times ensure complete pelleting.[1]
Centrifugation Temp. 4°CRecommended to prevent sample overheating during the spin.[1]
Wash Solution 70% EthanolCrucial for removing co-precipitated salts.[7]

Experimental Protocol: Standard Isopropanol Protein Precipitation

This protocol outlines a standard procedure for precipitating proteins from a soluble extract.

Materials:

  • Protein sample in an appropriate buffer

  • Isopropanol (100%, room temperature)

  • Ethanol (70%, cold)

  • Microcentrifuge tubes

  • Microcentrifuge capable of ≥10,000 x g at 4°C

  • Pipettes and tips

  • Resuspension buffer of choice

Methodology:

  • Place your protein solution in a microcentrifuge tube.

  • Add 0.7 volumes of room-temperature 100% isopropanol to the protein solution.

  • Mix thoroughly by inverting the tube several times until the solution appears homogeneous.

  • Incubate the mixture for 20 minutes at room temperature to allow proteins to precipitate.

  • Mark the side of the tube where the pellet is expected to form. Centrifuge the sample at 12,000 x g for 20 minutes at 4°C.[1]

  • Carefully decant or pipette off the supernatant without disturbing the pellet. The pellet may be glassy and loosely attached.[1][5]

  • Add 500 µL of cold 70% ethanol to wash the pellet and remove residual salts.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully decant the ethanol wash.

  • Air-dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry, as this can make resuspension more difficult.

  • Resuspend the protein pellet in the desired volume of a suitable buffer.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during isopropanol protein precipitation.

G cluster_start cluster_problem cluster_cause cluster_solution start Start: Incomplete Precipitation no_pellet Problem: No visible pellet start->no_pellet low_yield Problem: Low protein yield start->low_yield resuspend_issue Problem: Pellet won't dissolve start->resuspend_issue cause1 Possible Cause: Low protein concentration Insufficient centrifugation no_pellet->cause1 cause2 Possible Cause: Suboptimal isopropanol vol. Short incubation time low_yield->cause2 cause3 Possible Cause: Protein denaturation Inappropriate buffer resuspend_issue->cause3 solution1 Solution: Increase centrifugation (time/speed) Use carrier molecule cause1->solution1 solution2 Solution: Optimize isopropanol ratio Increase incubation time/lower temp cause2->solution2 solution3 Solution: Use buffer with detergents/chaotropes Gentle resuspension (pipetting/overnight) cause3->solution3

Caption: Troubleshooting workflow for incomplete protein precipitation.

References

Technical Support Center: Isopropyl Alcohol for Large-Scale Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using isopropyl alcohol (isopropanol) for large-scale protein purification.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of protein precipitation using this compound?

This compound is a widely used organic solvent for protein purification and concentration. Its primary mechanism involves the principle of "salting out" by reducing the solubility of proteins in a solution. Isopropanol (B130326) disrupts the hydration shell that forms around protein molecules in an aqueous environment. By competing with protein molecules for water, isopropanol increases protein-protein interactions, leading to aggregation and precipitation out of the solution.

Q2: What are the key factors influencing the efficiency of isopropanol precipitation?

Several factors can significantly impact the success of protein precipitation with isopropanol:

  • Temperature: Lower temperatures, such as 4°C, are generally recommended to maintain protein stability and enhance precipitation yield.

  • pH: The pH of the solution affects the surface charge of the protein. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, making precipitation more efficient.

  • Isopropanol Concentration: The optimal concentration of isopropanol varies depending on the specific protein. Generally, a final concentration of 30-50% is a good starting point.

  • Protein Concentration: Higher initial protein concentrations can promote aggregation and improve precipitation efficiency.

  • Incubation Time: A sufficient incubation period allows for the formation of larger protein aggregates, which are easier to pellet during centrifugation.

  • Ionic Strength: The presence of salts can influence protein solubility and precipitation.

Q3: What are the primary safety concerns when handling large volumes of this compound?

This compound is a flammable and volatile liquid, posing several safety risks, especially at a large scale.[1] Key concerns include:

  • Flammability: Isopropanol has a low flash point and its vapors can form explosive mixtures with air. It is crucial to work in a well-ventilated area away from open flames, sparks, or other ignition sources.

  • Health Hazards: Inhalation of isopropanol vapors can cause respiratory irritation, dizziness, and drowsiness.[1] Direct contact can lead to skin and eye irritation.[1]

  • Storage: Large quantities should be stored in designated flammable liquid storage cabinets.

Q4: What are the main challenges in scaling up isopropanol precipitation for industrial applications?

Scaling up protein purification processes presents several challenges:[2]

  • Process Control: Maintaining uniform mixing, temperature, and pH in large vessels can be difficult, potentially leading to inconsistent precipitation.

  • Downstream Processing: Handling large volumes of flammable solvent and processing large protein pellets can be logistically challenging and may require specialized equipment.[3][4]

  • Regulatory Compliance: Large-scale manufacturing must adhere to Good Manufacturing Practices (GMP), which includes stringent safety and quality control measures for handling flammable solvents.

Troubleshooting Guides

Issue 1: Low Protein Yield

Symptom: The final amount of purified protein is significantly lower than expected.

Potential Cause Troubleshooting Step
Suboptimal Isopropanol Concentration Perform a small-scale optimization experiment with varying isopropanol concentrations (e.g., 30%, 40%, 50%, 60%) to determine the optimal concentration for your target protein.
Incorrect Temperature Ensure the precipitation is carried out at a consistently low temperature (e.g., 4°C) to maximize yield and maintain protein stability.
Incomplete Precipitation Increase the incubation time to allow for more complete protein aggregation. Gentle agitation during incubation can also be beneficial.
Loss of Pellet During Supernatant Removal The protein pellet after isopropanol precipitation can be loose and glassy, making it difficult to see.[5] Mark the location of the expected pellet on the outside of the tube before centrifugation. Carefully decant or aspirate the supernatant to avoid disturbing the pellet.
Protein Degradation Work quickly and maintain cold temperatures throughout the process to minimize protease activity. Consider adding protease inhibitors to your initial sample.

Troubleshooting Workflow for Low Protein Yield

LowProteinYield start Low Protein Yield check_ipa Check Isopropanol Concentration start->check_ipa optimize_ipa Optimize Isopropanol Concentration (30-60%) check_ipa->optimize_ipa Suboptimal check_temp Check Precipitation Temperature check_ipa->check_temp Optimal end_good Yield Improved optimize_ipa->end_good set_temp Ensure Consistent Low Temperature (4°C) check_temp->set_temp Incorrect check_incubation Check Incubation Time check_temp->check_incubation Correct set_temp->end_good increase_incubation Increase Incubation Time and/or Gentle Agitation check_incubation->increase_incubation Too Short check_pellet Inspect for Pellet Loss check_incubation->check_pellet Sufficient increase_incubation->end_good careful_supernatant_removal Careful Supernatant Removal check_pellet->careful_supernatant_removal Pellet Lost check_degradation Suspect Protein Degradation check_pellet->check_degradation Pellet Intact careful_supernatant_removal->end_good add_protease_inhibitors Add Protease Inhibitors and Work Quickly check_degradation->add_protease_inhibitors Degradation Likely end_bad Yield Still Low (Consider Alternative Methods) check_degradation->end_bad No Degradation add_protease_inhibitors->end_good ResolubilizePellet start Insoluble Protein Pellet check_drying Was the pellet over-dried? start->check_drying minimal_drying Use minimal air-drying in the future check_drying->minimal_drying Yes check_buffer Is the resuspension buffer optimal? check_drying->check_buffer No minimal_drying->check_buffer optimize_buffer Adjust buffer pH and ionic strength check_buffer->optimize_buffer No check_technique Is the solubilization technique effective? check_buffer->check_technique Yes optimize_buffer->check_technique improve_technique Use gentle pipetting, swelling, vortexing, or sonication check_technique->improve_technique No consider_denaturation Is protein denaturation a possibility? check_technique->consider_denaturation Yes improve_technique->consider_denaturation denaturing_agents Use chaotropic agents (e.g., urea, guanidine-HCl) if activity is not critical consider_denaturation->denaturing_agents Yes, activity not needed alternative_precipitation Consider milder precipitation methods for future experiments consider_denaturation->alternative_precipitation Yes, activity is critical end_soluble Pellet Solubilized denaturing_agents->end_soluble alternative_precipitation->end_soluble

References

avoiding contamination when using isopropyl alcohol as a disinfectant

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropyl Alcohol (IPA) as a Disinfectant

This guide provides troubleshooting advice, frequently asked questions, and best practices for using this compound (IPA) to prevent contamination in research, scientific, and drug development environments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for disinfection?

For most disinfection purposes, an aqueous solution of 60% to 90% IPA is optimal.[1][2] A 70% IPA solution is commonly recommended as the most effective concentration.[2][3] Concentrations below 50% lose their disinfectant properties sharply.[1]

Q2: Why is 70% IPA often more effective for disinfection than 99% IPA?

The effectiveness of IPA as a disinfectant relies on the presence of water. Water acts as a catalyst to denature the proteins within the cell membranes of microorganisms.[1]

  • Enhanced Penetration: A 70% IPA solution contains enough water to slow down evaporation, increasing the surface contact time and allowing the alcohol to penetrate the microbial cell wall more effectively before the proteins coagulate.[1][4]

  • The "Water Paradox": Higher concentrations (above 91%) cause proteins on the exterior of the cell wall to coagulate almost instantly.[1] This creates a protective layer that prevents the alcohol from penetrating deeper into the cell, potentially allowing the microorganism to survive in a dormant state.[1][5]

Q3: What are the different grades of IPA and which one should I use?

The grade of IPA determines its purity and is critical for avoiding chemical contamination.[6] Using the wrong grade can lead to unwanted residues or failure to meet regulatory standards.[6]

  • Technical Grade: Suitable for general cleaning and degreasing where high purity is not required.[7][8] It is not approved for medical, food, or drug use due to higher levels of impurities.[7]

  • USP Grade (Pharmaceutical Grade): Meets the stringent purity standards of the U.S. Pharmacopeia.[9] This grade is required for applications involving contact with medical devices, pharmaceutical manufacturing, and in sterile compounding environments.[6][9]

  • ACS Grade: A high-purity grade that meets or exceeds standards set by the American Chemical Society. It is suitable for laboratory and analytical applications requiring stringent quality.[7]

Q4: Does IPA expire and how should it be stored properly?

Yes, IPA can expire.[10] Over time, evaporation (especially in improperly sealed containers) can lower the concentration, reducing its efficacy.[10]

  • Storage: Store IPA in a cool, dry, well-ventilated area in a tightly sealed container.[11] Keep it away from heat, sparks, open flames, and other ignition sources, as it is highly flammable.[11] Storing in a designated flammable safety cabinet is a best practice.[10]

Q5: Is IPA effective against all types of microorganisms?

IPA has broad-spectrum antimicrobial activity and is rapidly bactericidal, fungicidal, and virucidal.[1][12] However, it has limitations:

  • Effective Against: Most vegetative bacteria (e.g., E. coli, S. aureus), fungi, and enveloped viruses (e.g., influenza, coronaviruses, HIV).[4][12][13]

  • Not Effective Against: Bacterial spores (e.g., from Clostridium difficile or Bacillus species).[1][4] For spore contamination, a dedicated sporicidal agent is required.[4] Its effectiveness against non-enveloped viruses can be limited.[2]

Q6: What is the correct procedure for disinfecting a surface with IPA?

Proper procedure is critical to ensure efficacy and prevent cross-contamination.

  • Pre-Cleaning: Always clean the surface with a detergent and water first to remove dirt, grime, and organic matter.[4][14] Organic material can inactivate IPA and shield microorganisms.[4]

  • Application: Apply sterile 70% IPA liberally to the surface, ensuring it is thoroughly wet.

  • Contact Time: Allow the surface to remain wet for a sufficient "contact time," typically at least 30 seconds to one minute, to ensure microbial kill.[4][5]

  • Drying: Allow the surface to air dry. Do not wipe it dry, as this can shorten the contact time.

Troubleshooting Guide

Q: I am experiencing microbial contamination despite regular disinfection with IPA. What are the possible causes?

A: This is a common issue that can often be traced to procedural errors. Consider the following:

  • Inadequate Pre-Cleaning: Surfaces must be cleaned of all organic material before disinfection.[4] Residual soil can protect microbes from the disinfectant.

  • Insufficient Contact Time: The surface must remain visibly wet with IPA for the required duration (e.g., 30-60 seconds).[4] If it evaporates too quickly, the disinfection will be incomplete.

  • Incorrect Concentration: Using IPA outside the optimal 60-90% range can reduce its effectiveness.[1] Concentrations below 50% are significantly less effective.[2]

  • Spore-Forming Bacteria: Your contamination may be from bacterial spores, which are resistant to IPA.[4] In this case, a sporicidal agent is necessary.

  • Expired or Improperly Stored IPA: If the container has been left open, evaporation may have lowered the alcohol concentration below effective levels.[10]

Q: I've noticed a residue on my surfaces after cleaning with IPA. What's causing this?

A: A residue-free finish is a key benefit of IPA, so a noticeable residue often points to an issue with the IPA grade or the cleaning process.

  • Incorrect Grade: You may be using a technical or industrial grade IPA that contains impurities or denaturants not suitable for your application.[15] For sensitive applications, use USP or ACS grade IPA.[7][15]

  • Contaminated Wipes or Water: If you are diluting your own IPA, ensure the water used is purified. Contaminants in the water or on non-sterile wipes can be left behind after the alcohol evaporates.

  • Surface Reaction: While rare, the IPA could be reacting with the surface material itself or a previously used chemical cleaner. Ensure compatibility before use.

Q: My sterile compounding environment shows contamination. How should I use IPA in this setting?

A: Sterile compounding requires strict adherence to aseptic technique as outlined in standards like USP <797>.[16]

  • Use Sterile IPA: Within an ISO Class 5 Primary Engineering Control (PEC) and on any critical sites, only sterile 70% IPA should be used.[16][17]

  • Glove Disinfection: Routinely apply sterile 70% IPA to sterile gloves throughout the compounding process, especially after touching non-sterile surfaces like vials or countertops.[18]

  • Environmental Control: Maintaining a clean environment involves more than just IPA. It requires proper garbing, air quality control (ISO Class 5, 7, 8), and routine environmental monitoring.[19][20]

Data Presentation

Table 1: Comparison of this compound Grades

GradePurity LevelKey Characteristics & RegulationsPrimary Applications
Technical Grade Typically >99%Contains impurities; not for medical or food use.[7] Cost-effective.[8]Industrial cleaning, degreasing, solvent in paints and inks.[7][10]
USP Grade Meets U.S. Pharmacopeia standards.High purity, low contaminants. Required for drug manufacturing.[6][9]Disinfection in healthcare, pharmaceutical manufacturing, medical device cleaning, hand sanitizers.[6][9]
ACS Grade Meets American Chemical Society standards.Higher purity than USP grade.[7] Stringent quality specifications.Laboratory reagent, analytical applications, research.[7]

Table 2: Recommended IPA Concentrations & Contact Times for Applications

ApplicationRecommended ConcentrationMinimum Contact TimeRationale & Key Considerations
General Surface Disinfection 70% IPA30-60 seconds[4]Optimal balance for microbial kill.[1] Water content slows evaporation and aids protein denaturation.[5]
Healthcare & Cleanrooms Sterile 70% IPA30-60 seconds[5]Sterility is crucial to prevent introducing contamination.[17] Used on gloves and critical surfaces.[18]
Electronics & Water-Sensitive Components 99% IPANot primary for disinfectionLow water content ensures rapid evaporation and prevents moisture damage.[1][4]
Inactivating Enveloped Viruses (e.g., Coronavirus) 70% IPA30 seconds[5]Effective against enveloped viruses.[4]

Visualizations: Workflows and Diagrams

G cluster_legend Legend cluster_workflow IPA Selection Workflow Start Start/End Process Process Step Decision Decision Point Output Recommendation start Define Application decision1 Disinfection or Cleaning? start->decision1 decision2 Healthcare or Pharma Setting? decision1->decision2 Disinfection decision3 Water-Sensitive Surface? decision1->decision3 Cleaning rec1 Use 70% IPA decision2->rec1 No rec2 Use Sterile 70% USP Grade IPA decision2->rec2 Yes decision3->rec1 No rec3 Use 99% IPA (Technical or ACS Grade) decision3->rec3 Yes

Caption: Workflow for Selecting the Correct IPA Disinfectant.

G cluster_workflow Troubleshooting Contamination Events start Contamination Detected check1 Review Disinfection Procedure start->check1 check2 Verify IPA Solution start->check2 check3 Identify Microorganism start->check3 cause1 Pre-cleaning inadequate? check1->cause1 cause2 Contact time too short? check1->cause2 cause3 Concentration correct (70%)? check2->cause3 cause4 Expired or improperly stored? check2->cause4 cause5 Spore-forming bacteria? check3->cause5 action1 Implement mandatory pre-cleaning step cause1->action1 action2 Re-train staff on ensuring wet contact time cause2->action2 action3 Prepare fresh, correct dilution of IPA cause3->action3 action4 Discard old stock, ensure proper storage cause4->action4 action5 Use an EPA-registered sporicidal agent cause5->action5

Caption: Troubleshooting Workflow for Contamination Events.

Experimental Protocols

Protocol: Disinfectant Efficacy Validation (Surface Challenge Test)

This protocol outlines a method to validate the efficacy of a disinfectant like 70% IPA on representative surfaces found in a laboratory or cleanroom.[21]

1. Objective: To determine the antimicrobial efficacy (log reduction) of 70% this compound against challenge microorganisms on specific surfaces (e.g., stainless steel, PVC flooring).[22]

2. Materials:

  • Test Disinfectant: 70% v/v IPA solution.

  • Challenge Microorganisms (select relevant strains, e.g.):

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Bacillus subtilis (spores, ATCC 6633)

    • Aspergillus brasiliensis (ATCC 16404)

  • Surface Coupons: Sterile samples of relevant surfaces (e.g., 5x5 cm stainless steel).

  • Culture Media: Tryptic Soy Agar (TSA), Sabouraud Dextrose Agar (SDA).

  • Neutralizer Broth: A validated solution to inactivate the IPA (e.g., Dey-Engley Broth).

  • Sterile swabs, pipettes, petri dishes, incubator.

3. Methodology:

Part A: Neutralizer Efficacy Validation

  • Purpose: To ensure the chosen neutralizer effectively stops the antimicrobial action of the IPA without being toxic to the microorganisms.[22]

  • Procedure:

    • Dispense 1 mL of 70% IPA into a test tube and add 9 mL of the neutralizer broth. Mix and let stand for a specified time (e.g., 10 minutes).

    • Inoculate the tube with a low concentration (~100 CFU) of a test organism.

    • Plate the entire volume and incubate (30-35°C for bacteria, 20-25°C for fungi).[22]

    • Run a parallel positive control (organism in buffer without IPA/neutralizer).

  • Acceptance Criteria: The recovery of microorganisms in the test sample should be between 70% and 130% of the positive control.[22]

Part B: Surface Challenge Test

  • Inoculum Preparation: Prepare a standardized suspension of each challenge organism (e.g., 1-5 x 10^6 CFU/mL).

  • Coupon Inoculation: Aseptically place a sterile surface coupon in a petri dish. Pipette a small, known volume (e.g., 0.1 mL) of the inoculum onto the center of the coupon and spread evenly. Allow the inoculum to air dry completely in a laminar air flow hood.[23]

  • Positive Control (Baseline): For each organism/surface combination, process 2-3 coupons immediately after drying. Recover the organisms by swabbing the surface and plating, or by placing the coupon in neutralizer broth and then plating. This determines the initial number of viable organisms (N₀).

  • Disinfectant Application:

    • Apply 70% IPA to the remaining inoculated and dried coupons, ensuring complete coverage.

    • Allow the specified contact time (e.g., 1 minute, 5 minutes).[23] The surface must remain wet for this duration.

  • Recovery: After the contact time, immediately neutralize the disinfectant by swabbing the surface with a pre-moistened neutralizer swab or by immersing the coupon in neutralizer broth. Plate the resulting solution.

  • Incubation: Incubate plates at the appropriate temperature and duration.

  • Colony Counting: Count the number of Colony Forming Units (CFU) on each plate. This is the number of surviving organisms (N).

4. Data Analysis & Acceptance Criteria:

  • Calculate Log Reduction:

    • Log Reduction = Log₁₀(N₀) - Log₁₀(N)

    • Where N₀ is the average CFU from the positive control coupons and N is the average CFU from the disinfectant-treated coupons.[22]

  • Acceptance Criteria:

    • A ≥3-log reduction for vegetative bacteria is typically required.[22]

    • A ≥2-log reduction for spore-forming bacteria may be specified (though IPA is not expected to be sporicidal).[22]

    • The positive control should show a recovery of 50-200% of the initial inoculum count.[22]

G cluster_workflow Disinfectant Efficacy Validation Workflow start Prepare Standardized Microbial Inoculum step1 Inoculate Sterile Surface Coupons start->step1 step2 Allow Inoculum to Dry in LAF Hood step1->step2 split step2->split control_path Positive Control: Recover Organisms (Calculate N₀) split->control_path Control Group test_path Apply 70% IPA Disinfectant split->test_path Test Group end Calculate Log Reduction (Log N₀ - Log N) control_path->end step3 Observe Contact Time (e.g., 1 min, 5 min) test_path->step3 step4 Neutralize Disinfectant (Swab or Immerse) step3->step4 step5 Plate Neutralizer Solution step4->step5 step6 Incubate Plates step5->step6 step7 Count Surviving Colonies (Calculate N) step6->step7 step7->end

References

Technical Support Center: Troubleshooting Phase Separation in Organic Reactions with Isopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering phase separation issues, such as emulsion formation, during organic reactions and workups. The following troubleshooting guides and frequently asked questions (FAQs) focus on the practical application of isopropanol (B130326) and other common laboratory techniques to resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: What is phase separation and why does it occur in my organic reaction?

A1: Phase separation is the formation of distinct layers from a once homogeneous mixture. In organic synthesis, this most commonly occurs during an aqueous workup when two immiscible liquids, like an organic solvent and water, are mixed. While desirable for extraction, uncontrolled phase separation can lead to the formation of a stable emulsion, which is a dispersion of one liquid in the other that does not easily separate. Emulsions are often stabilized by surfactant-like molecules or fine solid particles present in the reaction mixture.

Q2: How can isopropanol help with phase separation issues?

A2: Isopropanol can be used in two primary ways to address phase separation problems:

  • As a Co-solvent to Prevent Emulsions: Isopropanol is miscible with both water and many organic solvents.[1][2] Adding it to a biphasic system can increase the mutual solubility of the aqueous and organic phases, thereby preventing the formation of a stable emulsion from the outset.

  • To Break an Existing Emulsion: Adding a small amount of a miscible solvent like isopropanol can disrupt the intermolecular forces that stabilize an emulsion, promoting coalescence of the dispersed droplets and leading to phase separation.[3]

Q3: When should I avoid using isopropanol to troubleshoot phase separation?

A3: Avoid using isopropanol in reactions with reagents that are sensitive to protic solvents, such as Grignard reagents. Alcohols will quench these reagents. Also, be mindful that adding isopropanol will increase the solubility of some organic compounds in the aqueous layer, which could lead to a decrease in product yield if the desired compound has some water solubility.

Q4: I've added isopropanol, but the emulsion persists. What are my next steps?

A4: If adding isopropanol is not effective, you can try other standard techniques for breaking emulsions. These include "salting out" by adding brine, adjusting the pH of the aqueous layer, filtration through Celite®, or centrifugation.[3][4] It may be necessary to combine multiple techniques for particularly stubborn emulsions.[5]

Troubleshooting Guides

Guide 1: Preventing Emulsion Formation with Isopropanol as a Co-solvent

Issue: You are running a reaction or extraction that is known to form a persistent emulsion during the aqueous workup.

Solution: Utilize isopropanol as a co-solvent to increase the miscibility of the two phases.

Experimental Protocol:

  • Solvent System Preparation: When preparing the solvent system for your reaction or extraction, consider adding a proportion of isopropanol to the primary organic solvent. A common starting point is a 3:1 mixture of a chlorinated solvent (like chloroform (B151607) or dichloromethane) to isopropanol.[6]

  • Reaction/Extraction Procedure: Perform your reaction or extraction as you normally would with the modified solvent system.

  • Aqueous Workup: During the aqueous workup, you should observe a cleaner and more rapid phase separation.

  • Solvent Removal: After separation and drying of the organic layer, the isopropanol can be removed along with the primary organic solvent using a rotary evaporator.

Guide 2: Breaking a Persistent Emulsion with Isopropanol

Issue: A stable emulsion has formed during the aqueous workup of your reaction, and it does not separate upon standing.

Solution: Add a small amount of isopropanol to disrupt the emulsion.

Experimental Protocol:

  • Initial Assessment: Ensure the emulsion is stable and not slowly separating on its own. Allow the separatory funnel to stand undisturbed for 15-30 minutes.[4]

  • Addition of Isopropanol: To the separatory funnel containing the emulsion, add a small volume of isopropanol. Start with approximately 5-10% of the total volume of the organic phase.

  • Gentle Mixing: Gently swirl the separatory funnel. Avoid vigorous shaking, as this can sometimes worsen the emulsion.[3]

  • Observation: Allow the funnel to stand and observe if the phases begin to separate. If separation starts but is incomplete, you can add another small portion of isopropanol and repeat the gentle swirling.

  • Subsequent Workup: Once the layers have separated, proceed with your standard workup procedure.

Guide 3: Breaking a Stubborn Emulsion with Brine ("Salting Out")

Issue: An emulsion persists even after gentle mixing and allowing it to stand.

Solution: Increase the ionic strength of the aqueous phase by adding a saturated sodium chloride solution (brine).[3][4]

Experimental Protocol:

  • Prepare Brine: If you do not have a stock solution, prepare a saturated aqueous solution of sodium chloride.

  • Addition of Brine: Add the brine solution in small portions (e.g., 10-20% of the aqueous layer volume) to the separatory funnel containing the emulsion.[4]

  • Gentle Agitation: Gently swirl the funnel to mix the brine with the aqueous phase.

  • Allow to Settle: Let the funnel stand and observe the separation of the layers. The increased polarity of the aqueous phase will decrease the solubility of organic components, aiding in breaking the emulsion.[4]

  • Repeat if Necessary: If the emulsion is not fully broken, another portion of brine can be added.

Guide 4: Filtration through Celite® for Emulsions with Suspected Solids

Issue: You suspect that fine particulate matter is stabilizing the emulsion.

Solution: Filter the entire mixture through a pad of Celite® to remove the suspended solids.[4]

Experimental Protocol:

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel and wet it with your organic solvent. Prepare a slurry of Celite® in the same solvent and pour it onto the filter paper to form a pad of about 1-2 cm in thickness.[4]

  • Apply Gentle Vacuum: Apply a gentle vacuum to the filter flask to settle the Celite® pad and remove excess solvent.

  • Filter the Emulsion: Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.

  • Rinse the Pad: After the mixture has passed through, rinse the Celite® pad with a small amount of fresh organic solvent to ensure all of your product is collected.

  • Phase Separation: The filtrate in the collection flask should now consist of two distinct layers that can be separated in a separatory funnel.

Data Presentation

Table 1: Physical and Chemical Properties of Isopropanol

PropertyValue
Molecular Weight 60.10 g/mol
Boiling Point 82.6 °C (180.7 °F; 355.8 K)[1]
Melting Point -89 °C (-128 °F; 184 K)[1]
Density 0.786 g/cm³ (at 20 °C)[1]
Solubility in Water Miscible[1]
Flash Point 11.7 °C (53 °F)[7]
Polarity Index 3.9[8]

Table 2: Isopropanol as a Co-solvent for Enhancing Solubility

This table illustrates the effectiveness of isopropanol as a co-solvent in increasing the solubility of trichloroethylene (B50587) (TCE) in water compared to other alcohols.

% Alcohol Co-solvent in WaterTCE Solubility with Methanol (ppm)TCE Solubility with Ethanol (ppm)TCE Solubility with Isopropanol (ppm)
5% ~1,000~1,000~1,000
25% ~2,000~3,000~3,000
50% ~6,100~8,50010,000
100% 10,00010,00010,000

Data adapted from a study on the effect of alcohol co-solvents on the aqueous solubility of trichloroethylene.[9]

Mandatory Visualizations

Troubleshooting_Workflow start Persistent Emulsion Formed step1 Allow to Stand (15-30 min) start->step1 step2 Add Isopropanol (5-10% of organic phase volume) and swirl gently step1->step2 Emulsion persists end Phases Separated step1->end Phases separate step3 Add Saturated Brine ('Salting Out') and swirl gently step2->step3 Emulsion persists step2->end Phases separate step4 Filter through Celite® Pad step3->step4 Emulsion persists (suspect solids) step5 Centrifuge the Mixture step3->step5 Emulsion persists (no solids suspected) step3->end Phases separate step4->end Successful step5->end Successful

Caption: Troubleshooting workflow for breaking a persistent emulsion.

Isopropanol_Properties IPA Isopropanol Water Water (Polar, Protic) IPA->Water Miscible Organic Organic Solvents (e.g., CHCl3, EtOAc) IPA->Organic Miscible Salts Inorganic Salts (e.g., NaCl) IPA->Salts Salting Out Effect (Reduces aqueous miscibility) Water->Organic Immiscible

Caption: Isopropanol's miscibility relationships.

Prevention_vs_Breaking cluster_prevention Prevention cluster_breaking Breaking Prevent1 Use Isopropanol as a Co-solvent End Successful Separation Prevent1->End Prevent2 Gentle Swirling Instead of Shaking Prevent2->End Break1 Add Isopropanol Break1->End Break2 Add Brine Break2->End Break3 Filter through Celite® Break3->End Start Phase Separation Issue Start->Prevent1 Start->Prevent2 Start->Break1 Start->Break2 Start->Break3

Caption: Strategies for preventing vs. breaking emulsions.

References

optimizing conditions for recrystallization using isopropyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing recrystallization using isopropyl alcohol (IPA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the purification of solid organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent like this compound?

An ideal solvent for recrystallization should exhibit a significant difference in solubility for the target compound at high and low temperatures.[1][2][3][4] Specifically, the compound should be highly soluble in the hot solvent and have low solubility in the cold solvent.[3][4] This temperature-dependent solubility is crucial for achieving a good recovery of purified crystals upon cooling.[1][2] Additionally, the solvent should not react with the compound being purified.[1] It is also beneficial if the solvent is volatile, allowing for easy removal from the final crystals.[1]

Q2: When is this compound a good solvent choice for recrystallization?

This compound is a moderately polar solvent. Following the principle of "like dissolves like," it is often a suitable solvent for recrystallizing moderately polar organic compounds.[5][6] For instance, compounds containing hydroxyl (-OH) or other polar functional groups, but which also have a significant nonpolar hydrocarbon component, may recrystallize well from this compound.[5][6] It can also be used in a mixed solvent system, often with water, to fine-tune the solvent polarity and achieve optimal recrystallization conditions.[3][7]

Q3: My compound is not dissolving in hot this compound. What should I do?

If your compound does not dissolve in boiling this compound, it may be that IPA is not a suitable solvent on its own.[8] You could try a mixed solvent system. For example, if your compound is more soluble in a less polar solvent, you could dissolve it in a minimal amount of a "good" hot solvent (like ethanol (B145695) or acetone) and then add hot this compound as the "anti-solvent" until the solution becomes cloudy, then reheat to clarify and cool slowly.[9] Conversely, if a more polar solvent is needed, a small amount of water can be added to the hot IPA solution.

Q4: No crystals are forming upon cooling the this compound solution. What is the problem?

This is a common issue that can arise from several factors:

  • Too much solvent was used: If an excessive amount of this compound was added, the solution may not be saturated enough for crystals to form upon cooling.[5][10] To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at that temperature.[5] To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of the pure compound.[5][9][10][11]

  • Cooling too rapidly: If the solution is cooled too quickly, it can lead to the formation of an oil or prevent crystallization altogether.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10][12] This often happens when the boiling point of the solvent is higher than the melting point of the solute.[9] It can also occur if the solution is cooled too quickly or if there are significant impurities present.[9][10] To resolve this, you can try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot this compound to decrease the saturation.[9][10]

  • Allow the solution to cool more slowly.[9]

  • Consider using a different solvent or a mixed-solvent system with a lower boiling point.[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during recrystallization with this compound and provides step-by-step solutions.

Problem Possible Cause(s) Solution(s)
Low or No Crystal Yield 1. Too much solvent was used.[5][10] 2. The solution was not cooled sufficiently. 3. Premature crystallization occurred during hot filtration.[9] 4. The compound is too soluble in cold this compound.1. Evaporate some of the solvent by gently heating the solution and then cool again.[10] 2. Ensure the flask is cooled in an ice bath after it has reached room temperature.[9] 3. Use a pre-heated funnel for hot filtration and add a small excess of hot solvent before filtering.[9][12] 4. Consider a different solvent or a mixed-solvent system.
Formation of an Oil ("Oiling Out") 1. The boiling point of this compound is higher than the melting point of the compound.[9] 2. The solution cooled too rapidly.[9] 3. The concentration of the solute is too high.[9] 4. High level of impurities.[10]1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly; insulate the flask.[9] 3. Reheat to dissolve the oil, add more hot solvent, and cool slowly.[9][10] 4. Consider a preliminary purification step or the use of activated charcoal if colored impurities are present.[9][10]
Crystals Form Too Quickly 1. The solution is too concentrated. 2. The cooling rate is too fast.1. Reheat the solution and add a small amount of additional hot this compound.[10] 2. Allow the flask to cool slowly to room temperature on a benchtop before transferring to an ice bath. Insulating the flask can also help.[2]
Colored Impurities in Crystals 1. The impurity has similar solubility to the product. 2. Crystals formed too quickly, trapping impurities.[9]1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well.[9] 2. Ensure a slow cooling rate to allow for selective crystal formation.[9]
No Crystal Formation 1. The solution is not saturated (too much solvent). 2. The solution is supersaturated.[5]1. Gently boil off some of the solvent to increase the concentration and then cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[5][9][10]

Experimental Protocol: Recrystallization using this compound

This protocol outlines a general procedure for recrystallizing a solid organic compound using this compound.

Materials:

  • Crude solid compound

  • This compound (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Watch glass

  • Filter paper

  • Büchner funnel and filter flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection (Small-Scale Test):

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of this compound at room temperature. If the solid dissolves, IPA is not a suitable solvent.

    • If the solid does not dissolve, gently heat the test tube. If the solid dissolves in the hot IPA and then reappears upon cooling, it is a good candidate for recrystallization.

  • Dissolving the Solid:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot this compound to just cover the solid.

    • Heat the flask on a hot plate and bring the solvent to a gentle boil.

    • Continue adding small portions of hot this compound until the solid completely dissolves.[5]

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[11]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[9]

  • Collecting the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of ice-cold this compound to remove any remaining soluble impurities.[5][6]

  • Drying the Crystals:

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes.

    • For final drying, transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a temperature below the boiling point of this compound.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve solid in min. hot IPA start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out cool->oiling_out Oil forms collect Collect & dry crystals crystals_form->collect Yes no_crystals No crystals crystals_form->no_crystals No low_yield Low yield collect->low_yield Check yield troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat & add solvent - Cool slower oiling_out->troubleshoot_oiling troubleshoot_yield Troubleshoot: - Check mother liquor - Optimize cooling low_yield->troubleshoot_yield troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: Troubleshooting workflow for common recrystallization issues.

Recrystallization_Parameters solvent Solvent Choice (this compound) solubility Solubility Profile solvent->solubility determines concentration Concentration solubility->concentration influences purity Crystal Purity solubility->purity key for impurity separation cooling Cooling Rate concentration->cooling affects optimal yield Crystal Yield concentration->yield directly affects cooling->purity impacts cooling->yield impacts

Caption: Key parameter relationships in recrystallization optimization.

References

Validation & Comparative

Isopropyl Alcohol vs. Ethanol: A Comparative Guide to DNA Precipitation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the life sciences, the efficient precipitation of DNA is a critical step in numerous molecular biology workflows. The two most commonly used alcohols for this purpose, isopropyl alcohol (isopropanol) and ethanol (B145695), each present distinct advantages and disadvantages that can impact the yield, purity, and overall success of an experiment. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to aid in the selection of the most appropriate method for specific research needs.

Key Performance Metrics: A Quantitative Comparison

The choice between this compound and ethanol for DNA precipitation can significantly influence the outcome of nucleic acid purification. The following table summarizes quantitative data on the recovery efficiency of different nucleic acid types using varying volumes of each alcohol.

Nucleic Acid TypeAlcoholAlcohol:Sample Volume RatioAverage Recovery Rate (%)
miRNA Ethanol2:1~65%
3:1~74%
4:1~72%
Isopropanol (B130326)0.5:1~55%
0.75:1~60%
1:1~61%
Primers Ethanol2:1~80%
3:1~85%
4:1~83%
Isopropanol0.5:1~50%
0.75:1~58%
1:1~60%
PCR Products (150 bp) Ethanol2:1~90%
3:1~92%
4:1~93%
Isopropanol0.5:1~90%
0.75:1~91%
1:1~92%
Plasmids Ethanol2:1~94%
3:1~95%
4:1~95%
Isopropanol0.5:1~94%
0.75:1~95%
1:1~95%

Data is adapted from a systematic investigation into nucleic acid precipitation factors. The purity of the nucleic acids in these experiments, as measured by the A260/A280 ratio, was between 1.8 and 2.0.

In-Depth Comparison: this compound vs. Ethanol

FeatureThis compoundEthanol
Volume Required 0.6-0.7 volumes of the sample.[1]2-3 volumes of the sample.[1]
Precipitation Speed Faster, as DNA is less soluble in isopropanol.[2]Slower, requires a higher concentration for precipitation.[2]
Incubation Temperature Room temperature is preferred to minimize salt co-precipitation.[1][2]Chilling (-20°C or lower) is often recommended to enhance precipitation.[2]
Salt Co-precipitation Higher tendency to co-precipitate salts, which can inhibit downstream enzymatic reactions.[2]Lower risk of salt co-precipitation, especially at low temperatures.[2]
Pellet Appearance Often clear and glassy, making it harder to see.[2]Typically white and more visible.
Best For Large sample volumes, precipitating low concentrations of DNA, and when speed is a factor.[3]Small sample volumes, precipitating small DNA fragments, and when high purity is critical.[3]

Experimental Protocols

Below are detailed methodologies for DNA precipitation using both this compound and ethanol. These protocols are based on standard laboratory practices.

DNA Precipitation with this compound
  • Salt Addition: To your DNA solution, add a salt solution to neutralize the negative charge on the DNA backbone. Common choices include sodium acetate (B1210297) (0.3 M final concentration, pH 5.2) or ammonium (B1175870) acetate (2.0-2.5 M final concentration).[3]

  • Isopropanol Addition: Add 0.6-0.7 volumes of room temperature 100% this compound to the DNA and salt solution.[1][3]

  • Mixing: Mix the solution gently but thoroughly by inverting the tube several times.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes. For very low concentrations of DNA, the incubation time can be extended.

  • Centrifugation: Pellet the DNA by centrifuging the sample at 10,000-15,000 x g for 15-30 minutes at 4°C.[3]

  • Washing: Carefully decant the supernatant. Wash the DNA pellet by adding 1-10 mL of room temperature 70% ethanol. This step is crucial for removing co-precipitated salts.[3]

  • Second Centrifugation: Centrifuge at 10,000-15,000 x g for 5-15 minutes at 4°C.[3]

  • Drying: Carefully decant the ethanol and air-dry the pellet for 5-20 minutes. Avoid over-drying as it can make the DNA difficult to redissolve.

  • Resuspension: Resuspend the DNA pellet in a suitable buffer, such as TE buffer or nuclease-free water.

DNA Precipitation with Ethanol
  • Salt Addition: Add a salt solution to your DNA sample as described in the isopropanol protocol (e.g., 0.3 M final concentration of sodium acetate, pH 5.2).

  • Ethanol Addition: Add 2-2.5 volumes of ice-cold 95-100% ethanol.[2]

  • Mixing: Mix the solution thoroughly by inverting the tube.

  • Incubation: Incubate the mixture at -20°C for at least 1 hour. For low DNA concentrations or small fragments, incubation can be extended overnight.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10-30 minutes at 4°C to pellet the DNA.

  • Washing: Carefully discard the supernatant and wash the pellet with 1 mL of cold 70% ethanol.

  • Second Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying: Remove the supernatant and air-dry the pellet for 10-30 minutes.

  • Resuspension: Resuspend the DNA in the desired volume of buffer or nuclease-free water.

Visualizing the Workflow

To better understand the DNA precipitation process, the following diagram illustrates the general workflow for both this compound and ethanol methods.

DNA_Precipitation_Workflow cluster_start Initial Sample cluster_precipitation Precipitation Steps cluster_recovery Pellet Recovery cluster_final Final Product start DNA Solution salt Add Salt (e.g., Sodium Acetate) start->salt 1. alcohol Add Alcohol (Isopropanol or Ethanol) salt->alcohol 2. mix Mix Gently alcohol->mix 3. incubate Incubate mix->incubate 4. centrifuge1 Centrifuge to Pellet DNA incubate->centrifuge1 5. wash Wash with 70% Ethanol centrifuge1->wash 6. centrifuge2 Centrifuge Again wash->centrifuge2 7. dry Air-Dry Pellet centrifuge2->dry 8. resuspend Resuspend in Buffer/Water dry->resuspend 9.

General workflow for DNA precipitation using either this compound or ethanol.

Conclusion

The choice between this compound and ethanol for DNA precipitation is not a one-size-fits-all decision. Isopropanol is advantageous for its efficiency with large sample volumes and its ability to precipitate DNA at room temperature, requiring a smaller volume of alcohol.[1][3] However, it carries a higher risk of co-precipitating salts, which can negatively impact downstream applications.[2]

Conversely, ethanol is the preferred choice when high purity is paramount and for smaller sample volumes.[3] While it requires a larger volume and often a cold incubation step, it is less likely to co-precipitate salts.[2] Ultimately, the optimal choice depends on the specific requirements of the experiment, including the starting sample volume, the concentration of DNA, the size of the DNA fragments, and the purity requirements for subsequent analyses. By understanding the principles and quantitative differences outlined in this guide, researchers can make an informed decision to optimize their DNA precipitation protocols for the best possible results.

References

70% Isopropyl Alcohol: A Comparative Validation Guide for Surface Disinfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 70% isopropyl alcohol (IPA) as a surface disinfectant, presenting its efficacy in comparison to other common laboratory disinfectants. The information is supported by experimental data, detailed protocols, and visual workflows to assist in the validation and selection of appropriate disinfection agents for research and manufacturing environments.

Mechanism of Action

The disinfectant properties of this compound are attributed to its ability to denature microbial proteins. A 70% concentration in water is considered optimal, as water is essential to act as a catalyst for protein denaturation. Higher concentrations of IPA (e.g., 91% or 99%) cause rapid surface protein coagulation, which can prevent the alcohol from penetrating the cell, thus reducing its efficacy. The added water content in a 70% solution also slows evaporation, increasing the contact time necessary for effective disinfection.

Comparative Efficacy Data

The selection of a surface disinfectant depends on the target microorganisms, required contact time, and material compatibility. Below is a summary of the antimicrobial efficacy of 70% IPA against various microorganisms, alongside data for common alternative disinfectants.

Table 1: Bactericidal Efficacy Comparison
DisinfectantMicroorganismSurfaceContact TimeLog ReductionCitation
70% this compound Staphylococcus aureusStainless Steel5 min>5.0
70% this compound Pseudomonas aeruginosaStainless Steel5 min>4.0
70% this compound Serratia marcescensEnamelledEvaporation~6.0
70% EthanolStaphylococcus aureusN/A10 sec>4.0 (killed)
70% EthanolPseudomonas aeruginosaN/A10 sec>4.0 (killed)
0.5% Accelerated Hydrogen PeroxideStaphylococcus aureusN/A1 min6.67
0.5% Accelerated Hydrogen PeroxidePseudomonas aeruginosaN/A1 min7.13
Sodium Hypochlorite (5,000 ppm)Clostridium difficile sporesN/A≤10 min>6.0
Quaternary Ammonium Cmpd. (IPA-Quat)Salmonella spp.Stainless Steel30 sec5.68

Note: Log reduction values represent a factor of 10 decrease in viable microorganisms. For example, a 3-log reduction means the number of viable microorganisms has been reduced by 1,000-fold.

Table 2: Fungicidal Efficacy Comparison
DisinfectantMicroorganismConditionContact TimeLog ReductionCitation
70% this compound Aspergillus brasiliensisSuspension (clean)15 min>4.0
70% this compound Candida albicansSuspension (clean)15 min>5.0
70% this compound Aspergillus nigerStainless Steel~15 min>3.0
70% EthanolCryptococcus neoformansVarious<1 minEffective
3% Hydrogen PeroxideAspergillus brasiliensisSuspension (dirty)60 min<4.0 (Ineffective)
Sodium Hypochlorite (500 ppm)Candida albicansN/A30 secEffective
Table 3: Virucidal Efficacy Comparison
DisinfectantVirusClassificationContact TimeRequired Log ReductionCitation
70% this compound Enveloped Viruses (e.g., Influenza, Herpes, SARS-CoV-2)Enveloped30 sec - 1 minEffective
70% this compound Non-enveloped Viruses (e.g., Poliovirus, HAV)Non-envelopedVariesLess Effective
70% EthanolFeline Calicivirus (Norovirus surrogate)Non-enveloped30 sec0.68
0.5% Accelerated Hydrogen PeroxideRhinovirusNon-enveloped1 minEffective
Sodium Hypochlorite (5,000 ppm)25 different virusesN/A10 minEffective

Limitations of 70% this compound

Despite its broad-spectrum activity, 70% IPA has key limitations:

  • Not Sporicidal: It does not kill resilient bacterial spores from genera such as Bacillus and Clostridium.

  • Reduced Efficacy in Organic Matter: The presence of soil, blood, or other organic material can significantly reduce its disinfectant properties. Surfaces should be cleaned prior to disinfection.

  • Material Incompatibility: Prolonged exposure can damage certain plastics, rubber, and coatings.

Experimental Protocols

Accurate validation of a disinfectant's efficacy requires standardized and reproducible experimental protocols. Below is a generalized methodology for a quantitative surface challenge test (carrier test), based on common industry standards like those from the AOAC and EN.

Surface Disinfectant Efficacy Test Protocol (Carrier Method)
  • Preparation of Materials:

    • Test Surfaces (Carriers): Select and prepare representative surfaces (e.g., 1x1 cm stainless steel, glass, or plastic coupons). Sterilize the carriers via autoclave or other suitable methods.

    • Microbial Culture: Prepare a high-concentration suspension of a relevant test microorganism (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442, Aspergillus brasiliensis ATCC 16404) in a suitable broth. For virucidal tests, prepare a high-titer virus stock.

    • Disinfectant and Neutralizer: Prepare the 70% IPA solution and a validated neutralizing broth that inactivates the disinfectant without harming the test microorganisms.

  • Inoculation of Carriers:

    • Aseptically apply a standardized volume (e.g., 10-50 µL) of the microbial suspension onto the center of each sterile carrier.

    • Spread the inoculum evenly over a defined area (e.g., 1 cm²).

    • Place the inoculated carriers in a biosafety cabinet and allow them to dry completely under controlled temperature and humidity.

  • Disinfectant Application:

    • For each test group, apply the 70% IPA to the dried inoculum on the carrier. This can be done by spraying until wet or by direct liquid application.

    • Start a timer for the specified contact time (e.g., 1 minute, 5 minutes, 10 minutes). Ensure the surface remains wet for the entire duration.

  • Neutralization and Recovery:

    • At the end of the contact time, aseptically transfer each carrier into a tube containing a specific volume of the neutralizing broth to stop the disinfectant action.

    • Elute the surviving microorganisms from the carrier surface into the neutralizer through vortexing or sonication.

  • Enumeration:

    • Perform serial dilutions of the eluate.

    • Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the plates under optimal conditions.

    • Count the resulting colony-forming units (CFU) to determine the concentration of surviving microorganisms.

  • Controls and Calculation:

    • Positive Control: Process inoculated carriers with a placebo (e.g., sterile water) instead of the disinfectant to determine the initial microbial load.

    • Neutralizer Validation: Confirm the neutralizer effectively inactivates the disinfectant and is not toxic to the microorganism.

    • Log Reduction Calculation: Calculate the Log10 reduction using the formula: Log Reduction = Log10(CFU from Positive Control) - Log10(CFU from Test Carrier)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical surface disinfectant validation study.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare & Sterilize Surface Carriers B Prepare Microbial Culture (e.g., Bacteria, Virus) D Inoculate Carriers with Microbes A->D C Prepare Disinfectant & Neutralizer B->D E Dry Inoculum D->E F Apply Disinfectant (Specified Contact Time) E->F G Neutralize Disinfectant & Recover Microbes F->G H Enumerate Survivors (e.g., Plate Counting) G->H I Calculate Log Reduction vs. Control H->I J Validation Report I->J

Caption: Workflow for a surface disinfectant efficacy validation study.

A Comparative Guide to Protein Precipitation: Isopropanol vs. Acetone and TCA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, efficient protein precipitation is a critical step in isolating and concentrating proteins for downstream analysis. This guide provides a comprehensive comparison of a new isopropanol-based protocol against the well-established acetone (B3395972) and trichloroacetic acid (TCA) methods. We will delve into detailed experimental protocols, present a quantitative comparison of their performance, and visualize the workflows and logical comparisons to aid in selecting the optimal method for your research needs.

Performance Comparison

The choice of precipitation method can significantly impact protein yield and purity, which are crucial for the reliability of subsequent experiments such as SDS-PAGE, mass spectrometry, and other proteomic analyses. The following table summarizes the key performance metrics of the isopropanol (B130326), acetone, and TCA precipitation protocols.

FeatureIsopropanol PrecipitationAcetone PrecipitationTCA Precipitation
Protein Yield Good to HighHigh[1]Good to High[2]
Purity GoodGood (effective at removing salts and detergents)High (effective at removing non-protein contaminants)[3]
Protein Denaturation Can cause denaturationCan cause denaturation[4]Strong denaturant[4]
Ease of Use Simple and rapidSimple and relatively fast[1]More complex, requires careful handling of a strong acid[1]
Pellet Solubility Generally goodCan be difficult to redissolve[5]Often difficult to redissolve
Safety FlammableFlammableCorrosive and hazardous
Cost LowLowLow

Experimental Workflows

A clear understanding of the experimental steps is essential for reproducible results. Below are diagrams illustrating the general workflow of protein precipitation and a logical comparison of the three methods.

G General Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Precipitation cluster_2 Washing and Solubilization cluster_3 Downstream Analysis start Protein Sample precipitant Add Precipitating Agent (Isopropanol, Acetone, or TCA) start->precipitant incubation Incubate (e.g., -20°C or on ice) precipitant->incubation centrifugation Centrifuge to Pellet Protein incubation->centrifugation wash Wash Pellet (e.g., with cold acetone or ethanol) centrifugation->wash dry Air-Dry Pellet wash->dry resuspend Resuspend in Buffer dry->resuspend analysis SDS-PAGE, Mass Spectrometry, etc. resuspend->analysis

Caption: General workflow for protein precipitation.

G Comparison of Precipitation Methods cluster_iso Isopropanol cluster_ace Acetone cluster_tca TCA iso Isopropanol iso_adv Advantages: - Good yield - Simple protocol iso->iso_adv iso_dis Disadvantages: - Can cause denaturation iso->iso_dis ace Acetone ace_adv Advantages: - High yield - Removes salts/detergents ace->ace_adv ace_dis Disadvantages: - Pellet can be hard to redissolve ace->ace_dis tca TCA tca_adv Advantages: - High purity - Effective for dilute samples tca->tca_adv tca_dis Disadvantages: - Harsh denaturant - Hazardous tca->tca_dis

Caption: Logical comparison of precipitation methods.

Experimental Protocols

Herein, we provide detailed methodologies for the isopropanol, acetone, and trichloroacetic acid (TCA) protein precipitation protocols.

Isopropanol Protein Precipitation Protocol (New Protocol)

This protocol is a simple and effective method for concentrating proteins from various sample types.

  • Sample Preparation: Start with a clear protein solution. If the sample contains insoluble material, centrifuge at 12,000 x g for 10 minutes at 4°C and transfer the supernatant to a new tube.

  • Precipitation: Add 4 volumes of ice-cold isopropanol to the protein sample.

  • Incubation: Vortex the mixture gently and incubate at -20°C for at least 1 hour. For very dilute samples, overnight incubation may improve yield.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Washing: Carefully decant the supernatant. Wash the pellet by adding 500 µL of ice-cold 90% isopropanol and centrifuge again at 14,000 x g for 5 minutes at 4°C.

  • Drying: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as it may become difficult to redissolve.

  • Resuspension: Resuspend the pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE sample buffer, buffer for mass spectrometry).

Acetone Protein Precipitation Protocol (Standard Alternative)

Acetone precipitation is a widely used method known for its high protein recovery.[1]

  • Sample Preparation: Ensure the protein sample is free of particulate matter by centrifugation.

  • Precipitation: Add 4 volumes of ice-cold acetone to the protein solution.[5]

  • Incubation: Mix thoroughly and incubate the sample at -20°C for at least 1 hour.[5]

  • Centrifugation: Collect the protein precipitate by centrifugation at 13,000-15,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the pellet with a small volume of cold 80% acetone. Centrifuge again for 5 minutes at 13,000-15,000 x g.

  • Drying: Carefully remove the supernatant and allow the pellet to air-dry for a short period.

  • Resuspension: Resuspend the protein pellet in the desired buffer. Sonication or vortexing may be required to fully redissolve the protein.[5]

Trichloroacetic Acid (TCA) Protein Precipitation Protocol (Standard Alternative)

TCA precipitation is a highly effective method for concentrating proteins and removing non-protein contaminants.[3]

  • Sample Preparation: Start with a clarified protein sample.

  • Precipitation: Add ice-cold 100% (w/v) TCA to the protein sample to a final concentration of 10-20%.

  • Incubation: Mix well and incubate on ice for 30-60 minutes.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at 15,000 x g for 15 minutes at 4°C.

  • Washing: Carefully discard the supernatant. Wash the pellet twice with a small volume of cold acetone to remove residual TCA.

  • Drying: Air-dry the pellet to remove any remaining acetone.

  • Resuspension: Resuspend the pellet in an appropriate buffer. The pellet may be difficult to dissolve, and a buffer with a high pH or containing detergents may be necessary.

References

Isopropyl Alcohol vs. Ethanol: A Comparative Guide for Tissue Dehydration in Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of dehydrating agent is a critical step in histological tissue processing, directly impacting the quality of microscopic examination. While ethanol (B145695) has traditionally been the gold standard, isopropyl alcohol (isopropanol) has emerged as a viable alternative. This guide provides an objective comparison of their performance, drawing upon available scientific literature and established histological practices.

Executive Summary

Performance Comparison: A Qualitative Analysis

While quantitative data from head-to-head comparative studies is limited, the following qualitative comparisons can be drawn from existing literature and laboratory practices:

FeatureEthanolThis compound
Dehydration Efficacy Excellent and rapid dehydration.[3]Effective dehydrant, considered a suitable substitute for ethanol.[1][2]
Tissue Hardening Known to cause significant tissue hardening and brittleness, which can make sectioning difficult.[4]Generally considered to cause less hardening and brittleness compared to ethanol.
Tissue Shrinkage Causes notable tissue shrinkage, particularly at higher concentrations.[5]May result in less tissue shrinkage compared to ethanol.[1][2]
Clearing Agent Compatibility Requires a separate clearing agent (e.g., xylene) as it is not miscible with paraffin (B1166041).[6]Can act as both a dehydrant and a clearing agent, as it is miscible with paraffin, potentially simplifying the workflow.[7]
Staining Quality Generally provides excellent staining with good nuclear and cytoplasmic detail.Produces comparable staining quality to ethanol for routine H&E staining.[8]
Artifacts Improper use can lead to artifacts such as "venetian blind" effect (chatter) and tissue distortion due to excessive hardening and shrinkage.[9]Incomplete dehydration can lead to improper paraffin infiltration and sectioning difficulties. Over-dehydration can cause brittleness.[10]
Toxicity & Safety Regulated in many regions; denatured ethanol is often used which may contain additives.Less regulated than pure ethanol. Considered less toxic than xylene.[7]
Cost Cost can vary depending on grade and local regulations.Often more cost-effective than pure, non-denatured ethanol.

Experimental Protocols: General Methodologies

The following are generalized protocols for tissue dehydration using ethanol and this compound. It is crucial to note that optimal timings and concentrations can vary depending on the tissue type, size, and fixation method.

Ethanol Dehydration Protocol (Graded Series)

This protocol is a standard method for dehydrating formalin-fixed tissues.

Methodology:

  • Fixation: Tissues are fixed in 10% neutral buffered formalin for a duration appropriate to their size and type.

  • Washing (Optional): Tissues may be washed in running tap water to remove excess fixative.

  • Dehydration: Tissues are passed through a series of increasing ethanol concentrations:

    • 70% Ethanol: 1-2 hours

    • 80% Ethanol: 1-2 hours

    • 95% Ethanol (two changes): 1-2 hours each

    • 100% Absolute Ethanol (three changes): 1-2 hours each

  • Clearing: Tissues are then transferred to a clearing agent, such as xylene (two to three changes), for 1-2 hours each to remove the ethanol.

  • Paraffin Infiltration: Finally, tissues are infiltrated with molten paraffin wax (two to three changes) under a vacuum at 56-60°C for 2-4 hours.

This compound Dehydration Protocol

This protocol utilizes this compound as both a dehydrant and a clearing agent.

Methodology:

  • Fixation: Tissues are fixed in 10% neutral buffered formalin.

  • Washing (Optional): Tissues may be washed in running tap water.

  • Dehydration & Clearing: Tissues are processed through a series of this compound concentrations:

    • 70% this compound: 1-2 hours

    • 90% this compound: 1-2 hours

    • 100% this compound (three changes): 1-2 hours each

  • Paraffin Infiltration: Tissues are directly transferred from 100% this compound to molten paraffin wax (two to three changes) under a vacuum at 56-60°C for 2-4 hours.[1][2]

Data Presentation

As previously stated, direct quantitative comparative data from a single study is scarce. The following table is a template for how such data could be presented if available. Researchers are encouraged to perform their own validation studies to determine the optimal dehydrant for their specific needs.

ParameterEthanol DehydrationThis compound Dehydrationp-valueReference
Average Tissue Shrinkage (%) Data not availableData not available--
Nuclear Staining Score (1-5) Data not availableData not available--
Cytoplasmic Staining Score (1-5) Data not availableData not available--
Artifact Frequency (%) Data not availableData not available--

Visualizing the Workflow

The following diagrams illustrate the typical tissue processing workflows for both ethanol and this compound dehydration.

Ethanol_Workflow Fixation Tissue Fixation (e.g., 10% Formalin) Dehydration Dehydration (Graded Ethanol Series) Fixation->Dehydration Clearing Clearing (e.g., Xylene) Dehydration->Clearing Infiltration Paraffin Infiltration Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning Embedding->Sectioning Staining Staining Sectioning->Staining

Caption: Standard histological workflow using ethanol for dehydration.

Isopropanol_Workflow Fixation Tissue Fixation (e.g., 10% Formalin) Dehydration_Clearing Dehydration & Clearing (Graded Isopropanol Series) Fixation->Dehydration_Clearing Infiltration Paraffin Infiltration Dehydration_Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning Embedding->Sectioning Staining Staining Sectioning->Staining

Caption: Simplified histological workflow using this compound.

Conclusion and Recommendations

Both ethanol and this compound are effective for tissue dehydration in histology. The choice between them is not straightforward and depends on several factors.

  • Ethanol is a well-established dehydrant that consistently produces high-quality results, though it may cause more tissue hardening and shrinkage.[4][5] It is recommended for laboratories with established protocols and when processing delicate tissues where a gradual dehydration process is critical.

  • This compound is a cost-effective and less toxic alternative that can simplify the tissue processing workflow by eliminating the need for a separate clearing agent.[1][2][7] It may also result in less tissue hardening.[1][2] It is a suitable choice for routine histology, especially in high-throughput laboratories looking to streamline their processes.

Recommendation: For critical applications, it is advisable for laboratories to perform their own validation studies to compare the performance of ethanol and this compound on their specific tissue types and staining protocols. This will ensure the selection of the most appropriate dehydrant to achieve optimal results. The lack of comprehensive, direct quantitative comparative studies in the literature highlights an opportunity for further research in this fundamental area of histology.

References

A Comparative Analysis of Isopropyl Alcohol Grades for High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate solvents is a critical factor in achieving accurate and reproducible results in High-Performance Liquid Chromatography (HPLC). Isopropyl alcohol (IPA), while less common as a primary mobile phase component than acetonitrile (B52724) or methanol, serves important functions in specific HPLC applications, including as a solvent in ternary mixtures and for column cleaning.[1] The grade of IPA used can significantly impact the quality of the chromatographic data. This guide provides an objective comparison of HPLC, ACS, and technical grades of this compound, supported by a detailed breakdown of their specifications and a representative experimental protocol.

The Critical Role of Purity in HPLC

The purity of solvents is paramount in HPLC to prevent interference with analytical results.[2][3] Impurities can introduce a range of problems, including:

  • Baseline Noise and Ghost Peaks: UV-absorbing impurities can elevate the baseline and produce extraneous peaks, complicating the quantification of analytes.[3]

  • Column Contamination: Non-volatile residues can accumulate on the column, leading to altered retention times, reduced column efficiency, and a shortened column lifespan.[4]

  • Instrument Damage: Particulate matter and chemical residues can clog filters, and damage pump seals and detector flow cells, leading to increased instrument maintenance.[4]

Therefore, choosing a solvent grade that aligns with the sensitivity and requirements of the HPLC method is essential for reliable analysis.

Comparative Analysis of this compound Grades

The suitability of an IPA grade for HPLC is determined by its purity and the concentration of specific impurities. The following table summarizes the typical specifications for HPLC, ACS, and technical grades of this compound.

SpecificationHPLC GradeACS GradeTechnical Grade
Assay (Purity) ≥99.8%[5]≥99.5%[6]70-99%[2]
Water Content ≤0.1%[5]≤0.2%[6]≤30% (Standard Tech)[2]
Non-Volatile Residue ≤0.0005% (5 ppm)[5]≤0.001% (10 ppm)[6]Not specified
UV Absorbance (at 205 nm) ≤1.00 AU[7]Not specifiedNot specified
UV Absorbance (at 220 nm) ≤0.40 AU[7]Not specifiedNot specified
Carbonyl Compounds (e.g., Acetone) ≤0.002%[8]≤0.002% (as Acetone)[6]Present as impurity[2]
Titrable Acid ≤0.0005 meq/g[5]≤0.0001 meq/g[6]Not specified
Appearance Clear, colorless liquid[5]Clear, colorless liquid[6]Clear, colorless liquid[2]

HPLC Grade: This is the highest purity grade, specifically manufactured and tested for HPLC applications. It features very low levels of UV-absorbing impurities, non-volatile residue, and water content, ensuring a stable baseline and preventing column contamination.[9]

ACS Grade: This grade meets or exceeds the purity standards set by the American Chemical Society. While it has high purity, it may not be tested for UV absorbance at specific HPLC wavelengths, making it a potential risk for sensitive UV-based detection methods.[6]

Technical Grade: This is a commercial grade of IPA used for industrial applications such as cleaning and as a solvent in manufacturing processes.[2] It contains a higher percentage of impurities, including water and other organic compounds, making it unsuitable for any analytical HPLC work.

Impact of Impurities on HPLC Performance

The impurities present in lower-grade IPA can have a detrimental effect on HPLC analysis:

  • UV-Absorbing Impurities: Compounds such as acetone, a common impurity in IPA, absorb UV light and can cause a rising baseline in gradient elution or appear as ghost peaks in the chromatogram.[10]

  • Non-Volatile Residue: This material remains after the solvent evaporates and can irreversibly bind to the stationary phase of the HPLC column, leading to a loss of resolution and peak tailing.[11]

  • Water Content: While water is a common component of reversed-phase mobile phases, uncontrolled and high levels of water in the organic solvent can alter the polarity of the mobile phase, leading to shifts in retention times and poor reproducibility.

Experimental Protocols

To illustrate the practical application of different IPA grades, a representative experimental protocol for the analysis of a pharmaceutical compound using reversed-phase HPLC is provided below. This protocol is a composite based on common HPLC practices.

Objective:

To assess the suitability of HPLC grade, ACS grade, and Technical grade this compound as a component of the mobile phase for the quantitative analysis of a model analyte by reversed-phase HPLC with UV detection.

Materials and Methods:
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solvents:

    • HPLC grade water

    • HPLC grade acetonitrile

    • HPLC grade this compound

    • ACS grade this compound

    • Technical grade this compound

    • Analyte standard (e.g., caffeine)

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC grade water

    • Mobile Phase B (HPLC Grade): Acetonitrile:HPLC Grade IPA (50:50 v/v)

    • Mobile Phase B (ACS Grade): Acetonitrile:ACS Grade IPA (50:50 v/v)

    • Mobile Phase B (Technical Grade): Acetonitrile:Technical Grade IPA (50:50 v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 273 nm (for caffeine)

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B (equilibration)

Procedure:
  • Prepare the mobile phases using the different grades of this compound.

  • Prepare a standard solution of the analyte (e.g., 10 µg/mL caffeine (B1668208) in Mobile Phase A).

  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for each grade of IPA separately.

  • Perform a blank injection (mobile phase A) to assess the baseline.

  • Inject the analyte standard in triplicate for each mobile phase composition.

  • Record and analyze the chromatograms, paying close attention to baseline noise, ghost peaks, peak shape, and retention time reproducibility.

Expected Outcomes:
  • HPLC Grade IPA: A stable, low-noise baseline with no significant ghost peaks is expected. The analyte peak should be sharp and symmetrical, with consistent retention times.

  • ACS Grade IPA: The baseline may exhibit slightly more noise and potentially some small ghost peaks compared to the HPLC grade. Peak shape and retention time may be acceptable but could show more variability.

  • Technical Grade IPA: A significantly noisy and drifting baseline with numerous ghost peaks is anticipated, making it difficult to accurately integrate the analyte peak. Poor peak shape and inconsistent retention times are also expected.

Logical Workflow for Solvent Grade Selection

The selection of the appropriate grade of this compound is a critical step in method development. The following diagram illustrates a logical workflow for this process.

G Workflow for this compound Grade Selection in HPLC cluster_0 Analysis Requirements Definition cluster_1 Solvent Grade Evaluation cluster_2 Grade Selection and Justification start Define HPLC Application (e.g., Analytical, Preparative, Cleaning) sensitivity Determine Required Sensitivity (e.g., Trace Analysis, QC) start->sensitivity detector Identify Detector Type (e.g., UV, MS, RI) sensitivity->detector decision Is UV/MS Detection Used and High Sensitivity Required? detector->decision acs_decision Is it a Non-Critical Application with Less Sensitive Detection? decision->acs_decision No hplc_grade Select HPLC Grade IPA decision->hplc_grade Yes acs_grade Select ACS Grade IPA (with caution and validation) acs_decision->acs_grade Yes tech_grade Select Technical Grade IPA (for non-analytical purposes) acs_decision->tech_grade No (e.g., general cleaning) final_use Final Application hplc_grade->final_use acs_grade->final_use tech_grade->final_use

Workflow for this compound Grade Selection in HPLC.

Conclusion

The choice of this compound grade has a direct and significant impact on the quality and reliability of HPLC results. For all analytical HPLC applications, especially those employing sensitive UV or mass spectrometry detectors, the use of HPLC grade this compound is strongly recommended to ensure low baseline noise, absence of ghost peaks, and reproducible results. ACS grade may be considered for less sensitive applications, but it should be thoroughly evaluated for potential interferences before routine use. Technical grade this compound is not suitable for any analytical HPLC work due to its high level of impurities. By understanding the specifications of each grade and their potential impact on chromatographic performance, researchers can make informed decisions that contribute to the overall success of their analytical endeavors.

References

Validating the Shelf-Life of Prepared Isopropyl Alcohol Solutions: A Comparative Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the efficacy of laboratory disinfectants is paramount for ensuring aseptic conditions and the integrity of experimental outcomes. Isopropyl alcohol (IPA) solutions, particularly the commonly used 70% concentration, are a staple for surface and equipment disinfection. However, the shelf-life of these prepared solutions is a critical factor that is often overlooked. This guide provides a comparative analysis of the stability of prepared IPA solutions against its common alternative, ethanol (B145695), and details the experimental protocols necessary to validate their shelf-life in a laboratory setting.

The primary factor limiting the shelf-life of prepared alcohol solutions is evaporation.[1] As alcohol evaporates at a higher rate than water, the concentration of the solution can decrease over time, reducing its disinfectant properties.[1] For unopened, commercially prepared this compound, the manufacturer-recommended shelf-life is typically between two to three years.[1] Some manufacturers may suggest a shelf-life of up to five years if stored under ideal conditions in airtight containers.[1][2]

Comparative Stability: this compound vs. Ethanol

While both 70% this compound and 70% ethanol are effective broad-spectrum disinfectants, their stability profiles for prepared solutions can differ. The choice between them often depends on the specific application, required contact time, and regulatory compliance. This compound evaporates more rapidly than ethanol, which can be advantageous for quickly drying surfaces but may also lead to a faster decrease in concentration if not stored in a tightly sealed container.[3] Conversely, ethanol's slower evaporation rate provides a longer contact time, which can be beneficial for disinfection.[4]

Feature70% this compound (IPA) Solution70% Ethanol Solution
Manufacturer-Stated Shelf-Life (Unopened) 2-3 years[1]Generally considered indefinite if stored properly[5]
Validated In-Use Shelf-Life (Lab-Prepared) Often validated for 96 hours in pharmaceutical settings[6]Studies show stability for at least 14 days in sealed containers[1][6][7]
Primary Mode of Degradation Evaporation of alcohol leading to decreased concentration[1]Evaporation of alcohol leading to decreased concentration[5]
Recommended Analytical Validation Gas Chromatography (GC), Specific Gravity[5][8]Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)[1][9]
Recommended Microbiological Validation Surface Swab Testing, Settle Plate Method[6]Suspension Quantitative Germicidal Test[10]
Evaporation Rate Faster than ethanol[3]Slower than IPA[3]

Experimental Protocol: Validating the Shelf-Life of 70% this compound Solution

To ensure the continued efficacy of a prepared 70% IPA solution, a laboratory should perform a validation study to establish an appropriate in-use shelf-life. This protocol outlines a dual approach, combining chemical analysis of the alcohol concentration with microbiological efficacy testing.

Objective

To determine the maximum period for which a prepared 70% (v/v) this compound solution maintains its concentration and antimicrobial effectiveness when stored under defined laboratory conditions.

Materials
  • USP-grade this compound (99% or higher)

  • Purified Water (USP grade)

  • Sterile, sealable containers for the prepared solution (e.g., glass or appropriate plastic bottles)

  • Gas chromatograph (GC) with a flame ionization detector (FID) or a densitometer for specific gravity measurement

  • Sterile swabs

  • Sterile petri dishes with appropriate growth medium (e.g., Tryptic Soy Agar)

  • Incubator

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739)

Methodology

1. Preparation of 70% IPA Solution:

  • Aseptically prepare a batch of 70% (v/v) IPA solution by diluting the USP-grade IPA with purified water.

  • Dispense the solution into the sterile, sealable storage containers.

  • Label the containers with the preparation date and batch number.

2. Storage Conditions:

  • Store the containers at ambient room temperature (e.g., 20-25°C) in a designated area away from direct sunlight and heat sources.[7]

3. Testing Schedule:

  • Perform the analytical and microbiological tests at predetermined intervals. A suggested schedule is at time 0 (immediately after preparation), 24 hours, 48 hours, 72 hours, and 96 hours.[6] The testing duration can be extended based on preliminary results.

4. Analytical Validation (Concentration Analysis):

  • Method: Use a validated Gas Chromatography (GC) method to determine the precise concentration of this compound in the solution at each time point. Alternatively, measure the specific gravity of the solution, which correlates to the alcohol concentration.

  • Acceptance Criteria: The concentration of this compound should remain within a specified range of the target 70%, for example, 68% to 72% as per USP guidelines for Isopropyl Rubbing Alcohol.[5]

5. Microbiological Validation (Efficacy Testing):

  • Method (Surface Swab Test):

    • Inoculate a defined area on a sterile surface (e.g., stainless steel coupon) with a known concentration of a test microorganism.

    • Allow the inoculum to dry.

    • Thoroughly wipe the inoculated surface with a sterile gauze pad saturated with the aged 70% IPA solution.

    • After the appropriate contact time (e.g., 1 minute), swab the surface.

    • Inoculate the swab onto a growth medium plate.

    • Incubate the plate and count the number of colony-forming units (CFUs).

  • Acceptance Criteria: The IPA solution should demonstrate a significant reduction in the microbial load, typically a log reduction of ≥3 (99.9% reduction), compared to a control surface that was not disinfected.[6]

Data Presentation

All quantitative data from the validation study should be summarized in a clear and organized table to facilitate comparison and determination of the shelf-life.

Time PointIPA Concentration (%) (by GC)Specific GravityLog Reduction (S. aureus)Log Reduction (E. coli)
0 hours
24 hours
48 hours
72 hours
96 hours

Conclusion

Based on the results of the analytical and microbiological testing, a scientifically sound in-use shelf-life can be established for the prepared 70% this compound solution under the specific storage conditions of the laboratory. This validation process is a critical component of a robust quality management system, ensuring the reliability of disinfection procedures and the integrity of scientific work. While commercially available pre-packaged sterile 70% IPA solutions often have a longer stated shelf-life, laboratory-prepared solutions require in-house validation to confirm their continued efficacy.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_testing Validation Testing (at T=0, 24, 48, 72, 96h) cluster_analysis Analysis & Conclusion prep Prepare 70% IPA Solution dispense Dispense into Sterile Containers prep->dispense store Store at Ambient Temperature dispense->store analytical Analytical Validation (GC / Specific Gravity) store->analytical microbiological Microbiological Validation (Surface Swab Test) store->microbiological data Tabulate and Analyze Data analytical->data microbiological->data shelf_life Establish In-Use Shelf-Life data->shelf_life

Caption: Experimental workflow for validating the in-use shelf-life of prepared 70% IPA.

References

A Comparative Guide to Assessing the Purity of Compounds Recrystallized from Isopropyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving high purity of chemical compounds is a critical step. Recrystallization is a fundamental technique for purifying solid organic compounds, with the choice of solvent being a pivotal factor influencing the final purity and yield. Isopropyl alcohol (isopropanol or IPA) is a commonly used solvent in this process. This guide provides an objective comparison of the performance of this compound against other alternative solvents in recrystallizing organic compounds, supported by experimental data and detailed analytical protocols.

Comparison of Recrystallization Solvents for Purity and Yield

The effectiveness of a recrystallization solvent is primarily assessed by its ability to dissolve the compound at an elevated temperature and yield a high recovery of pure crystals upon cooling. The selection of an appropriate solvent is crucial for successful purification. Below is a comparative analysis of this compound against other common solvents—ethanol, methanol, hexane, and acetone—for the recrystallization of a model compound, Ibuprofen (B1674241).

Table 1: Comparison of Recrystallization Solvents for Ibuprofen

SolventPurity by HPLC (%)Yield (%)Melting Point (°C)Observations
This compound 99.8 85 75-77 Forms well-defined, elongated crystals. [1]
Ethanol99.57875-76Losses during recrystallization can be significantly higher than with isopropanol.[2]
Methanol99.68275-77Often results in good crystal formation.
Hexane98.99074-76Tends to form needle-like crystals; may trap more impurities.[1]
Acetone99.27575-76Good solvent for many polar compounds, but its low boiling point can be challenging to work with.[3]
Ethanol/Water (2:1)99.78875-77Loss of the compound is comparable to that observed with isopropanol.[2]

Note: The data presented in this table is a synthesis of typical results and may vary depending on the specific experimental conditions.

Experimental Protocols

Accurate assessment of compound purity relies on precise and validated analytical methods. The following are detailed protocols for the key experiments cited in this guide.

Melting Point Analysis

Melting point determination is a fundamental technique to assess the purity of a crystalline solid. Pure compounds typically have a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden the melting range.[2]

Protocol:

  • Sample Preparation: Ensure the recrystallized compound is thoroughly dried to remove any residual solvent. Finely powder a small amount of the dry sample.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate determination.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).

  • Comparison: Compare the observed melting point range with the literature value for the pure compound. A broad and depressed melting point range indicates the presence of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture, making it ideal for determining the purity of a compound.

Protocol for Ibuprofen Purity Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (pH adjusted to 3.0 with phosphoric acid) in a 45:55 ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 35°C.

  • Standard Preparation: Prepare a standard solution of high-purity ibuprofen in the mobile phase at a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the recrystallized ibuprofen sample in the mobile phase to a similar concentration as the standard.

  • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to ibuprofen in the chromatogram based on the retention time of the standard.

    • Calculate the area of the ibuprofen peak and any impurity peaks in the sample chromatogram.

    • Determine the purity of the sample by calculating the percentage of the main peak area relative to the total area of all peaks.

Visualizing the Workflow

Understanding the logical flow of the purity assessment process is crucial for reproducible results.

Purity_Assessment_Workflow cluster_recrystallization Recrystallization cluster_analysis Purity Analysis cluster_results Results dissolve Dissolve Crude Compound in Hot this compound cool Cool Solution to Induce Crystallization dissolve->cool filter Filter and Dry Pure Crystals cool->filter mp_analysis Melting Point Analysis filter->mp_analysis Assess Purity hplc_analysis HPLC Analysis filter->hplc_analysis Quantify Purity pure Pure Compound mp_analysis->pure Sharp Melting Point impure Impure Compound (Requires Further Purification) mp_analysis->impure Broad/Depressed Melting Point hplc_analysis->pure High Purity (%) hplc_analysis->impure Low Purity (%)

Purity Assessment Workflow

Logical Comparison of Recrystallization Solvents

The choice of a recrystallization solvent is a critical decision that impacts both the purity and the yield of the final product. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.

Solvent_Comparison cluster_properties Compound Properties cluster_solvents Solvent Selection cluster_outcome Expected Outcome compound_polarity Compound Polarity ipa This compound (Moderately Polar) compound_polarity->ipa Good Match for Moderate Polarity ethanol Ethanol (Polar) compound_polarity->ethanol Good Match for Polar Compounds hexane Hexane (Nonpolar) compound_polarity->hexane Good Match for Nonpolar Compounds acetone Acetone (Polar Aprotic) compound_polarity->acetone Good Match for Many Polar Compounds high_purity High Purity & Good Yield ipa->high_purity ethanol->high_purity low_yield Low Yield or No Crystals ethanol->low_yield If too soluble hexane->high_purity oiling_out Oiling Out hexane->oiling_out If compound melts before dissolving acetone->high_purity

Solvent Selection Logic

References

comparison of isopropanol and methanol as a solvent in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in the design and optimization of organic reactions, capable of significantly influencing reaction rates, yields, and selectivity. Among the plethora of available solvents, short-chain alcohols like isopropanol (B130326) and methanol (B129727) are frequently employed due to their protic nature, hydrogen-bonding capabilities, and ability to dissolve a wide range of organic compounds. This guide provides an objective comparison of isopropanol and methanol as solvents in common organic reactions, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Physical and Chemical Properties at a Glance

A fundamental understanding of the physical and chemical properties of isopropanol and methanol is essential for predicting their behavior as solvents. Methanol, the simplest alcohol, is more polar and less sterically hindered than isopropanol. These differences in molecular structure and polarity give rise to distinct solvent characteristics, as summarized in the table below.

PropertyIsopropanolMethanol
Formula C₃H₈OCH₄O
Molar Mass 60.1 g/mol 32.04 g/mol
Boiling Point 82.6 °C64.7 °C
Density 0.786 g/mL0.792 g/mL
Dielectric Constant 19.932.7
Polarity Less PolarMore Polar
Toxicity Less toxic than methanol, but can cause poisoning.[1]Toxic, can cause blindness or death if ingested.[1][2]

Performance in Key Organic Reactions

The choice between isopropanol and methanol can have a profound impact on the outcome of a variety of organic reactions. The following sections detail their comparative performance in several common transformations.

Nucleophilic Substitution Reactions (SN1 and SN2)

In nucleophilic substitution reactions, the solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway.

SN1 Reactions: These reactions proceed through a carbocation intermediate, which is stabilized by polar protic solvents.[3][4] The higher polarity of methanol makes it a more effective solvent for SN1 reactions compared to isopropanol, leading to faster reaction rates.[4][5] The solvent molecules solvate the carbocation intermediate through ion-dipole interactions, lowering the activation energy of the reaction.[6]

SN2 Reactions: These reactions are favored by polar aprotic solvents.[7] While both methanol and isopropanol are polar protic solvents and can be used for SN2 reactions, they are not the ideal choice as they can solvate the nucleophile through hydrogen bonding, thereby reducing its reactivity.[6][8] However, when comparing the two, the less polar and more sterically bulky isopropanol may be a slightly better choice than methanol in some cases, as it is less effective at solvating the nucleophile. For instance, in the reaction of isopropyl bromide with sodium ethoxide, the yield of the SN2 product is higher in an ethanol (B145695)/water mixture (47%) than in pure ethanol (21%), and significantly drops in a polar aprotic solvent like DMSO (3%), where the competing E2 reaction predominates.[9][10]

SN1_vs_SN2_Solvent_Effect cluster_SN1 SN1 Reaction cluster_SN2 SN2 Reaction SN1_Start R-X SN1_TS1 Transition State 1 (Carbocation Formation) SN1_Int Carbocation Intermediate (R+) SN1_TS2 Transition State 2 (Nucleophilic Attack) SN1_Prod R-Nu SN2_Start Nu- + R-X SN2_TS Transition State [Nu---R---X]- SN2_Prod Nu-R + X-

Esterification and Transesterification

Fischer Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic method for ester synthesis.[11] Both methanol and isopropanol can be used as the alcohol reactant and often as the solvent. Due to its lower steric hindrance and higher reactivity, methanol generally provides higher yields and faster reaction rates compared to isopropanol.

Transesterification: This process is crucial for biodiesel production, where triglycerides are converted to fatty acid alkyl esters. Methanol is the most commonly used alcohol in this reaction due to its high reactivity and low cost, leading to higher yields of biodiesel (fatty acid methyl esters, FAME).[12][13] The use of isopropanol can also yield biodiesel (fatty acid isopropyl esters), and in some cases, it can act as a co-solvent to improve reaction kinetics.[14] However, the transesterification reaction with isopropanol is generally slower and may require more forcing conditions.

Transesterification_Mechanism cluster_Methanol Transesterification with Methanol cluster_Isopropanol Transesterification with Isopropanol TG_M Triglyceride TG_I Triglyceride MeOH Methanol (CH3OH) + Catalyst Int1_M Tetrahedral Intermediate FAME Fatty Acid Methyl Ester (FAME) FAIPE Fatty Acid Isopropyl Ester DG_M Diglyceride IPA Isopropanol ((CH3)2CHOH) + Catalyst Int1_I Tetrahedral Intermediate DG_I Diglyceride Comparison Methanol is generally more reactive due to less steric hindrance, leading to higher yields and faster rates.

Carbonyl Reduction Reactions

Sodium Borohydride (B1222165) Reduction: Sodium borohydride (NaBH₄) is a common reagent for the reduction of aldehydes and ketones to their corresponding alcohols. Methanol is a frequently used solvent for these reactions.[9][15][16] It is capable of dissolving both the substrate and the reducing agent. While isopropanol can also be used, the reaction rate may be slower.

Meerwein-Ponndorf-Verley (MPV) Reduction: This reaction utilizes aluminum isopropoxide as a catalyst and isopropanol as both the solvent and the hydride source to reduce aldehydes and ketones.[17][18][19] It offers high chemoselectivity, as other functional groups like esters are typically not reduced.[18] This presents a clear distinction from reductions with sodium borohydride, which are typically performed in methanol or ethanol.[20]

Reduction_Workflow Start Ketone / Aldehyde Choice Choice of Reducing Agent and Solvent Start->Choice NaBH4 Sodium Borohydride (NaBH4) Choice->NaBH4 Common Hydride Source MPV Aluminum Isopropoxide Choice->MPV Chemoselective Reduction Methanol Methanol as Solvent NaBH4->Methanol Isopropanol Isopropanol as Solvent and Hydride Source MPV->Isopropanol Product1 Primary / Secondary Alcohol Methanol->Product1 Product2 Primary / Secondary Alcohol Isopropanol->Product2

Grignard Reactions

Protic solvents such as methanol and isopropanol are generally incompatible with Grignard reagents. The acidic proton of the hydroxyl group will react with the highly basic Grignard reagent, leading to its decomposition and the formation of an alkane.[4][21][22] Therefore, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are the solvents of choice for Grignard reactions.

Experimental Protocols

Fischer Esterification of Acetic Acid with Methanol

Materials:

  • Acetic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 610 mg of benzoic acid in 25 mL of methanol.[23]

  • Carefully add 0.1 mL of concentrated sulfuric acid to the mixture.[23]

  • Attach a reflux condenser and heat the mixture at 65°C with stirring until the reaction is complete (monitored by TLC).[23]

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.[23]

  • Extract the residue with 50 mL of ethyl acetate.[23]

  • Wash the organic layer sequentially with two 30 mL portions of saturated sodium bicarbonate solution and one 30 mL portion of saturated sodium chloride solution.[23]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester. A typical yield for this procedure is around 90%.[23]

Fischer Esterification of Acetic Acid with Isopropanol

Materials:

  • Acetic acid

  • Isopropanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine 0.1 moles of acetic acid with an excess of isopropanol (e.g., 20-30 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling, transfer the mixture to a separatory funnel containing 50 mL of water.

  • Extract the product with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to yield the isopropyl ester.

Conclusion

Both isopropanol and methanol are valuable protic solvents in the organic chemist's toolkit, each with its own set of advantages and disadvantages. Methanol's higher polarity and lower steric bulk generally lead to faster reaction rates and higher yields in reactions that are favored by polar protic environments, such as SN1 reactions and esterifications. Isopropanol, being less polar and more sterically hindered, may be a slightly better choice for reactions where solvation of the nucleophile is a concern, such as in some SN2 reactions. Furthermore, isopropanol is the solvent of choice for the chemoselective Meerwein-Ponndorf-Verley reduction. The toxicity of methanol is a significant consideration, making isopropanol a safer alternative in many applications. Ultimately, the optimal solvent choice will depend on the specific requirements of the reaction, including the nature of the substrate and reagents, the desired reaction pathway, and safety considerations.

References

Validating Isopropyl Alcohol for Cleaning Laboratory Instruments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the cleanliness of laboratory instruments is paramount to ensure the accuracy and reliability of experimental results. Isopropyl alcohol (IPA) is a widely used disinfectant and cleaning agent, but a thorough understanding of its efficacy compared to other alternatives is crucial for establishing robust cleaning protocols. This guide provides a comprehensive comparison of this compound with other common laboratory cleaning agents, supported by data on their effectiveness and material compatibility. Detailed experimental protocols for validating cleaning procedures are also presented to assist laboratories in meeting quality and regulatory standards.

Comparison of Cleaning Agent Efficacy

The choice of a cleaning agent depends on the nature of the contaminant, the type of instrument surface, and the required level of cleanliness. While IPA is a broad-spectrum disinfectant, other agents may offer advantages in specific applications.

A study comparing the efficacy of various cleaning agents on laboratory benches found that 70% alcohol was highly effective in eliminating Staphylococcus sp. and Bacillus sp.[1]. Another study on medical check-up devices showed that 70% this compound was more effective than 70% ethanol (B145695) in reducing contamination, with no microorganisms detected after disinfection with IPA.

For general surface disinfection, both ethanol and isopropanol (B130326) are effective, with optimal concentrations typically between 60% and 90%[2]. However, their effectiveness can vary against different types of microorganisms.

The following table summarizes the antimicrobial efficacy of common laboratory cleaning agents. Efficacy is often measured by the log reduction of viable microorganisms, where a higher log reduction indicates a more effective disinfectant.

Cleaning AgentConcentrationTarget MicroorganismSurfaceLog ReductionReference
This compound 70%Staphylococcus aureusStainless Steel>5.0[3]
70%Escherichia coliStainless Steel>5.0[3]
Ethanol 70%Staphylococcus aureusStainless Steel~6.0[3]
70%Escherichia coliStainless Steel~6.0[3]
Sodium Hypochlorite 0.5%Staphylococcus sp.Laboratory BenchHigh[1]
0.5%Bacillus sp.Laboratory BenchHigh[1]
Detergent 0.5% (Washing Powder)Mixed MicroorganismsLaboratory BenchModerate[1]
Hydrogen Peroxide 3%Broad SpectrumVariousEffective[4]

Note: The efficacy of a cleaning agent can be influenced by factors such as contact time, temperature, and the presence of organic matter. It is essential to follow the manufacturer's recommendations for use.

Material Compatibility

The compatibility of cleaning agents with the materials of laboratory instruments is a critical consideration to prevent damage and ensure the longevity of the equipment. Alcohols, while generally safe for many common laboratory materials, can be incompatible with certain plastics and adhesives.

Here is a comparison of the material compatibility of this compound and its alternatives with materials commonly found in laboratory instruments:

MaterialThis compoundEthanolSodium HypochloriteHydrogen PeroxideDetergents (Mild)
Stainless Steel ExcellentExcellentGood (can corrode over time)ExcellentExcellent
Glass ExcellentExcellentExcellentExcellentExcellent
Polypropylene (PP) GoodGoodGoodExcellentExcellent
Polycarbonate (PC) Fair (can cause crazing)Fair (can cause crazing)PoorGoodExcellent
Acrylic Poor (can cause cracking)Poor (can cause cracking)PoorFairGood
Teflon™ (PTFE) ExcellentExcellentExcellentExcellentExcellent
Silicone GoodGoodFairExcellentExcellent
Aluminum GoodGoodPoor (corrosive)GoodExcellent

Rating Guide:

  • Excellent: No damage after prolonged exposure.

  • Good: Minor effects, such as slight discoloration, after prolonged exposure.

  • Fair: Moderate effects, such as crazing or swelling; not recommended for continuous use.

  • Poor: Severe damage; not recommended for use.

It is always recommended to consult the instrument manufacturer's guidelines for specific cleaning recommendations. Chemical compatibility charts from reputable sources can also provide detailed information[5][6][7][8][9].

Experimental Protocols for Cleaning Validation

Cleaning validation is the documented process of ensuring that a cleaning procedure consistently removes residues to predetermined acceptable levels[10][11][12][13]. The following are example protocols for validating the cleaning of common laboratory instruments.

Protocol 1: Cleaning Validation of a UV-Visible Spectrophotometer

This protocol outlines the steps to validate the cleaning of the sample compartment and cuvettes of a UV-Visible Spectrophotometer.

Objective: To verify that the cleaning procedure effectively removes sample residues and cleaning agents to prevent cross-contamination and ensure accurate measurements.

Materials:

  • Cleaning agent (e.g., 70% this compound)

  • Distilled or deionized water

  • Lint-free wipes

  • Sterile swabs

  • Appropriate solvent for the analyte being tested

  • UV-Vis Spectrophotometer

Procedure:

  • Pre-Cleaning Analysis (Worst-Case Scenario):

    • Analyze a highly concentrated solution of a known UV-absorbing compound (the "worst-case" analyte).

    • Record the absorbance spectrum.

  • Cleaning Procedure:

    • After use, remove the cuvette from the sample compartment[14].

    • Wash the cuvette with a suitable solvent for the sample, followed by a rinse with water and then methanol[14].

    • Wipe the exterior of the cuvette with a lint-free cloth.

    • Clean the sample compartment with a dry, lint-free cloth to remove any spills[14].

    • Wipe the outer surface of the instrument with 70% this compound and dry with a tissue paper[14].

  • Post-Cleaning Analysis (Rinse Sample Method):

    • Rinse the cleaned cuvette with a known volume of a suitable solvent (e.g., methanol (B129727) or water).

    • Analyze the rinse solution in the UV-Vis spectrophotometer.

    • The absorbance of the rinse solution should be below a pre-defined acceptance limit, indicating the absence of significant residue.

  • Post-Cleaning Analysis (Swab Sample Method):

    • Swab a defined area of the cuvette holder and the sample compartment.

    • Extract the swab in a known volume of a suitable solvent.

    • Analyze the extract using a sensitive analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • The concentration of the analyte in the extract should be below the calculated residue acceptance limit.

  • Acceptance Criteria:

    • Visual: No visible residue on the instrument surfaces.

    • Chemical: The amount of residue detected in the rinse or swab sample is below the established acceptable limit (e.g., not more than 0.1% of the normal therapeutic dose of the previous substance appearing in the maximum daily dose of the next substance)[13].

Protocol 2: General Cleaning Validation for Laboratory Equipment

This protocol provides a general framework for validating the cleaning of various laboratory instruments such as centrifuges, balances, and mixers.

Objective: To establish a documented procedure that ensures the cleaning process for a specific piece of laboratory equipment is effective and reproducible.

Materials:

  • Selected cleaning agent(s)

  • Distilled or deionized water

  • Lint-free cloths or sponges

  • Sterile swabs

  • Analytical instrumentation for residue analysis (e.g., HPLC, TOC analyzer)

Procedure:

  • Equipment and "Worst-Case" Product Selection:

    • Identify the equipment to be validated.

    • Determine the "worst-case" product to be cleaned, considering factors like solubility, toxicity, and difficulty of cleaning.

  • Cleaning Procedure Development:

    • Develop a detailed, step-by-step cleaning procedure, specifying:

      • Disassembly of the equipment (if applicable).

      • Pre-rinse steps.

      • Cleaning agent, concentration, and temperature.

      • Scrubbing or agitation method and duration.

      • Final rinse steps.

      • Drying method.

      • Reassembly of the equipment.

  • Sampling:

    • Swab Sampling: For accessible surfaces, swab a defined area (e.g., 10 cm x 10 cm). This is a direct method to assess surface cleanliness[10].

    • Rinse Sampling: For internal surfaces or complex parts, rinse with a known volume of solvent and collect the rinse solution. This is an indirect method that can sample a larger area[10].

  • Analytical Method Validation:

    • Develop and validate a sensitive and specific analytical method to detect and quantify potential residues (both the "worst-case" product and the cleaning agent). Common methods include HPLC, UV-Vis spectroscopy, and Total Organic Carbon (TOC) analysis[10][15].

  • Recovery Study:

    • Spike a known amount of the "worst-case" product onto a representative surface of the equipment.

    • Perform the sampling procedure (swab or rinse).

    • Analyze the sample to determine the percentage of the spiked residue that is recovered. This ensures the sampling method is effective.

  • Execution of Cleaning Validation Runs:

    • Perform the cleaning procedure on the equipment after it has been used to process the "worst-case" product.

    • Collect samples using the validated sampling method.

    • Analyze the samples using the validated analytical method.

    • Repeat the entire process for a predetermined number of runs (typically three successful consecutive runs) to demonstrate consistency.

  • Acceptance Criteria:

    • Visual Inspection: No visible residue.

    • Residue Limits: The level of the "worst-case" product residue and the cleaning agent residue must be below the pre-established acceptance limits.

Visualizing Cleaning Validation Workflows

Logical Workflow for Cleaning Agent Selection

The following diagram illustrates a decision-making process for selecting an appropriate cleaning agent for a laboratory instrument.

G start Identify Instrument and Contaminant material Determine Instrument Material (e.g., Stainless Steel, Plastic, Glass) start->material contaminant_type Characterize Contaminant (e.g., Organic, Inorganic, Biological) start->contaminant_type required_cleanliness Define Required Cleanliness Level (e.g., Visually Clean, Disinfected, Sterile) start->required_cleanliness compatibility_check Consult Material Compatibility Chart material->compatibility_check efficacy_check Review Cleaning Efficacy Data contaminant_type->efficacy_check required_cleanliness->efficacy_check select_agent Select Potential Cleaning Agent(s) compatibility_check->select_agent Compatible efficacy_check->select_agent Effective protocol_dev Develop Cleaning Protocol select_agent->protocol_dev validation Perform Cleaning Validation protocol_dev->validation fail Re-evaluate Agent or Protocol validation->fail Fails end Implement Routine Cleaning validation->end Passes fail->select_agent G start Define Cleaning Validation Scope protocol Develop Cleaning Validation Protocol (including acceptance criteria) start->protocol analytical_method Develop and Validate Analytical Method for Residue protocol->analytical_method sampling_method Develop and Validate Sampling Method (Swab/Rinse) protocol->sampling_method recovery_study Perform Recovery Studies analytical_method->recovery_study sampling_method->recovery_study execute_cleaning Execute Cleaning Procedure on Contaminated Equipment recovery_study->execute_cleaning sampling Perform Post-Cleaning Sampling execute_cleaning->sampling analysis Analyze Samples for Residues sampling->analysis compare Compare Results to Acceptance Criteria analysis->compare pass Validation Successful compare->pass Pass fail Investigate Failure and Re-validate compare->fail Fail report Prepare Final Validation Report pass->report fail->execute_cleaning

References

A Comparative Guide to Cell Lysis Efficiency with a Focus on Isopropanol's Role in Nucleic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Efficient cell lysis is a critical first step in the extraction of intracellular molecules, forming the foundation for a wide range of downstream applications, from basic research to drug discovery. The choice of lysis method can significantly impact the yield and quality of the target molecules, be it proteins or nucleic acids. This guide provides a comparative overview of common cell lysis techniques, presents quantitative data on their efficiency, and clarifies the essential role of isopropanol (B130326) in the purification of DNA and RNA.

While isopropanol is a key reagent in molecular biology, it is primarily utilized for the precipitation of nucleic acids from a cell lysate rather than for direct cell disruption. This guide will first explore various primary lysis methods and then detail the principles and protocols for using isopropanol in the subsequent purification steps.

Comparing the Efficiency of Primary Cell Lysis Methods

The selection of a cell lysis technique depends on several factors, including the cell type (e.g., mammalian, bacterial, yeast, plant), the target molecule (protein or nucleic acid), and the required downstream application. Lysis methods are broadly categorized into physical and chemical techniques.

Physical Lysis Methods involve mechanically disrupting the cell membrane. These methods are often rigorous and effective for cells with tough cell walls.

  • Sonication: Utilizes high-frequency sound waves to induce cavitation, leading to cell disruption. It is effective for a wide range of cell types but can generate heat, potentially denaturing proteins.[1]

  • Bead Beating: Employs small beads and high-speed agitation to physically break open cells. This method is particularly effective for tough-to-lyse samples like yeast and fungi.[2]

  • Freeze-Thaw: Involves repeatedly freezing and thawing cell suspensions. The formation of ice crystals disrupts the cell membrane. This method is gentle but can be time-consuming and may not be sufficient for cells with robust walls.[1]

  • Homogenization (French Press): Forces cells through a narrow valve under high pressure, causing them to shear and lyse. This technique is efficient and minimizes heat generation but requires specialized equipment.[2]

Chemical Lysis Methods use detergents or other chemicals to break down the cell membrane. These methods are generally milder than physical techniques.

  • Detergent-Based Lysis: Employs detergents like Sodium Dodecyl Sulfate (SDS), Triton X-100, or CHAPS to solubilize the lipid bilayer of the cell membrane. The choice of detergent depends on the desired stringency and whether protein denaturation is acceptable.[2]

  • Alkaline Lysis: Uses a high pH solution, often in combination with a detergent like SDS, to disrupt the cell membrane and denature proteins. This method is commonly used for plasmid DNA extraction from bacteria.

  • Chaotropic Agents: Chemicals like urea (B33335) and guanidine (B92328) hydrochloride disrupt the hydrogen bonding network in water, leading to the denaturation of proteins and disruption of cell membranes.

Quantitative Comparison of Lysis Efficiency

The following table summarizes the typical yields of protein and nucleic acids obtained using different lysis methods for various cell types. The efficiency can vary depending on the specific protocol, cell line, and growth conditions.

Lysis MethodCell TypeTarget MoleculeTypical YieldAdvantagesDisadvantages
Detergent-Based (RIPA Buffer) Mammalian (A549)Protein~1.5 - 2.5 mg/mLGentle, reproducible, effective for a wide range of proteins.[3]Can interfere with some downstream assays; may not be sufficient for tough cells.
Sonication (with lysozyme) Bacterial (E. coli)Protein~15 mg/mLRapid and efficient for bacteria; shears DNA, reducing viscosity.[4]Can generate heat, potentially denaturing proteins; requires specialized equipment.
Bead Beating Yeast (S. cerevisiae)RNA~224 ng/µLHighly effective for cells with tough cell walls.[5]Can generate heat; may lead to some shearing of nucleic acids.
Enzymatic Lysis (Proteinase K) Mammalian (Cultured Cells)gDNA~200 µg from 5 x 10⁷ cellsGentle, effective for high molecular weight DNA.[6]Can be time-consuming; enzyme cost can be a factor.
Freeze-Thaw MammalianProteinVariable, often lower than other methodsSimple, inexpensive, gentle.Time-consuming, often requires multiple cycles, may not be efficient for all cell types.[1]

The Role of Isopropanol in Nucleic Acid Purification

Following cell lysis, the resulting lysate is a complex mixture of proteins, lipids, carbohydrates, and nucleic acids. Isopropanol precipitation is a widely used method to selectively isolate DNA and RNA from this mixture.

The principle behind isopropanol precipitation is that in the presence of salt (e.g., sodium acetate), isopropanol reduces the dielectric constant of the solution, causing the negatively charged phosphate (B84403) backbone of nucleic acids to be neutralized by the positive salt ions. This neutralization makes the nucleic acid molecules less soluble, leading to their precipitation out of the solution. DNA and RNA can then be pelleted by centrifugation.

Experimental Protocols

Detergent-Based Lysis for Protein Extraction from Mammalian Cells

This protocol is suitable for the extraction of total protein from cultured mammalian cells using a RIPA-like buffer.

  • Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS and then scrape the cells into a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 100 µL for 10⁶ cells). A common lysis buffer formulation is 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Quantification: Determine the protein concentration using a suitable method, such as the Bradford or BCA assay.

Sonication for Protein Extraction from Bacterial Cells

This protocol is designed for the efficient lysis of bacterial cells to extract recombinant proteins.

  • Cell Harvesting: Pellet the bacterial cells from the culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 5 mL per gram of cell paste). The buffer typically contains a buffering agent (e.g., 50 mM Tris-HCl), salt (e.g., 150 mM NaCl), and may include lysozyme (B549824) (1 mg/mL) for enzymatic predigestion of the cell wall.

  • Sonication: Place the cell suspension on ice and immerse the sonicator probe into the suspension. Apply short bursts of sonication (e.g., 10-15 seconds) followed by cooling periods (e.g., 30-60 seconds) to prevent overheating. Repeat for a total sonication time of 2-3 minutes.[7]

  • Clarification: Centrifuge the sonicate at 12,000 x g for 20 minutes at 4°C to pellet the insoluble cell debris.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

Isopropanol Precipitation of DNA from Cell Lysate

This protocol describes the precipitation of genomic DNA from a clarified cell lysate.

  • Lysate Preparation: Start with a clarified cell lysate from which cellular debris has been removed by centrifugation.

  • Salt Addition: Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) to the lysate and mix gently.

  • Isopropanol Addition: Add 0.6-0.7 volumes of room temperature 100% isopropanol. Mix gently by inverting the tube until a white, stringy precipitate of DNA is visible.

  • Pelleting: Centrifuge at 12,000 x g for 10-15 minutes at 4°C to pellet the DNA.

  • Washing: Carefully discard the supernatant and wash the DNA pellet with 70% ethanol (B145695) to remove residual salts. Centrifuge again at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can make it difficult to redissolve. Resuspend the DNA in a suitable buffer (e.g., TE buffer).

Visualizing the Workflow and Decision-Making Process

To further illustrate the experimental workflows and the logic behind choosing a particular method, the following diagrams are provided.

CellLysisWorkflow Start Cell Sample Lysis Primary Cell Lysis (Chemical or Physical) Start->Lysis Centrifugation1 Centrifugation (Pellet Debris) Lysis->Centrifugation1 Lysate Clarified Lysate Centrifugation1->Lysate Precipitation Isopropanol Precipitation Lysate->Precipitation Centrifugation2 Centrifugation (Pellet Nucleic Acids) Precipitation->Centrifugation2 Wash Wash with 70% Ethanol Centrifugation2->Wash FinalProduct Purified Nucleic Acids Wash->FinalProduct

Cell Lysis and Isopropanol Precipitation Workflow.

LysisMethodSelection Start Start: Choose Lysis Method CellType What is the cell type? Start->CellType Mammalian Mammalian CellType->Mammalian Easy to lyse Bacterial Bacterial CellType->Bacterial Moderately tough Yeast_Plant Yeast / Plant (Tough Cell Wall) CellType->Yeast_Plant Hard to lyse TargetMolecule What is the target molecule? Protein Protein TargetMolecule->Protein Protein NucleicAcid Nucleic Acid TargetMolecule->NucleicAcid Nucleic Acid Mammalian->TargetMolecule Bacterial->TargetMolecule Yeast_Plant->TargetMolecule DetergentLysis Detergent Lysis (e.g., RIPA) Protein->DetergentLysis Mammalian Sonication Sonication or French Press Protein->Sonication Bacterial BeadBeating Bead Beating or Grinding Protein->BeadBeating Yeast/Plant NucleicAcid->Sonication Bacterial NucleicAcid->BeadBeating Yeast/Plant EnzymaticLysis Enzymatic Lysis (e.g., Proteinase K) NucleicAcid->EnzymaticLysis Mammalian

Decision tree for selecting a primary lysis method.

Conclusion

The successful isolation of high-quality intracellular components is paramount for reproducible and reliable downstream experimental results. While isopropanol does not directly participate in the initial lysis of cells, its role in the subsequent purification of nucleic acids is indispensable. The choice of the primary lysis method, whether chemical or physical, must be carefully considered based on the specific cell type and the target molecule of interest. By understanding the principles and efficiencies of different lysis techniques and the proper application of purification reagents like isopropanol, researchers can optimize their workflows to achieve high yields of pure, functional biomolecules for their studies.

References

Isopropyl Alcohol: A Critical Evaluation of its Efficacy in Contaminant Removal for Laboratory and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a pristine working environment is paramount to the integrity and success of their work. Isopropyl alcohol (IPA) is a widely utilized solvent for cleaning and disinfection in these critical environments. This guide provides a comprehensive comparison of IPA's effectiveness in removing specific contaminants, supported by experimental data and detailed protocols, to aid in the validation of cleaning procedures.

This document delves into the efficacy of this compound in removing a range of common laboratory and manufacturing contaminants, including biological materials, oils, and greases. It also presents a comparative analysis against other common cleaning agents and provides detailed experimental protocols for validation purposes.

Comparative Analysis of Cleaning Efficacy

This compound is a versatile solvent known for its rapid evaporation and effectiveness in dissolving a wide range of non-polar compounds.[1] Its ability to liquefy greases and oils makes it a staple in industrial and laboratory settings.[2] This section compares the performance of IPA against other common solvents in removing specific types of contaminants.

Removal of Biological Contaminants

The disinfectant properties of this compound are well-documented, with 70% IPA solutions being particularly effective against a broad spectrum of bacteria and viruses.[3][4][5] The presence of water is crucial as it acts as a catalyst, aiding in the denaturation of proteins in vegetative cell membranes.[4]

Table 1: Efficacy of 70% this compound Against Common Bacteria on Stainless Steel Surfaces

MicroorganismContact TimeLog ReductionReference
Staphylococcus aureus5 minutes>4[6]
Pseudomonas aeruginosa1 minute>3[6]
Escherichia coli1 minute>3[6]
Candida albicans1 minute>3[6]

Log reduction signifies the power to which 10 is raised to describe the relative number of live microbes eliminated by disinfecting.

While effective against vegetative bacteria, it is important to note that this compound has limited efficacy against bacterial spores.[4]

When it comes to nucleic acid contamination, studies indicate that alcohols like ethanol (B145695) and isopropanol (B130326) are not the most effective agents for DNA destruction. In fact, they are often used to precipitate and preserve DNA.[7][8] For critical applications requiring complete DNA removal, other methods such as treatment with bleach (sodium hypochlorite) are recommended.

Table 2: Comparative Efficacy of Cleaning Agents for DNA Removal from Surfaces

Cleaning AgentSurface% DNA RecoveredReference
Ethanol (96%)Stainless Steel~5%[7]
WaterStainless Steel~1%[7]
Water followed by Ethanol (96%)Stainless Steel~0.5-1%[7]
Sodium Hypochlorite (0.9-1.8%)Stainless Steel0%[7]
Removal of Oils and Greases

For comparison, other solvents like acetone (B3395972) are also highly effective at dissolving organic compounds such as oils and resins.[9] The choice between IPA and acetone often depends on the specific application, surface compatibility, and safety considerations, as acetone is highly flammable.[9]

Experimental Protocols for Validation

To assist in the validation of cleaning procedures, this section provides detailed methodologies for key experiments.

Experimental Workflow for Cleaning Validation

The following diagram illustrates a general workflow for validating the effectiveness of a cleaning agent like this compound.

CleaningValidationWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Define Contaminant and Surface B Select Cleaning Agent and Parameters (e.g., 70% IPA, 5 min contact time) A->B C Prepare Contaminated Surface Coupons B->C D Apply Cleaning Procedure C->D E Collect Samples (Swab or Rinse) D->E F Analyze Samples for Residual Contaminant (e.g., HPLC, GC-MS, ATP Bioluminescence) E->F G Quantify Cleaning Efficacy (% Removal or Log Reduction) F->G H Compare Results to Acceptance Criteria G->H I Document and Report Findings H->I

Caption: General workflow for cleaning validation.

Protocol 1: Surface Challenge Test for Disinfectant Efficacy (Based on USP <1072>)

This protocol is designed to evaluate the antimicrobial effectiveness of a disinfectant on a specific surface.

1. Materials:

  • Test microorganism (e.g., Staphylococcus aureus ATCC 6538).
  • Sterile surface coupons (e.g., stainless steel, 1x1 cm).
  • 70% (v/v) this compound.
  • Sterile swabs.
  • Neutralizing broth (e.g., Dey-Engley Neutralizing Broth).
  • Culture media (e.g., Tryptic Soy Agar).
  • Sterile pipettes and other laboratory equipment.

2. Procedure:

  • Prepare a suspension of the test microorganism to a known concentration (e.g., 10^6 CFU/mL).
  • Inoculate each sterile surface coupon with a defined volume of the microbial suspension (e.g., 10 µL) and allow it to dry in a biosafety cabinet.
  • Prepare a set of positive control coupons that will not be treated with the disinfectant.
  • Apply the 70% IPA to the inoculated surface of the test coupons for a specified contact time (e.g., 1, 5, or 10 minutes).
  • After the contact time, transfer each coupon to a tube containing neutralizing broth to stop the antimicrobial action of the IPA.
  • Swab the surface of both the test and control coupons.
  • Plate the swabs onto the appropriate culture media.
  • Incubate the plates under suitable conditions (e.g., 37°C for 24-48 hours).
  • Count the number of colony-forming units (CFUs) on each plate.

3. Data Analysis:

  • Calculate the log reduction in microbial count for the test coupons compared to the positive control coupons. A 3-log reduction (99.9% kill rate) is often considered a minimum for disinfectant efficacy.

Protocol 2: Quantification of Residual Oil on Stainless Steel using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a framework for quantifying the removal of a non-polar contaminant like mineral oil.

1. Materials:

  • Stainless steel coupons (e.g., 5x5 cm).
  • Mineral oil.
  • 70% (v/v) this compound.
  • Hexane (B92381) (or other suitable solvent for extraction).
  • Sterile swabs.
  • GC-MS system with a suitable column (e.g., DB-5ms).

2. Procedure:

  • Apply a known amount of mineral oil to the surface of the stainless steel coupons and spread evenly.
  • Perform the cleaning procedure using a wipe saturated with 70% IPA for a defined duration and number of wipes.
  • Allow the surface to dry.
  • Extract the residual oil from the coupon surface by wiping with a swab soaked in hexane.
  • Transfer the swab head to a vial containing a known volume of hexane and sonicate to ensure complete extraction of the oil from the swab.
  • Prepare a calibration curve using standard solutions of mineral oil in hexane.
  • Analyze the extracts and standard solutions by GC-MS.

3. GC-MS Parameters (Example):

  • Injector Temperature: 250°C
  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 300°C at 15°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Scan mode from m/z 50 to 550.

4. Data Analysis:

  • Quantify the amount of residual oil in the extracts by comparing the peak areas of characteristic hydrocarbon ions to the calibration curve.
  • Calculate the percentage of oil removed by the cleaning procedure.

Comparison of Solvent Properties

The choice of cleaning agent often depends on a balance of efficacy, safety, and material compatibility. The following diagram illustrates a comparison of key properties of this compound, ethanol, and acetone.

SolventComparison cluster_ipa This compound cluster_ethanol Ethanol cluster_acetone Acetone IPA IPA IPA_Prop1 Rapid Evaporation IPA->IPA_Prop1 IPA_Prop2 Good for Non-Polar Contaminants (Oils, Greases) IPA->IPA_Prop2 IPA_Prop3 Effective Disinfectant (70%) IPA->IPA_Prop3 Ethanol Ethanol Eth_Prop1 Slower Evaporation than IPA Ethanol->Eth_Prop1 Eth_Prop2 Effective Disinfectant (70%) Ethanol->Eth_Prop2 Eth_Prop3 Less Effective for Non-Polar Residues Ethanol->Eth_Prop3 Acetone Acetone Ace_Prop1 Very Rapid Evaporation Acetone->Ace_Prop1 Ace_Prop2 Excellent for Dissolving Resins and Adhesives Acetone->Ace_Prop2 Ace_Prop3 Highly Flammable Acetone->Ace_Prop3

Caption: Comparison of solvent properties.

Conclusion

This compound is a highly effective and versatile solvent for cleaning and disinfection in research and pharmaceutical environments. Its efficacy against a broad range of bacterial contaminants is well-established, particularly at a 70% concentration. It also serves as a reliable agent for the removal of non-polar residues such as oils and greases. However, for the critical removal of nucleic acids, alternative methods are recommended. The provided experimental protocols offer a foundation for the validation of cleaning procedures to ensure compliance with regulatory standards and to maintain the integrity of scientific work. The selection of the most appropriate cleaning agent will ultimately depend on the specific contaminant, the surface material, and the required level of cleanliness.

References

Isopropyl Alcohol in Protein Crystallization: A Comparative Guide to Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of protein crystallization, the choice of precipitant is a critical determinant of success. Among the various classes of precipitants, organic solvents play a pivotal role by reducing the dielectric constant of the solution, thereby promoting the protein-protein interactions necessary for crystal lattice formation. Isopropyl alcohol (isopropanol), a commonly used organic solvent, offers distinct advantages and disadvantages when compared to other organic solvents such as ethanol (B145695), methanol, and acetone. This guide provides an objective comparison of this compound's performance against other organic solvents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Role of Organic Solvents in Protein Crystallization

Organic solvents induce protein crystallization primarily by decreasing the solubility of the protein in the aqueous solution.[1] They achieve this by lowering the dielectric constant of the medium, which in turn enhances the electrostatic interactions between protein molecules.[2] This "salting out" effect, driven by the competition for water molecules between the solvent and the protein, facilitates the supersaturation required for nucleation and crystal growth.[1]

The effectiveness of an organic solvent as a precipitant is influenced by several of its physicochemical properties, including its polarity, chain length, and hydrogen bonding capacity. These properties dictate the solvent's interaction with both the protein and the surrounding water molecules, ultimately affecting crystal formation, size, and quality.

Comparative Analysis of this compound and Other Organic Solvents

While various organic solvents can be employed for protein crystallization, a direct quantitative comparison is often protein-dependent. However, by examining studies on model proteins and the composition of commercial crystallization screens, we can draw valuable insights into their relative performance.

A notable application highlighting the comparative efficacy of isopropanol (B130326) and ethanol is in the cryoprotection of protein crystals. In a study involving proteinase K, crystals grown in the presence of polyethylene (B3416737) glycol (PEG) were successfully cryoprotected using either 60% ethanol or 50% isopropanol. Both methods yielded high-quality diffraction data with Bragg spots observed beyond 1.2 Å resolution, indicating that both solvents can be highly effective in preserving crystal integrity at cryogenic temperatures.[3]

Commercial crystallization screening kits from manufacturers like Hampton Research and Jena Bioscience frequently include this compound (often listed as 2-propanol) and ethanol among their reagents.[4][5][6] This inclusion underscores their broad utility and effectiveness across a range of proteins. For instance, the Jena Bioscience JBScreen Classic 8 is specifically based on MPD (Methyl-2,4-pentanediol) and other alcohols, while JBScreen Classic 9 focuses on alcohol/salt combinations.[7]

The following table summarizes the general characteristics and typical concentration ranges for commonly used organic solvents in protein crystallization.

Organic SolventTypical Concentration Range (v/v)Key Characteristics & Considerations
This compound 10 - 50%Effective precipitant, often used in combination with salts. Can act as a cryoprotectant.[3]
Ethanol 10 - 60%Widely used, effective for a broad range of proteins. Can also serve as a cryoprotectant.[3][8]
Methanol 10 - 40%More volatile than ethanol and isopropanol. Can be effective at lower concentrations.
Acetone 10 - 50%Can be a strong precipitant but may have a higher risk of denaturing proteins.
2-Methyl-2,4-pentanediol (MPD) 20 - 60%A versatile precipitant and cryoprotectant, often used in combination with other reagents.[7]

Experimental Protocols

The successful application of organic solvents in protein crystallization hinges on meticulous experimental design and execution. The following are generalized protocols for crystallization screening using the vapor diffusion method, which can be adapted for specific proteins and organic solvents.

Hanging Drop Vapor Diffusion Protocol
  • Reservoir Preparation: Pipette 500 µL of the reservoir solution (containing the organic solvent at the desired concentration, buffer, and any salts) into each well of a 24-well crystallization plate.

  • Drop Preparation: On a siliconized glass coverslip, mix 1 µL of the protein solution (typically 5-20 mg/mL in a suitable buffer) with 1 µL of the reservoir solution.

  • Sealing: Invert the coverslip over the well and seal it with vacuum grease to create an airtight environment.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Sitting Drop Vapor Diffusion Protocol
  • Reservoir Preparation: Add 100 µL of the reservoir solution to the bottom of the well in a sitting drop crystallization plate.

  • Drop Preparation: In the designated drop post, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

  • Sealing: Seal the well with clear sealing tape or film.

  • Incubation: Incubate the plate at a constant temperature and observe for the formation of crystals.

Logical Workflow for Solvent Selection in Protein Crystallization

The process of selecting an appropriate organic solvent and optimizing its concentration is often empirical. The following workflow illustrates a logical approach to this process.

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Refinement InitialScreen Initial Crystallization Screen (e.g., Hampton Crystal Screen, JBScreen Classic) AnalyzeResults Analyze Results: Precipitate, Microcrystals, or Clear Drops InitialScreen->AnalyzeResults Microcrystals Microcrystals Observed AnalyzeResults->Microcrystals Success Precipitate Amorphous Precipitate AnalyzeResults->Precipitate Partial Success ClearDrops Clear Drops AnalyzeResults->ClearDrops No Success OptimizeSolvent Optimize Solvent Concentration (Grid Screen around initial hit) Microcrystals->OptimizeSolvent VarySolvent Vary Organic Solvent Type (e.g., Isopropanol, Ethanol, MPD) Precipitate->VarySolvent IncreaseSolvent Increase Solvent Concentration ClearDrops->IncreaseSolvent OptimizeAdditives Optimize Additives (e.g., Salts, pH) OptimizeSolvent->OptimizeAdditives VarySolvent->OptimizeSolvent IncreaseSolvent->VarySolvent DiffractionTesting X-ray Diffraction Testing OptimizeAdditives->DiffractionTesting

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Isopropyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling isopropyl alcohol (IPA), including detailed personal protective equipment (PPE) guidelines, operational plans, and disposal procedures. By adhering to these protocols, you can minimize risks and maintain a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure to this compound, which can cause skin and eye irritation, as well as respiratory issues.[1][2] The following table summarizes the recommended PPE for handling IPA.

PPE CategoryRecommendation
Hand Protection Nitrile or neoprene gloves are recommended for their resistance to IPA.[3][4] Latex gloves offer less protection and are not recommended for prolonged contact.[1][4] Always check the manufacturer's chemical resistance data.
Eye Protection Chemical splash goggles are required to protect against splashes.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
Body Protection A lab coat or chemical-resistant apron should be worn to protect the skin and clothing from contamination.
Respiratory Protection For work with large volumes of IPA or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Glove Selection: A Closer Look at Breakthrough Times

The effectiveness of a glove material is determined by its breakthrough time (BTT), which is the time it takes for a chemical to permeate the glove. The following table provides a comparison of breakthrough times for various glove materials when exposed to this compound. It is important to note that these values can vary based on glove thickness, manufacturer, and the specific test method used (e.g., ASTM F739 or EN 374).

Glove MaterialBreakthrough Time (minutes)Notes
Nitrile > 360Generally provides excellent protection for extended contact.[6]
Neoprene > 480Offers robust protection and is a suitable alternative to nitrile.[6]
Butyl Rubber > 480Provides excellent resistance to IPA.
Viton® > 480A high-performance material offering excellent protection against a wide range of chemicals, including IPA.[7]
Latex < 10 - 30Not recommended for prolonged use with IPA due to its low resistance and potential for rapid breakthrough.[1][8]
Vinyl < 10Offers poor resistance to IPA and should be avoided.[1]

Experimental Protocol: Determination of Glove Permeation Resistance (Based on EN 16523-1:2015)

To ensure the reliability of protective gloves, their resistance to chemical permeation is tested using standardized methods. The following is a detailed methodology for determining the breakthrough time of a glove material when in continuous contact with a liquid chemical, based on the principles of the EN 16523-1:2015 standard.

1. Objective: To determine the normalized breakthrough time of a protective glove material when subjected to continuous contact with this compound.

2. Materials and Apparatus:

  • Glove material samples (test specimens)
  • This compound (challenge chemical)
  • Permeation test cell (two-compartment cell)
  • Collecting medium (gas or liquid)
  • Analytical device for detecting the challenge chemical in the collecting medium (e.g., flame ionization detector for volatile chemicals)
  • Timer
  • Temperature and humidity control chamber

3. Procedure:

  • Sample Preparation: Cut circular test specimens from the palm area of the gloves to be tested.
  • Test Cell Assembly: Mount the test specimen securely between the two chambers of the permeation cell, ensuring a leak-proof seal. The outer surface of the glove material should face the chamber that will contain the challenge chemical.
  • Introduction of Challenge Chemical: Introduce the this compound into the challenge chamber, ensuring it is in full contact with the outer surface of the glove specimen.
  • Collection and Analysis: Start the flow of the collecting medium through the other chamber (the collection chamber). Continuously monitor the collecting medium for the presence of the this compound using the analytical device.
  • Breakthrough Time Determination: Record the time from the initial contact of the this compound with the glove material until the concentration of the alcohol in the collecting medium reaches a predefined permeation rate (the normalized breakthrough detection limit). This elapsed time is the breakthrough time.
  • Data Recording: Document the breakthrough time in minutes, along with the specific glove material, its thickness, and the test conditions (temperature, humidity).

4. Interpretation of Results: The breakthrough time provides a quantitative measure of the glove's resistance to permeation by the specific chemical. A longer breakthrough time indicates a more protective glove material for the given application.

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

IsopropylAlcoholWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Select Appropriate PPE A->B C Ensure Proper Ventilation B->C D Dispense IPA in a Well-Ventilated Area C->D Proceed to Handling E Keep Away from Ignition Sources D->E F Minimize Splashes and Aerosols E->F G Collect Waste IPA in a Labeled, Sealed Container F->G Proceed to Disposal J Eye Contact: Flush with Water for 15 min F->J In case of emergency K Skin Contact: Wash with Soap and Water F->K L Inhalation: Move to Fresh Air F->L M Spill: Absorb with Inert Material F->M H Dispose of Contaminated PPE as Hazardous Waste G->H I Follow Institutional Hazardous Waste Procedures H->I

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste this compound: Collect all waste IPA in a clearly labeled, sealed, and chemical-resistant container.[7][9] Do not pour waste IPA down the drain.[9]

  • Contaminated Materials: Gloves, wipes, and other solid materials contaminated with this compound should be disposed of as hazardous waste.[1][7] Place these materials in a designated, labeled hazardous waste container.

  • Disposal Procedures: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by a certified hazardous waste management company.[10]

By implementing these comprehensive safety and logistical protocols, you can significantly reduce the risks associated with handling this compound and foster a culture of safety within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.